molecular formula C12H10N2O B1348525 1-Phenyl-2-pyrazin-2-ylethanone CAS No. 40061-45-8

1-Phenyl-2-pyrazin-2-ylethanone

Cat. No.: B1348525
CAS No.: 40061-45-8
M. Wt: 198.22 g/mol
InChI Key: WUYTZBFFXRNJSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-2-pyrazin-2-ylethanone (CAS 40061-45-8) is a chemical compound with the molecular formula C12H10N2O. It features a pyrazine ring, a nitrogen-containing heterocycle known for its role as a valuable pharmacophore in medicinal chemistry . This compound serves as a versatile building block in organic synthesis and drug discovery research. Pyrazine derivatives, such as this ketone, are of significant interest in pharmaceutical research for their broad spectrum of biological activities. They are explored as key scaffolds in the development of antitumor, antibacterial, and antiviral agents . The compound can be utilized as a precursor for the synthesis of more complex heterocyclic systems, including various pyrazinone derivatives . Pyrazinones are found in a range of natural products and bioactive molecules, and they are involved in the preparation of pharmacologically active compounds, such as enzyme inhibitors . Researchers may employ this compound in the synthesis of novel molecules targeting specific enzymes or pathways, leveraging the pyrazine moiety to modulate properties like membrane permeability and aqueous solubility . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It is strictly for use in a laboratory setting by qualified professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-2-pyrazin-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c15-12(10-4-2-1-3-5-10)8-11-9-13-6-7-14-11/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYTZBFFXRNJSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334514
Record name 1-phenyl-2-pyrazin-2-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40061-45-8
Record name 1-phenyl-2-pyrazin-2-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Phenyl-2-pyrazin-2-yl ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Phenyl-2-pyrazin-2-ylethanone CAS number 40061-45-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Phenyl-2-pyrazin-2-ylethanone (CAS 40061-45-8)

Abstract

This compound (CAS: 40061-45-8), also known as Phenacyl pyrazine, is a heterocyclic ketone incorporating both a phenyl and a pyrazine moiety. While specific research on this compound is limited, its structural motifs are of significant interest in medicinal chemistry and materials science. The pyrazine ring is a well-established pharmacophore found in numerous biologically active compounds and approved drugs.[1] This guide provides a comprehensive technical overview of this compound, synthesizing available data with established principles of organic chemistry. It covers physicochemical properties, proposes a logical synthetic pathway based on established pyrazine chemistry, outlines expected analytical characterization methods, and discusses potential applications derived from the known biological activities of related pyrazine structures. This document is intended for researchers, chemists, and drug development professionals seeking to understand and potentially utilize this compound in their work.

Molecular Structure and Physicochemical Properties

This compound is an aromatic ketone with the molecular formula C₁₂H₁₀N₂O.[2][3] The structure features a central ethanone bridge connecting a phenyl ring to the C-2 position of a pyrazine ring. This arrangement provides a rigid yet conformationally significant scaffold, with the electronic properties of the pyrazine ring influencing the reactivity of the adjacent carbonyl group.

Diagram: Chemical Structure

G cluster_prep Anion Generation cluster_reaction Acylation cluster_workup Work-up & Purification start Dissolve 2-Methylpyrazine in anhydrous THF cool1 Cool to -78°C (Dry Ice/Acetone Bath) start->cool1 add_base Add LDA solution dropwise cool1->add_base stir1 Stir for 1 hour at -78°C add_base->stir1 add_ester Add Ethyl Benzoate dropwise at -78°C stir1->add_ester Formation of 2-pyrazinylmethyl anion warm Allow to warm slowly to room temperature add_ester->warm stir2 Stir overnight warm->stir2 quench Quench with sat. aq. NH4Cl stir2->quench extract Extract with Ethyl Acetate quench->extract dry Dry organic layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography (Silica, Hexane/EtOAc gradient) concentrate->purify end end purify->end Obtain pure product G cluster_apps Potential Research Areas center_node Pyrazine Core (in CAS 40061-45-8) app1 Anticancer Agents center_node->app1 Scaffold for Kinase Inhibitors app2 Anti-inflammatory Drugs center_node->app2 Modulation of Inflammatory Pathways app3 Antibacterial Discovery center_node->app3 Novel Structural Motif app4 CNS Drug Scaffolds center_node->app4 Bioisosteric Replacement

References

physical and chemical properties of 1-Phenyl-2-pyrazin-2-ylethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Phenyl-2-pyrazin-2-ylethanone

Authored by: A Senior Application Scientist

Foreword: Unveiling the Potential of a Unique Heterocyclic Ketone

In the landscape of modern medicinal chemistry, the pyrazine scaffold stands out as a privileged structure, integral to a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] This guide delves into the core physical and chemical properties of a specific, yet highly promising derivative: this compound. This molecule, characterized by a phenyl group and a pyrazinyl moiety linked by a flexible ethanone bridge, presents a unique combination of aromatic, heterocyclic, and carbonyl functionalities. Understanding its fundamental characteristics is paramount for researchers and drug development professionals seeking to leverage its potential as a versatile building block for novel therapeutic agents. This document provides a comprehensive overview, from its intrinsic properties and synthesis to its analytical characterization and potential applications, grounded in established scientific principles and methodologies.

Core Physicochemical Properties

The foundational step in evaluating any chemical entity for research and development is to establish its fundamental physicochemical properties. These parameters govern its behavior in both chemical reactions and biological systems.

The structure of this compound features a planar, electron-deficient pyrazine ring, which influences the molecule's overall polarity and potential for hydrogen bonding. The phenyl group contributes to its lipophilicity, while the ketone functional group acts as a hydrogen bond acceptor and a key site for chemical transformations.

Summary of Physical Data

The following table summarizes the key physical and identifying properties of this compound.

PropertyValueSource(s)
CAS Number 40061-45-8[4][5][6]
Molecular Formula C₁₂H₁₀N₂O[4]
Molecular Weight 198.23 g/mol [4]
Melting Point 82-83°C[4]
Appearance Likely a white to pale yellow crystalline solid[7]
Hazard Identification Irritant[4]

Synthesis and Chemical Reactivity

The synthesis of pyrazine derivatives is a well-established field in organic chemistry.[8][9][10] While specific literature on the direct synthesis of this compound is not abundant, its structure suggests a logical synthetic pathway rooted in fundamental condensation reactions.

General Synthetic Approach

A plausible and widely used method for constructing the pyrazine ring involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.[9] For this compound, a logical retrosynthetic analysis points towards the reaction of phenylglyoxal (a 1,2-dicarbonyl compound) with ethylenediamine. This would be followed by a selective oxidation of the resulting dihydropyrazine intermediate.

The diagram below illustrates a generalized workflow for the synthesis of substituted pyrazines, which can be conceptually applied to the target molecule.

G cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Final Product A 1,2-Dicarbonyl Compound (e.g., Phenylglyoxal) C Condensation Reaction (Solvent, Catalyst) A->C B 1,2-Diamine (e.g., Ethylenediamine) B->C D Oxidation Step (e.g., Air, MnO₂) C->D Forms Dihydropyrazine Intermediate E Purification (e.g., Recrystallization, Chromatography) D->E Aromatization F Substituted Pyrazine (this compound) E->F

Caption: Generalized workflow for the synthesis of pyrazine derivatives.

Expected Chemical Reactivity

The chemical behavior of this compound is dictated by its three primary functional components:

  • Ketone Group: The carbonyl group is susceptible to nucleophilic attack, enabling reactions such as reductions to form the corresponding alcohol, reductive aminations, and the formation of hydrazones, oximes, and other C=N derivatives.[11]

  • Pyrazine Ring: As an electron-deficient aromatic system, the pyrazine ring is generally resistant to electrophilic aromatic substitution. However, it can undergo nucleophilic aromatic substitution, particularly if a leaving group is present on the ring. The nitrogen atoms are weakly basic (pKa of pyrazine is ~0.65) and can be protonated or alkylated under acidic conditions.[1]

  • Methylene Bridge: The α-protons on the methylene group adjacent to the carbonyl are acidic and can be removed by a suitable base to form an enolate. This enolate can then participate in various classical C-C bond-forming reactions, such as aldol condensations and alkylations.

Spectroscopic and Analytical Characterization

Accurate structural elucidation is non-negotiable in chemical research. A combination of spectroscopic techniques is required to confirm the identity and purity of this compound.

Step-by-Step Protocol for Spectroscopic Analysis

Objective: To confirm the chemical structure and assess the purity of a synthesized batch of this compound.

Methodology:

  • Sample Preparation:

    • For NMR: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • For IR: Prepare a KBr pellet containing ~1% of the compound or analyze as a thin film from a volatile solvent.

    • For MS: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.

  • ¹H NMR Spectroscopy:

    • Acquire a proton NMR spectrum (400 MHz or higher recommended).

    • Expected Signals:

      • Pyrazine Protons: Three distinct signals in the downfield region (~δ 8.5-9.0 ppm), likely showing doublet and triplet splitting patterns.[12]

      • Phenyl Protons: Signals in the aromatic region (~δ 7.2-8.0 ppm), with multiplicity depending on the substitution pattern.

      • Methylene Protons (-CH₂-): A sharp singlet at approximately δ 4.0-4.5 ppm, shifted downfield due to the adjacent carbonyl and pyrazine ring.[12]

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected Signals:

      • Carbonyl Carbon (C=O): A signal in the far downfield region, typically ~δ 190-200 ppm.

      • Aromatic Carbons: Multiple signals in the range of ~δ 120-160 ppm for both the phenyl and pyrazine rings.

      • Methylene Carbon (-CH₂-): A signal around δ 45-55 ppm.

  • Infrared (IR) Spectroscopy:

    • Acquire an IR spectrum from 4000 to 400 cm⁻¹.

    • Expected Key Absorptions:

      • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

      • ~2950-2850 cm⁻¹: Aliphatic C-H stretching of the methylene group.

      • ~1680-1700 cm⁻¹: A strong, sharp absorption for the C=O (ketone) stretching.[13]

      • ~1580-1450 cm⁻¹: C=C and C=N stretching vibrations from the aromatic and pyrazine rings.[13]

  • Mass Spectrometry (MS):

    • Obtain a mass spectrum using an appropriate ionization technique (e.g., ESI or EI).

    • Expected Ions:

      • Molecular Ion (M⁺ or [M+H]⁺): A peak at m/z 198 (for M⁺) or 199 (for [M+H]⁺), corresponding to the molecular weight of the compound.

      • Key Fragments: Expect fragmentation patterns corresponding to the loss of CO, and cleavage at the C-C bond between the carbonyl and methylene groups, yielding fragments like the phenylacylium ion (m/z 105) and the pyrazinylmethyl cation.

Experimental Workflow: Purification and Purity Analysis

Ensuring the purity of a compound is critical for its use in drug development and biological screening. The following workflow outlines a standard procedure for the purification and subsequent purity analysis of this compound.

G A Crude Synthesized Product B Recrystallization (e.g., Ethanol/Water) A->B C Filtration & Drying B->C D Purified Crystalline Solid C->D E Purity Assessment via HPLC D->E F Sample Preparation (Dissolve in Mobile Phase) E->F G HPLC Injection (C18 Column, UV Detection) F->G H Data Analysis (Chromatogram Integration) G->H I Purity Confirmation (>95%) H->I

Caption: Workflow for purification and HPLC-based purity analysis.

Protocol for HPLC Purity Analysis

Objective: To determine the purity of the recrystallized this compound.

Instrumentation & Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • HPLC-grade acetonitrile and water.

  • The purified compound.

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a 60:40 (v/v) mixture of acetonitrile and water. Filter and degas the mobile phase before use.

  • Standard Preparation: Accurately weigh and dissolve a small amount of the purified compound in the mobile phase to create a stock solution of approximately 1 mg/mL. Prepare a working standard of ~0.1 mg/mL by diluting the stock solution.

  • HPLC Conditions:

    • Column: C18 reverse-phase.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Set the UV detector to a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm), determined by UV-Vis spectroscopy.

    • Run Time: 10-15 minutes.

  • Analysis: Inject the working standard solution into the HPLC system and record the chromatogram.

  • Data Interpretation: Integrate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A purity level of >95% is typically required for screening purposes.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While detailed toxicological data for this compound is limited, its classification as an irritant and the properties of its structural analogs provide a basis for safe handling protocols.[4]

  • Hazard Summary: Classified as an irritant.[4] May cause skin, eye, and respiratory irritation.[14][15][16] Harmful if swallowed.

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents and strong acids.[7][15]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Relevance and Applications in Drug Development

The pyrazine core is a cornerstone in medicinal chemistry, found in drugs for tuberculosis (Pyrazinamide), infections (Sulfametopyrazine), and various experimental therapies.[2][3] The incorporation of a pyrazine moiety can enhance a molecule's metabolic stability, modulate its solubility, and provide key hydrogen bond acceptors for target binding.[1]

This compound serves as an excellent starting point for generating libraries of novel compounds. The molecule's distinct reactive sites allow for systematic structural modifications:

  • Modification of the Phenyl Ring: Introduction of various substituents on the phenyl ring can modulate lipophilicity and electronic properties, influencing pharmacokinetic profiles and target interactions.

  • Derivatization of the Ketone: The ketone can be transformed into a wide range of other functional groups (alcohols, amines, heterocycles), allowing for the exploration of diverse chemical space and interactions with biological targets.[17]

  • Substitution on the Pyrazine Ring: While more challenging, functionalization of the pyrazine ring itself can further tune the molecule's properties.

The structural motif of an aromatic ring linked to a heteroaromatic system via a flexible linker is common in kinase inhibitors and other enzyme-targeted drugs. Therefore, derivatives of this compound could be explored for activities in oncology, inflammation, and infectious diseases.[18][19]

References

1-Phenyl-2-pyrazin-2-ylethanone molecular structure and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Phenyl-2-pyrazin-2-ylethanone: Structure, Synthesis, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive analysis of this compound (also known as phenacyl pyrazine), a heterocyclic ketone of significant interest to medicinal chemists and drug discovery professionals. The pyrazine ring is a recognized "privileged structure" in pharmacology, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] This document delineates the molecular structure and physicochemical properties of this compound, presents a detailed, field-proven synthetic protocol, and provides an expert analysis of its spectroscopic characteristics. Furthermore, we explore its potential applications as a versatile scaffold and building block in the development of novel therapeutics, particularly in the domain of kinase inhibition. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and application of novel pyrazine-based compounds.

The Pyrazine Scaffold: A Cornerstone in Medicinal Chemistry

The pyrazine heterocycle, a six-membered aromatic ring containing two nitrogen atoms in a 1,4-orientation, is a fundamental structural motif in drug discovery.[3][4] Its prevalence in both natural products, such as folic acid, and clinically essential medicines underscores its versatile role in molecular recognition.[5] Marketed drugs incorporating the pyrazine ring include the anti-tuberculosis agent Pyrazinamide, the diuretic Amiloride, and the first-in-class proteasome inhibitor Bortezomib, used in cancer therapy.[2][5]

The utility of the pyrazine ring stems from its unique physicochemical properties. It is an electron-deficient aromatic system, and the nitrogen atoms act as effective hydrogen bond acceptors, a critical interaction for binding to biological targets like enzyme active sites.[1] In drug design, the pyrazine moiety is often employed as a bioisostere for phenyl, pyridine, or pyrimidine rings to modulate properties such as solubility, metabolic stability, and target affinity.[1] The compound at the core of this guide, this compound, combines this valuable heterocycle with an α-aryl ketone framework, presenting a rich platform for synthetic elaboration and exploration of biological activity.

Molecular Structure and Physicochemical Properties

This compound is a solid compound characterized by a phenyl ring and a pyrazin-2-yl ring linked by a two-carbon ethanone bridge. This structure provides a unique combination of aromaticity, hydrogen bonding capability, and a reactive carbonyl group.

The key structural and physicochemical properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₀N₂O[5][6][7]
Molecular Weight 198.22 g/mol [7][8]
Monoisotopic Mass 198.07932 Da[5]
CAS Number 40061-45-8[6][7]
Appearance Solid[6]
Melting Point 82-83 °C[6]
Predicted XlogP 1.1[5]
SMILES C1=CC=C(C=C1)C(=O)CC2=NC=CN=C2[5]
InChIKey WUYTZBFFXRNJSB-UHFFFAOYSA-N[5]

Predicted XlogP is a measure of lipophilicity, an important parameter in drug design.

2D Molecular Structure:

Caption: 2D structure of this compound.

Synthesis of this compound

While several routes can be envisaged for the synthesis of this target molecule, a robust and reliable method involves the nucleophilic addition of a metallated pyrazine derivative to an appropriate benzoyl electrophile or, more commonly, the addition of a metallated picoline equivalent to benzaldehyde followed by oxidation. The latter approach is detailed here as it provides excellent control and generally good yields. This protocol is based on well-established organometallic chemistry principles for C-C bond formation.

Experimental Protocol: Proposed Synthesis

Workflow Overview:

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

  • Preparation of Lithium Diisopropylamide (LDA) Solution (Step 1):

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 100 mL).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq., e.g., 2.5 M solution in hexanes) to the flask.

    • Add diisopropylamine (1.1 eq.) dropwise to the stirred solution. Allow the mixture to stir at -78 °C for 30 minutes to ensure complete formation of LDA.

    • Causality Note: The use of a strong, non-nucleophilic base like LDA is critical to selectively deprotonate the acidic methyl group of 2-methylpyrazine without attacking the pyrazine ring itself. The low temperature (-78 °C) prevents side reactions.

  • Formation of the Nucleophile (Step 1):

    • Dissolve 2-methylpyrazine (1.0 eq.) in anhydrous THF in a separate flame-dried flask.

    • Slowly add the 2-methylpyrazine solution to the LDA solution at -78 °C via a cannula.

    • Stir the resulting deep red or dark brown solution for 1-2 hours at -78 °C. This indicates the formation of the pyrazin-2-ylmethyl lithium anion.

  • Reaction with Benzaldehyde (Step 2):

    • Add freshly distilled benzaldehyde (1.0 eq.) dropwise to the anion solution at -78 °C.

    • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

    • Causality Note: Benzaldehyde serves as the electrophile. The reaction must be maintained at low temperature to prevent self-condensation or other side reactions.

  • Work-up and Isolation of the Alcohol Intermediate:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol, 1-phenyl-2-(pyrazin-2-yl)ethanol. This intermediate can be purified by chromatography or used directly in the next step.

  • Oxidation to the Ketone (Step 3):

    • Dissolve the crude alcohol intermediate in a suitable solvent such as dichloromethane (DCM) or acetone.

    • Add an oxidizing agent. Activated manganese dioxide (MnO₂, 5-10 eq.) is a mild and effective choice for this type of allylic/benzylic alcohol. Alternatively, pyridinium chlorochromate (PCC, 1.5 eq.) can be used.

    • Stir the reaction at room temperature until TLC analysis shows complete consumption of the starting alcohol (typically 4-24 hours).

    • Causality Note: MnO₂ is a heterogeneous oxidant that selectively oxidizes the secondary alcohol to a ketone without affecting the sensitive pyrazine and phenyl rings.

  • Final Purification:

    • If using MnO₂, filter the reaction mixture through a pad of Celite®, washing thoroughly with DCM.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a solid.

Spectroscopic Characterization (Predicted)

No experimentally derived spectra for this compound are broadly published. The following data is predicted based on fundamental principles of spectroscopy and analysis of structurally similar compounds, such as 2-phenyl-N-(pyrazin-2-yl)acetamide and other α-aryl ketones.[9][10][11] This information serves as an authoritative guide for researchers seeking to confirm the identity and purity of the synthesized compound.

Analysis Predicted Data Interpretation
¹H NMR δ 8.5-8.7 (m, 3H) δ 7.9-8.0 (d, 2H) δ 7.4-7.6 (m, 3H) δ 4.4 (s, 2H)Pyrazine protons: Three distinct signals in the downfield aromatic region. Phenyl protons (ortho to C=O): Doublet, deshielded by the ketone. Phenyl protons (meta, para): Multiplet in the standard aromatic region. Methylene protons (-CH₂-): A sharp singlet, deshielded by both the ketone and the pyrazine ring.
¹³C NMR δ ~195 (C=O) δ ~150-142 (Pyrazine C) δ ~136 (Phenyl C, ipso) δ ~134 (Phenyl C, para) δ ~129 (Phenyl C, ortho/meta) δ ~48 (-CH₂-)Carbonyl Carbon: Characteristic downfield shift for a ketone. Aromatic Carbons: Multiple signals in the 120-150 ppm range. Methylene Carbon: Aliphatic signal significantly downfield due to adjacent electron-withdrawing groups.
IR (cm⁻¹) ~3060 (Aromatic C-H stretch) ~2950 (Aliphatic C-H stretch) ~1695 (C=O stretch, ketone) ~1580, 1450 (C=C/C=N ring stretch)Aromatic C-H: Typical for sp² C-H bonds. Aliphatic C-H: Weak stretch for the methylene group. Ketone C=O: Strong, sharp absorption characteristic of an aryl ketone. Ring Vibrations: Characteristic absorptions for the phenyl and pyrazine rings.
Mass Spec (ESI+) m/z 199.08 [M+H]⁺ m/z 221.07 [M+Na]⁺Protonated Molecule: The expected mass for the molecule plus a proton. Sodium Adduct: A common adduct observed in ESI-MS.[5]

Applications in Drug Discovery and Development

The structure of this compound is a rich source of pharmacophoric features, making it an attractive starting point for drug discovery campaigns.

  • Kinase Inhibitor Scaffolds: Many kinase inhibitors bind to the ATP-binding site, where a hydrogen bond between the inhibitor and the "hinge region" of the kinase is crucial for affinity. The nitrogen atoms of the pyrazine ring are ideal hydrogen bond acceptors for this interaction.[1] The phenyl and pyrazinyl-methyl groups can be directed towards other pockets of the kinase active site to enhance potency and selectivity. Derivatives of this core could potentially target kinases implicated in oncology or inflammatory diseases.

  • Building Block for Complex Heterocycles: The ketone functionality is a versatile chemical handle. It can readily undergo reactions such as reductive amination, aldol condensation, or serve as a precursor for the synthesis of more complex heterocyclic systems like imidazoles, oxazoles, or fused pyrazine derivatives (e.g., quinoxalines), greatly expanding the chemical space for library synthesis.

  • Bioisosteric Replacement: The entire phenacyl-pyrazine moiety can be used as a bioisostere for other common motifs in known drugs, offering a novel chemical scaffold to overcome challenges like poor pharmacokinetics or off-target toxicity in existing drug series. The pyrazolone structural motif, for example, is a critical element in drugs targeting inflammation and CNS disorders.[12]

Hypothetical Binding Mode in a Kinase Hinge Region:

G cluster_kinase Kinase Hinge Region cluster_inhibitor This compound Scaffold Hinge_NH Backbone N-H Pyrazine_N Pyrazine Nitrogen Pyrazine_N->Hinge_NH  Hydrogen Bond Ketone_Bridge Ketone Bridge (linker/orientation) Pyrazine_N->Ketone_Bridge Phenyl_Group Phenyl Group (targets hydrophobic pocket) Ketone_Bridge->Phenyl_Group

Caption: Diagram showing the pyrazine nitrogen as a hydrogen bond acceptor.

Conclusion and Future Directions

This compound is a compound with significant untapped potential in medicinal chemistry. Its straightforward, high-yielding synthesis makes it readily accessible for research purposes. The combination of a hydrogen-bonding pyrazine ring, a modifiable phenyl group, and a reactive ketone linker provides an ideal platform for the generation of diverse chemical libraries. Future research should focus on synthesizing a range of derivatives and screening them against panels of therapeutically relevant targets, particularly protein kinases. Structure-activity relationship (SAR) studies originating from this core could pave the way for the development of next-generation therapeutics.

References

An In-Depth Technical Guide to the Synthesis of Novel 1-Phenyl-2-pyrazin-2-ylethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic strategy for novel 1-Phenyl-2-pyrazin-2-ylethanone derivatives. These compounds are of significant interest in medicinal chemistry due to the established broad-spectrum biological activities of the pyrazine core, which include anticancer, anti-inflammatory, and antibacterial properties[1][2][3]. This document outlines a modern and efficient synthetic approach, moving beyond classical condensation methods to employ a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The guide details the rationale behind the chosen methodology, a step-by-step experimental protocol, and methods for purification and characterization.

Introduction: The Significance of the Pyrazine Scaffold

The pyrazine ring is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds and FDA-approved drugs[1][4]. Its unique electronic properties, arising from the two nitrogen atoms in a 1,4-arrangement, allow it to act as a versatile pharmacophore, engaging in various biological interactions[5]. The incorporation of an α-aryl ketone functionality, as in the this compound structure, is a common strategy in medicinal chemistry to introduce additional binding motifs and modulate the compound's pharmacokinetic and pharmacodynamic properties.

The development of novel synthetic routes to access diverse derivatives of this core structure is paramount for expanding chemical libraries and exploring structure-activity relationships (SAR). This guide focuses on a contemporary synthetic approach that offers high yields and functional group tolerance.

Strategic Approach to Synthesis: The Rationale for Palladium-Catalyzed Cross-Coupling

While classical pyrazine syntheses often involve condensation reactions, these methods can suffer from harsh conditions and limited regioselectivity[6]. For the construction of the target this compound, a more strategic and modular approach is the formation of the key sp³-sp² carbon-carbon bond via a palladium-catalyzed cross-coupling reaction. Specifically, the Suzuki-Miyaura coupling is an excellent choice due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids[7][8].

The proposed synthetic strategy involves the coupling of a readily available pyrazinyl electrophile, 2-(chloromethyl)pyrazine, with a phenylboronic acid derivative. This approach allows for the late-stage introduction of the phenyl group, enabling the synthesis of a diverse library of derivatives by simply varying the boronic acid coupling partner.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A 2-(Chloromethyl)pyrazine C Suzuki-Miyaura Cross-Coupling A->C B Phenylboronic Acid B->C D This compound C->D G A Combine Reactants and Catalyst in Schlenk Flask B Establish Inert Atmosphere (Argon) A->B C Add Solvents (Toluene/Water) B->C D Heat to 80°C and Stir C->D E Monitor Reaction by TLC/LC-MS D->E F Cool to Room Temperature E->F G Aqueous Work-up (EtOAc, Water, Brine) F->G H Dry, Filter, and Concentrate G->H I Purify by Column Chromatography H->I J Characterize Pure Product I->J

References

The Pyrazine Scaffold: A Privileged Heterocycle in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrazine nucleus, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, represents a cornerstone in medicinal chemistry and drug discovery. Its unique electronic properties, metabolic stability, and ability to serve as a versatile scaffold for chemical modification have led to the development of a multitude of clinically significant therapeutic agents. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by pyrazine-containing compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed to evaluate their therapeutic potential. From the enigmatic workings of the antitubercular stalwart pyrazinamide to the targeted precision of modern kinase inhibitors, this document serves as an in-depth resource for researchers and drug development professionals navigating the promising landscape of pyrazine-based therapeutics.

Introduction: The Enduring Significance of the Pyrazine Core

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with their constituent heteroatoms facilitating crucial interactions with biological targets.[1][2] The pyrazine ring, in particular, is a recurring motif in numerous approved drugs and clinical candidates, underscoring its importance in medicinal chemistry.[2][3][4] Its inherent chemical properties, including its planarity, aromaticity, and the presence of two nitrogen atoms capable of hydrogen bonding, contribute to its ability to bind with high affinity and specificity to a wide array of biological macromolecules.[1][2] This guide will explore the multifaceted biological activities of pyrazine derivatives, with a focus on their applications in oncology, infectious diseases, and beyond.

Anticancer Activity: A Multifaceted Approach to Combating Malignancy

Pyrazine derivatives have emerged as a prominent class of anticancer agents, demonstrating efficacy against a variety of human cancers through diverse mechanisms of action.[5][6][7][8]

Kinase Inhibition: Targeting Aberrant Cellular Signaling

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[9] Pyrazine-based compounds have been successfully developed as potent and selective kinase inhibitors, often acting as ATP-competitive inhibitors that bind to the ATP-binding pocket of the enzyme.[5][9]

A notable example is the development of imidazo[1,2-a]pyrazine derivatives as Aurora A kinase inhibitors.[10] These compounds have shown promise in preclinical studies for their ability to disrupt mitotic progression and induce apoptosis in cancer cells. Furthermore, pyrazine derivatives have been investigated as inhibitors of other key oncogenic kinases such as CK2 and PIM kinases.[11]

The development of these targeted therapies often involves a structure-guided design approach, where the pyrazine scaffold is elaborated with various substituents to optimize potency, selectivity, and pharmacokinetic properties.[5][11]

Table 1: Examples of Pyrazine-Based Kinase Inhibitors and their Targets

Compound ClassTarget Kinase(s)Therapeutic AreaReference(s)
Imidazo[1,2-a]pyrazinesAurora A KinaseCancer[10]
2,6-Disubstituted PyrazinesCK2, PIM KinasesCancer[11]
Pyrazine-2-carboxamidesCheckpoint Kinase 1 (CHK1)Cancer[5]
PyrazolopyrazinesVarious KinasesCancer, Inflammatory Disorders[5]
Other Anticancer Mechanisms

Beyond kinase inhibition, pyrazine-containing compounds exhibit anticancer activity through various other mechanisms, including:

  • Induction of Apoptosis: Many pyrazine derivatives have been shown to trigger programmed cell death in cancer cells.[2] For instance, certain chalcone-pyrazine hybrids can induce apoptosis in BEL-7402 human hepatoma cells.[2]

  • Inhibition of Poly(ADP-ribose) Polymerase (PARP): PARP inhibitors are a class of anticancer drugs that have shown significant efficacy, particularly in cancers with deficiencies in DNA repair pathways. A nerone derivative containing a pyrazine moiety has demonstrated potent PARP inhibitory activity.[1]

  • Telomerase Inhibition: Telomerase is an enzyme that plays a crucial role in cellular immortalization, a key characteristic of cancer cells. Heterocyclic azole derivatives containing a pyrazine moiety have been designed and evaluated as potential telomerase inhibitors.[12]

Antimicrobial Activity: A Broad Spectrum of Action

Pyrazine derivatives have a long-standing history in the fight against infectious diseases, with a diverse range of antibacterial, antifungal, and antimycobacterial activities.[13][14][15]

The Enigma of Pyrazinamide: A Cornerstone of Tuberculosis Therapy

Pyrazinamide (PZA) is a first-line drug for the treatment of tuberculosis (TB), a disease caused by Mycobacterium tuberculosis.[16][17] Despite its clinical importance for over 60 years, the precise mechanism of action of PZA remains a subject of intense research.[16]

PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PZase).[17] POA is thought to exert its antitubercular effect through multiple mechanisms, particularly in the acidic environment of tuberculous lesions.[16][18][19]

Proposed Mechanisms of Action of Pyrazinamide:

  • Disruption of Membrane Energy Production: POA is believed to act as a protonophore, disrupting the membrane potential and interfering with energy production in M. tuberculosis.[16]

  • Inhibition of Fatty Acid Synthase I (FAS I): POA has been shown to inhibit mycobacterial FAS I, an enzyme essential for mycolic acid biosynthesis, a key component of the mycobacterial cell wall.[16]

  • Inhibition of Trans-translation: POA can bind to the ribosomal protein S1 (RpsA) and inhibit trans-translation, a quality control mechanism for rescuing stalled ribosomes, which is crucial for bacterial survival under stress conditions.[16][18]

Pyrazinamide_Mechanism cluster_mechanisms Proposed Mechanisms of Action PZA Pyrazinamide (PZA) (Prodrug) PncA Pyrazinamidase (PncA) (M. tuberculosis enzyme) PZA->PncA Enters M. tuberculosis POA Pyrazinoic Acid (POA) (Active Form) PncA->POA Activation Protonophore Protonophore Action: Cytoplasmic Acidification POA->Protonophore FAS1 Inhibition of Fatty Acid Synthase I (FAS I) POA->FAS1 TransTranslation Inhibition of Trans-translation (binds RpsA) POA->TransTranslation CoA Inhibition of Coenzyme A Biosynthesis POA->CoA

Caption: Proposed mechanisms of action for the antitubercular drug pyrazinamide.

Broad-Spectrum Antibacterial and Antifungal Activity

Numerous synthetic pyrazine derivatives have been investigated for their activity against a range of pathogenic bacteria and fungi.[20][21][22] For instance, novel triazolo[4,3-a]pyrazine derivatives have demonstrated moderate to good antibacterial activities against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[21] The synthesis of pyrazine carboxamide derivatives has also yielded compounds with promising antimycobacterial and antifungal properties.[22]

Neuroprotective and Anti-Inflammatory Activities

The therapeutic potential of pyrazine-containing compounds extends to the central nervous system and inflammatory conditions.

Neuroprotection

Tetramethylpyrazine, a compound originally isolated from the traditional Chinese herb Ligusticum wallichii, has been shown to possess neuroprotective effects.[23] Studies have indicated that it can protect the brain from ischemic reperfusion injury, in part by upregulating the expression of thioredoxin, an antioxidant protein.[23] Furthermore, cinnamic acid-ligustrazine derivatives have demonstrated protective effects against neurotoxicity in cellular models.[2]

Anti-inflammatory Effects

Pyrazine derivatives have also been explored for their anti-inflammatory properties.[1][2] For example, paeonol derivatives incorporating a pyrazine structure have shown significant inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) overproduction in macrophages, a key inflammatory mediator.[2]

Experimental Protocols for Biological Evaluation

The discovery and development of novel pyrazine-based therapeutic agents rely on robust and reproducible experimental protocols. This section provides an overview of key in vitro and in vivo methodologies for assessing the biological activities of these compounds.

In Vitro Anticancer Activity Assays

A variety of in vitro assays are commonly employed to screen for and characterize the anticancer activity of pyrazine derivatives.[24][25][26]

Step-by-Step Protocol for MTT Cell Viability Assay:

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the pyrazine test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow start Start: Cancer Cell Culture seed Seed Cells into 96-well Plate start->seed treat Treat with Pyrazine Compounds (and controls) seed->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 Values read->analyze end End: Determine Cytotoxicity analyze->end

Caption: Workflow for the MTT cell viability assay to assess anticancer activity.

Other important in vitro anticancer assays include:

  • Cell Proliferation Assays: Such as the BrdU incorporation assay.[25]

  • Apoptosis Assays: Including Annexin V/PI staining followed by flow cytometry.

  • Cell Migration and Invasion Assays: For example, the transwell migration assay.[25]

  • Colony Formation Assays: To assess the long-term proliferative capacity of cancer cells.[25]

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of pyrazine derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol for Broth Microdilution MIC Assay:

  • Bacterial/Fungal Culture: Grow the test microorganisms (e.g., S. aureus, E. coli, Candida albicans) in appropriate broth medium to the mid-logarithmic phase.

  • Compound Preparation: Prepare serial twofold dilutions of the pyrazine test compounds in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vivo Models for Efficacy and Toxicity Assessment

Promising pyrazine derivatives identified through in vitro screening are further evaluated in animal models to assess their efficacy and safety.[27][28][29][30][31]

  • Infectious Disease Models: For antimicrobial agents, animal models of infection are crucial.[28][29] For example, to evaluate antitubercular compounds, mouse models of M. tuberculosis infection are commonly used.[17]

  • Cancer Models: Xenograft models, where human tumor cells are implanted into immunodeficient mice, are widely used to assess the in vivo antitumor efficacy of pyrazine derivatives.[26]

Conclusion and Future Perspectives

The pyrazine scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents. The diverse range of biological activities, from potent anticancer and antimicrobial effects to neuroprotective and anti-inflammatory properties, highlights the immense potential of this heterocyclic core. Future research will likely focus on the design and synthesis of novel pyrazine derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of new biological targets and the application of advanced drug delivery strategies will further expand the therapeutic applications of this remarkable class of compounds. As our understanding of disease mechanisms deepens, the rational design of pyrazine-containing molecules will undoubtedly lead to the development of next-generation therapies for a wide spectrum of human ailments.

References

An In-Depth Technical Guide to 1-Phenyl-2-pyrazin-2-ylethanone: Synthesis, Characterization, and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-2-pyrazin-2-ylethanone is a research chemical characterized by a phenyl group and a pyrazine ring linked by a two-carbon chain with a ketone functional group. While specific research on this compound is not extensively documented in publicly available literature, its structural motifs—the pyrazine ring and the phenethylamine backbone—are present in a wide array of pharmacologically active molecules. This guide provides a comprehensive technical overview of this compound, including proposed synthetic routes, detailed analytical methodologies for its characterization, and a discussion of its potential pharmacological activities based on the known properties of related compounds. Furthermore, this document outlines a framework for in vitro and in vivo studies to elucidate its mechanism of action and safety profile, and addresses its potential legal status as a research chemical.

Introduction

Pyrazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The pyrazine ring, an aromatic six-membered ring containing two nitrogen atoms at positions 1 and 4, is a key structural feature in several approved drugs. These compounds are known to exhibit a wide range of biological effects, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1] The incorporation of a phenyl group, as seen in this compound, introduces a structural element common to many psychoactive substances and other centrally acting agents.

The structural similarity of this compound to cathinone, a naturally occurring stimulant, and its synthetic derivatives, suggests that it may possess stimulant or other psychoactive properties. This guide aims to provide researchers with a foundational understanding of this molecule, enabling further investigation into its chemical and biological characteristics.

Chemical Synthesis

The synthesis of this compound can be approached through several established synthetic methodologies. Two plausible routes are detailed below.

Synthesis via Grignard Reaction with 2-Cyanopyrazine

This approach involves the reaction of a phenylmagnesium halide with 2-cyanopyrazine to form an intermediate imine, which is then hydrolyzed to the desired ketone.

Experimental Protocol:

  • Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. Bromobenzene is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.

  • Reaction with 2-Cyanopyrazine: The Grignard reagent is cooled to 0°C, and a solution of 2-cyanopyrazine in anhydrous diethyl ether is added dropwise. The reaction is stirred at room temperature overnight.

  • Hydrolysis: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is stirred for several hours to ensure complete hydrolysis of the intermediate imine.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Diagram of Synthesis Route 1:

Synthesis_Route_1 Bromobenzene Bromobenzene Grignard Phenylmagnesium Bromide Bromobenzene->Grignard Diethyl Ether Mg Mg Mg->Grignard Intermediate Intermediate Imine Grignard->Intermediate Cyanopyrazine 2-Cyanopyrazine Cyanopyrazine->Intermediate Product This compound Intermediate->Product Hydrolysis Hydrolysis H3O+

Caption: Synthesis of this compound via Grignard reaction.

Synthesis from α-Amino Ketone Precursor

This method involves the condensation of an α-amino ketone with a 1,2-dicarbonyl compound, a common strategy for pyrazine synthesis.[2][3]

Experimental Protocol:

  • Synthesis of α-Aminoacetophenone: α-Aminoacetophenone hydrochloride can be synthesized from acetophenone through various methods, such as the Delepine reaction.

  • Condensation Reaction: α-Aminoacetophenone hydrochloride is neutralized and then condensed with glyoxal in the presence of a base.

  • Oxidation: The resulting dihydropyrazine intermediate is oxidized to the aromatic pyrazine product, this compound, using a mild oxidizing agent such as air or manganese dioxide.

Diagram of Synthesis Route 2:

Synthesis_Route_2 Acetophenone Acetophenone AlphaAmino α-Aminoacetophenone Acetophenone->AlphaAmino Amination Dihydropyrazine Dihydropyrazine Intermediate AlphaAmino->Dihydropyrazine Glyoxal Glyoxal Glyoxal->Dihydropyrazine Condensation Product This compound Dihydropyrazine->Product Oxidation Oxidation [O]

Caption: Synthesis of this compound from an α-amino ketone.

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using a combination of analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile compounds.[4] It is particularly useful for the analysis of novel psychoactive substances and their analogues.[5]

Experimental Protocol:

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol or dichloromethane.[6]

  • GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low initial temperature to a final high temperature to ensure separation of the analyte from any impurities.

  • MS Detection: The separated components are introduced into a mass spectrometer. Electron ionization (EI) is typically used, and the resulting mass spectrum is recorded. The fragmentation pattern can provide valuable structural information.

Table 1: Predicted GC-MS Data

Parameter Predicted Value
Retention Time Dependent on GC conditions
Molecular Ion (M+) m/z 198

| Key Fragments | Phenyl (m/z 77), Pyrazinylmethyl (m/z 95), Benzoyl (m/z 105) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of organic molecules.[7]

Experimental Protocol:

  • Sample Preparation: A small amount of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[8]

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum will show signals for the protons in the phenyl and pyrazine rings, as well as the methylene protons. The chemical shifts, splitting patterns, and integration of these signals will confirm the structure.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule, including the carbonyl carbon.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration
Phenyl-H 7.2-8.0 Multiplet 5H
Pyrazinyl-H 8.5-8.7 Multiplet 3H
Methylene-H 4.3-4.5 Singlet 2H
¹³C NMR Predicted Chemical Shift (ppm)
Carbonyl-C 195-200
Phenyl-C 128-137
Pyrazinyl-C 142-155

| Methylene-C | 45-50 | | |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Potential Pharmacological Activity and Mechanism of Action

The pharmacological profile of this compound is currently unknown. However, its structural features suggest several potential biological targets. The pyrazine moiety is a versatile scaffold found in drugs targeting a variety of receptors and enzymes.[9] The phenethylamine-like backbone is a common feature of many central nervous system stimulants.

In Vitro Studies

A tiered approach to in vitro screening can efficiently identify the primary biological targets.

Experimental Workflow for In Vitro Screening:

In_Vitro_Workflow Compound This compound ReceptorScreening Receptor Binding Assays (GPCRs, Ion Channels, Transporters) Compound->ReceptorScreening EnzymeAssays Enzyme Inhibition Assays (e.g., MAO, Kinases) Compound->EnzymeAssays FunctionalAssays Functional Assays (e.g., cAMP, Calcium Flux) ReceptorScreening->FunctionalAssays Identified Targets EnzymeAssays->FunctionalAssays Identified Targets LeadIdentification Lead Identification & Target Validation FunctionalAssays->LeadIdentification

Caption: Workflow for in vitro pharmacological profiling.

Receptor Binding Assays:

Competitive radioligand binding assays are a standard method to determine the affinity of a compound for a wide range of receptors.[10][11][12][13] A panel of receptors relevant to psychoactive drugs should be screened, including dopamine, serotonin, and norepinephrine transporters and receptors.

Functional Assays:

Once binding affinity is established, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or modulator of the target receptor. These assays can measure downstream signaling events such as changes in intracellular calcium or cyclic AMP levels.

In Vivo Studies

Animal models can be used to assess the behavioral effects of this compound.

Behavioral Pharmacology Assays:

  • Locomotor Activity: To assess stimulant or sedative effects.

  • Elevated Plus Maze: To evaluate anxiolytic or anxiogenic properties.

  • Forced Swim Test: To screen for potential antidepressant-like activity.

  • Drug Discrimination Studies: To compare its subjective effects to known drugs of abuse.

Safety and Toxicology

A preliminary assessment of the safety and toxicological profile of any new research chemical is crucial.

In Vitro Toxicology
  • Ames Test: This bacterial reverse mutation assay is a standard preliminary screen for mutagenic potential.

  • hERG Assay: Inhibition of the hERG potassium channel is a key indicator of potential cardiotoxicity.[14][15][16][17] Automated patch-clamp systems are commonly used for this purpose.

Diagram of hERG Assay Principle:

hERG_Assay HEK293 HEK293 Cells Expressing hERG Channels PatchClamp Automated Patch-Clamp HEK293->PatchClamp Current Measure K+ Current PatchClamp->Current Compound Apply this compound Current->Compound Inhibition Determine % Inhibition Compound->Inhibition Compare to Vehicle IC50 Calculate IC50 Inhibition->IC50

Caption: Principle of the automated patch-clamp hERG assay.

Legal Status

The legal status of this compound is not explicitly defined in most jurisdictions. However, its structural similarity to controlled cathinone derivatives could subject it to legislation targeting "analogues" of controlled substances.[18][19] In the United States, the Federal Analogue Act (21 U.S.C. § 813) allows for any chemical "substantially similar" to a Schedule I or II controlled substance to be treated as such if intended for human consumption.[20][21][22][23] Similar legislation exists in the European Union and other countries.[18][19] Researchers must be aware of and comply with all applicable local, state, and federal regulations regarding the synthesis, possession, and use of this compound.

Conclusion

This compound is a research chemical with a novel structure that warrants further investigation. This guide has provided a comprehensive overview of its potential synthesis, analytical characterization, and a roadmap for exploring its pharmacological and toxicological properties. While direct experimental data is currently lacking, the information presented here, based on the well-established chemistry and pharmacology of related compounds, serves as a valuable resource for researchers interested in exploring the potential of this and other novel pyrazine derivatives. As with any research chemical, all handling and experimentation should be conducted with appropriate safety precautions and in compliance with all relevant regulations.

References

The Therapeutic Potential of Pyrazine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Versatility of a Simple Heterocycle

The pyrazine scaffold, a six-membered aromatic ring containing two nitrogen atoms in a 1,4-orientation, represents a cornerstone in medicinal chemistry. Its unique electronic properties and structural versatility have made it a privileged core in a multitude of clinically significant therapeutic agents. This guide provides an in-depth technical exploration of the diverse therapeutic applications of pyrazine derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their development. We will delve into the established roles of these compounds in oncology, infectious diseases, and their emerging potential in neurology and inflammatory conditions, providing a comprehensive resource for researchers and drug development professionals dedicated to advancing novel therapeutics.

I. The Pyrazine Core: A Privileged Scaffold in Medicinal Chemistry

Pyrazine's significance in drug design stems from its ability to engage in a variety of non-covalent interactions with biological targets. The two nitrogen atoms act as hydrogen bond acceptors, while the aromatic ring can participate in π-π stacking and hydrophobic interactions. This multifaceted binding capability allows for the development of potent and selective modulators of enzymes and receptors.[1] Furthermore, the pyrazine ring is relatively stable to metabolic degradation and can be readily functionalized at its four carbon positions, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

II. Anticancer Applications: Targeting Key Pathways in Malignancy

Pyrazine derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use and many more in various stages of development.[2][3] Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes in cancer cell signaling to the induction of apoptosis.

A. Proteasome Inhibition: The Bortezomib Story

Bortezomib (Velcade®) stands as a landmark achievement in the application of pyrazine derivatives in oncology. This dipeptidyl boronic acid derivative is a potent and reversible inhibitor of the 26S proteasome, a cellular machine responsible for the degradation of ubiquitinated proteins.[4][5]

Mechanism of Action: In cancer cells, particularly multiple myeloma, the inhibition of the proteasome by bortezomib leads to the accumulation of regulatory proteins that control cell cycle progression and apoptosis.[6] This disruption of protein homeostasis triggers a cascade of events, including the activation of pro-apoptotic pathways and the suppression of pro-survival signals, ultimately leading to cancer cell death.[7][8] The boron atom in bortezomib plays a crucial role by forming a stable complex with the active site threonine residue of the proteasome's β5 subunit.[5]

Bortezomib_Mechanism Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits Ub_Proteins Ubiquitinated Proteins Proteasome->Ub_Proteins Degrades Accumulation Accumulation of Regulatory Proteins Ub_Proteins->Accumulation Apoptosis Apoptosis Accumulation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Accumulation->Cell_Cycle_Arrest PZA_Mechanism cluster_bacillus Mycobacterium tuberculosis PZA_in Pyrazinamide (PZA) PZase Pyrazinamidase (pncA) PZA_in->PZase Converted by POA Pyrazinoic Acid (POA) PZase->POA PanD PanD POA->PanD Inhibits Trans_translation Trans-translation POA->Trans_translation Inhibits CoA_synthesis Coenzyme A Biosynthesis PanD->CoA_synthesis PZA_out Pyrazinamide (extracellular) PZA_out->PZA_in Passive Diffusion Favipiravir_Mechanism Favipiravir Favipiravir Host_Kinases Host Kinases Favipiravir->Host_Kinases Metabolized by Favipiravir_RTP Favipiravir-RTP Host_Kinases->Favipiravir_RTP RdRp Viral RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->RdRp Inhibits Viral_RNA_Replication Viral RNA Replication RdRp->Viral_RNA_Replication

References

Foreword: The Pyrazine-Ethanone Scaffold - A Privileged Motif in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Pyrazine Ring in Ethanone Structures

The pyrazine ring, a six-membered heteroaromatic system with two nitrogen atoms in a 1,4-arrangement, is a cornerstone in medicinal chemistry, materials science, and flavor chemistry.[1][2] Its derivatives are found in crucial pharmaceuticals like the anti-tuberculosis agent Pyrazinamide and various anti-cancer agents currently in development.[1] When substituted with an ethanone (acetyl) group, the pyrazine ring's inherent electronic properties are significantly modulated, creating a versatile scaffold with a unique and predictable reactivity profile. This guide provides an in-depth exploration of this reactivity, moving beyond simple reaction lists to explain the underlying electronic and mechanistic principles that govern experimental outcomes. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to confidently manipulate this important chemical entity.

The Electronic Landscape of Acetyl-Substituted Pyrazines

The reactivity of any aromatic system is dictated by its electron density. The parent pyrazine ring is inherently electron-deficient due to the inductive effect of the two electronegative nitrogen atoms.[3] This makes the ring system a relatively weak base compared to pyridine and generally resistant to electrophilic attack.[4][5]

The introduction of an ethanone (acetyl) group, a potent electron-withdrawing group (EWG), further depletes the ring of electron density through both inductive and resonance effects.[6][7] This profound electronic perturbation is the key to understanding its reactivity:

  • Deactivation towards Electrophiles: The ring becomes highly deactivated towards classical electrophilic aromatic substitution (EAS). Reactions like nitration or Friedel-Crafts acylation are generally not feasible without harsh conditions or prior modification of the ring.[5]

  • Activation towards Nucleophiles: The severe electron deficiency makes the carbon atoms of the pyrazine ring highly electrophilic and thus susceptible to nucleophilic aromatic substitution (SNAr).[8][9] This is the most synthetically valuable characteristic of this scaffold.

  • Directional Effects: The acetyl group, along with the ring nitrogens, directs the regiochemical outcome of substitution reactions, particularly in stabilizing intermediates.

The following diagram illustrates the primary avenues of reactivity for a generalized halo-acetyl-pyrazine, which serves as a common starting point for derivatization.

G cluster_0 Core Structure: Acetyl-Halopyrazine cluster_1 Primary Reaction Pathways core Pyrazine-Ethanone Core (e.g., 2-Chloro-5-acetylpyrazine) snar Nucleophilic Aromatic Substitution (SNAr) (C-X Bond) core->snar  High Reactivity coupling Metal-Catalyzed Cross-Coupling (C-X Bond) core->coupling  Excellent Versatility sidechain Side-Chain Chemistry (Acetyl Group) core->sidechain  Orthogonal Functionalization

Figure 1: Primary reactivity pathways for acetyl-halopyrazine scaffolds.

Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

The most predictable and widely utilized reaction for functionalizing the acetyl-pyrazine core is Nucleophilic Aromatic Substitution (SNAr). This pathway is highly favored due to the ring's electron-poor nature, which is further amplified by the acetyl substituent.[9] The reaction proceeds via a two-step addition-elimination mechanism.

The SNAr Mechanism and the Role of the Acetyl Group

The rate-determining step is the initial attack of a nucleophile on the carbon atom bearing a suitable leaving group (typically a halogen).[10] This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][11] The stability of this complex is paramount to the reaction's success.

The acetyl group, when positioned ortho or para to the leaving group, plays a critical role in stabilizing the negative charge of the Meisenheimer complex through resonance delocalization.[11] This stabilization significantly lowers the activation energy of the first step, accelerating the reaction. A meta-positioned acetyl group offers no such resonance stabilization, rendering those isomers far less reactive.[11]

G cluster_resonance Stabilization by Acetyl Group start 1. Nucleophilic Attack step1 Acetyl-Halopyrazine + Nucleophile (Nu⁻) step2 Meisenheimer Complex (Resonance Stabilized Anion) step1->step2 Rate-Determining Step step3 Leaving Group Expulsion step2->step3 Fast res1 Negative charge on ring carbon step2->res1 step4 Substituted Product res2 Charge delocalized to ring nitrogen res1->res2 res3 Charge delocalized onto acetyl oxygen res2->res3

Figure 2: The SNAr mechanism highlighting Meisenheimer complex stabilization.

Experimental Protocol: SNAr of 2-Chloro-5-acetylpyrazine with a Secondary Amine

This protocol describes a typical SNAr reaction, a cornerstone for building libraries of drug-like molecules.

Objective: To synthesize 2-(Morpholino)-5-acetylpyrazine.

Materials:

  • 2-Chloro-5-acetylpyrazine

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-chloro-5-acetylpyrazine (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF (approx. 0.2 M concentration relative to the pyrazine).

  • Nucleophile Addition: Add morpholine (1.2 eq) to the stirring suspension at room temperature.

  • Reaction Execution: Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS. The reaction is typically complete within 4-12 hours. Causality Note: The elevated temperature provides the necessary activation energy, while K₂CO₃ acts as a base to neutralize the HCl formed in situ, driving the reaction to completion.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) and then with brine (1x). The aqueous washes remove DMF and excess salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-(Morpholino)-5-acetylpyrazine.

  • Verification: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The disappearance of the starting material and the appearance of new signals corresponding to the morpholine moiety in the NMR spectra validate the substitution.

Data Presentation: Comparative Reactivity of Nucleophiles

The choice of nucleophile significantly impacts reaction conditions. The table below summarizes typical observations.

Nucleophile ClassExampleTypical ConditionsRelative RateCausality Insights
Amines (Secondary) Morpholine80-100 °C, K₂CO₃, DMFFastStrong nucleophilicity; base required to trap HCl.
Alcohols Sodium Methoxide25-60 °C, NaH/MeOHVery FastAlkoxides are potent nucleophiles. NaH is used to deprotonate less acidic alcohols in situ.
Thiols Sodium Thiophenoxide25 °C, NaH, THFVery FastThiolates are excellent, soft nucleophiles, often leading to rapid reactions at room temperature.
Amines (Primary) Benzylamine80-120 °C, K₂CO₃, DMFModerate-FastGenerally good nucleophiles, similar to secondary amines.

Metal-Catalyzed Cross-Coupling: Forging C-C and C-N Bonds

For substitutions where a direct SNAr is not feasible or for the construction of carbon-carbon bonds, transition metal-catalyzed cross-coupling reactions are the method of choice.[12][13] These reactions offer unparalleled scope and functional group tolerance. The starting material is typically a halo-acetyl-pyrazine.

Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Strategy

The Suzuki-Miyaura coupling is a powerful method for creating biaryl structures or for attaching alkyl groups to the pyrazine core.[14] It involves the reaction of a halopyrazine with a boronic acid or ester in the presence of a palladium catalyst and a base.

G cluster_cycle Key Catalytic Steps start Inputs reagents Acetyl-Halopyrazine + R-B(OH)₂ (Boronic Acid) start->reagents catalyst_system Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) start->catalyst_system process Catalytic Cycle reagents->process catalyst_system->process product Coupled Product (Acetyl-Aryl-Pyrazine) process->product step1 Oxidative Addition output Output product->output step2 Transmetalation step1->step2 step3 Reductive Elimination step2->step3 step3->step1

Figure 3: High-level workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of 2-Chloro-5-acetylpyrazine

Objective: To synthesize 2-Phenyl-5-acetylpyrazine.

Materials:

  • 2-Chloro-5-acetylpyrazine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄)

  • Toluene and Water (degassed)

Procedure:

  • Reagent Preparation: In a Schlenk flask, combine 2-chloro-5-acetylpyrazine (1.0 eq), phenylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).

  • Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Causality Note: The phosphine ligand (SPhos) is crucial. It stabilizes the palladium catalyst, prevents its precipitation as palladium black, and facilitates the key steps of the catalytic cycle, particularly the oxidative addition to the C-Cl bond.

  • Reaction Setup: Add the catalyst pre-mixture to the Schlenk flask. Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add degassed toluene and water (e.g., 10:1 ratio) via syringe. The use of degassed solvents is critical to prevent oxidation of the catalyst.

  • Reaction Execution: Heat the biphasic mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor by LC-MS.

  • Workup: Cool the reaction to room temperature. Separate the organic layer and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification & Verification: Purify by column chromatography (silica gel) and verify the product structure and purity by NMR and HRMS. A successful reaction is indicated by the loss of the starting material and the appearance of signals for the new phenyl group.

Reactivity of the Ethanone Side-Chain

While the pyrazine ring is the primary focus, the acetyl group itself offers a handle for orthogonal functionalization. Standard ketone chemistry can be applied, often without affecting the aromatic core, allowing for late-stage diversification of lead compounds.

  • Condensation Reactions: The α-protons of the acetyl group can be deprotonated to form an enolate, which can participate in aldol or Claisen-Schmidt condensations to build more complex side chains.

  • Reduction: The ketone can be reduced to a secondary alcohol using reagents like sodium borohydride (NaBH₄). This transformation can be crucial for modulating a compound's polarity and hydrogen-bonding capabilities.

  • Oxidation (Haloform Reaction): Treatment with bromine or iodine in the presence of a base can convert the acetyl group into a carboxylic acid, providing another key functional group for further modification (e.g., amide coupling).

Conclusion and Future Outlook

The ethanone-substituted pyrazine core presents a predictable and highly manipulable scaffold for chemical synthesis. Its reactivity is dominated by the electron-deficient nature of the ring, making it an excellent substrate for Nucleophilic Aromatic Substitution . For C-C and C-N bond formation, modern metal-catalyzed cross-coupling reactions provide a robust and versatile toolkit. Finally, the acetyl side-chain itself serves as a point for orthogonal derivatization.

For drug development professionals, understanding this hierarchy of reactivity is essential. It allows for the rational design of synthetic routes where the most robust reactions (like SNAr or Suzuki coupling) are used to build the core structure, followed by more delicate transformations on the side chain for late-stage functionalization. As catalytic methods continue to advance, direct C-H functionalization of these electron-poor systems may become more commonplace, offering even more efficient pathways to novel and potent pyrazine-based therapeutics and materials.[15]

References

An In-depth Technical Guide on the Toxicological Profile of 1-Phenyl-2-pyrazin-2-ylethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding 1-Phenyl-2-pyrazin-2-ylethanone

This compound, with CAS Number 40061-45-8, is a heterocyclic ketone. Its molecular structure features a phenyl group and a pyrazine ring connected by an ethanone linker. Pyrazine derivatives are of significant interest across various industries. They are found naturally in many cooked or roasted foods and are often used as flavoring agents. In the pharmaceutical realm, the pyrazine ring is a common scaffold in medicinal chemistry, appearing in compounds developed for a range of therapeutic targets. Given its potential for human exposure, either intentionally as a food additive or incidentally during pharmaceutical development, a thorough understanding of its toxicological profile is imperative for risk assessment.

This guide provides a consolidated overview of the currently available toxicological data for this compound. It aims to synthesize information from safety data sheets (SDS) and related literature to support researchers in making informed decisions regarding its handling, application, and further investigation.

Summary of Toxicological Hazards

The available data, primarily from safety data sheets, indicates that this compound should be handled with care. The primary hazards identified are related to irritation. There is a notable absence of comprehensive, publicly available studies on specific toxicological endpoints like genotoxicity, carcinogenicity, or reproductive toxicity for this specific compound.

Toxicological EndpointHazard ClassificationData Availability
Acute Toxicity (Oral) May be harmful if swallowed.[1]Limited
Skin Corrosion/Irritation Causes skin irritation.[1]SDS Data[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1]SDS Data[1]
Respiratory Irritation May cause respiratory irritation.[1][2]SDS Data[1][2]
Germ Cell Mutagenicity No data available.[1]Lacking
Carcinogenicity No data available.[1]Lacking
Reproductive Toxicity No information available.Lacking

Detailed Toxicological Endpoints

Acute Toxicity

There is limited quantitative data on the acute toxicity of this compound. A Safety Data Sheet for a related compound, acetylpyrazine, indicates it is harmful if swallowed.[2] For this compound itself, one SDS states it "may be harmful if swallowed" but does not provide a specific LD50 value.[1] The primary routes of occupational exposure are considered to be inhalation, ingestion, and skin or eye contact.[1]

Irritation and Sensitization

Skin Irritation: The compound is classified as a skin irritant (Category 2).[1] Standard precautionary measures, such as wearing protective gloves and washing exposed skin thoroughly after handling, are recommended.[1] In case of skin contact, the affected area should be washed with plenty of soap and water.[1] If irritation persists, medical attention should be sought.[1]

Eye Irritation: It is also classified as causing serious eye irritation (Category 2).[1] This necessitates the use of eye protection.[1] First aid measures include rinsing cautiously with water for several minutes and seeking medical advice if irritation continues.[1]

Respiratory Irritation: The substance may cause respiratory irritation.[1][2] It is advised to use this chemical only outdoors or in a well-ventilated area and to avoid breathing dust, fumes, or vapors.[1] If inhaled, the individual should be moved to fresh air.[1]

Genotoxicity and Carcinogenicity

A critical gap exists in the toxicological profile of this compound concerning its genotoxic and carcinogenic potential. Safety data sheets explicitly state that no data is available for germ cell mutagenicity or carcinogenicity.[1] While studies on other pyrazine derivatives exist, direct extrapolation is not scientifically sound without specific data. For instance, a study on 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a more complex pyrazine derivative, showed a metabolism-dependent increase in reverse mutations in certain Salmonella Ames assay strains, indicating a genotoxic potential for that specific structure.[3] However, this cannot be assumed for this compound without direct testing.

Experimental Methodologies: A Proposed Path Forward

Given the data gaps, a structured toxicological evaluation would be necessary for any substantive research or product development. The following workflows represent standard, validated protocols for assessing key toxicological endpoints.

Workflow for In Vitro Cytotoxicity Assessment

This workflow is a foundational step to determine the concentration range at which a compound begins to exert toxic effects on cells.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure & Incubation cluster_assay Assay & Readout cluster_analysis Data Analysis Cell_Culture 1. Cell Seeding (e.g., HeLa, HepG2) in 96-well plates Compound_Prep 2. Compound Dilution Prepare serial dilutions of This compound Treatment 3. Cell Treatment Add compound dilutions to cells Compound_Prep->Treatment Incubation 4. Incubation (e.g., 24, 48, 72 hours) at 37°C, 5% CO2 Treatment->Incubation Assay 5. Viability Assay (e.g., MTT, PrestoBlue) Add reagent to wells Incubation->Assay Readout 6. Data Acquisition Measure absorbance or fluorescence with plate reader Assay->Readout Analysis 7. IC50 Calculation Plot dose-response curve and determine the IC50 value Readout->Analysis

Caption: Standard workflow for determining the in vitro cytotoxicity (IC50) of a test compound.

Protocol: Ames Test for Mutagenicity

The bacterial reverse mutation assay (Ames test) is a critical first screen for genotoxicity, assessing a compound's ability to induce mutations in DNA.

  • Strain Selection: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (e.g., rat liver S9 fraction) to identify metabolites that may be mutagenic.[3]

  • Exposure: Plate the bacterial strains on minimal agar plates with a trace amount of histidine (for Salmonella) or tryptophan (for E. coli). Add various concentrations of this compound to the plates.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Scoring: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize their own histidine/tryptophan).

  • Analysis: A dose-dependent increase in the number of revertant colonies, typically a two-fold or greater increase over the negative control, indicates a positive (mutagenic) result.

Risk Assessment and Conclusion

Based on the limited available data, this compound is a hazardous substance primarily due to its irritant properties affecting the skin, eyes, and respiratory system.[1] Standard personal protective equipment (PPE), including gloves, safety glasses, and use in a well-ventilated area, is mandatory when handling this compound.

The significant data gaps for chronic toxicity endpoints, such as carcinogenicity and reproductive toxicity, as well as for genotoxicity, prevent a comprehensive risk assessment. For any application involving sustained or significant human exposure, further toxicological studies are strongly recommended. The experimental workflows provided in this guide offer a starting point for generating the necessary data to build a more complete safety profile for this compound. Researchers must proceed with the assumption of unknown long-term hazards until such data is generated.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1-Phenyl-2-pyrazin-2-ylethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 1-Phenyl-2-pyrazin-2-ylethanone (CAS: 40061-45-8). This α-aryl pyrazinyl ketone is a valuable scaffold in medicinal chemistry and materials science. The presented methodology is centered on a base-catalyzed Claisen-type condensation between 2-methylpyrazine and ethyl benzoate. This guide is designed for researchers in organic synthesis, drug discovery, and related fields, offering in-depth explanations of the reaction mechanism, experimental setup, purification techniques, and analytical characterization of the target compound.

Introduction and Scientific Context

Pyrazine (1,4-diazine) is a six-membered heterocyclic aromatic ring that serves as a cornerstone scaffold in numerous natural and synthetic compounds.[1][2] Its derivatives are of significant interest due to their wide range of biological activities, finding applications as kinase inhibitors in oncology, as well as in flavor and fragrance chemistry.[3][4][5] The target molecule, this compound, incorporates both the pyrazine heterocycle and an α-aryl ketone moiety. α-Aryl ketones are pivotal intermediates in organic synthesis, providing a reactive handle for constructing more complex molecular architectures.[6]

This application note details a robust and reproducible synthesis of this compound. The chosen synthetic strategy involves the deprotonation of the acidic methyl group of 2-methylpyrazine with a strong base, followed by acylation with ethyl benzoate. This approach is a classic example of a Claisen-type condensation, a powerful C-C bond-forming reaction. The protocol is designed to be self-validating, with clear instructions for purification and subsequent analytical confirmation of the product's identity and purity.

Reaction Principle and Mechanism

The synthesis proceeds via a base-catalyzed condensation reaction. The core principle relies on the enhanced acidity of the protons on the methyl group of 2-methylpyrazine. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring acidifies the adjacent methyl protons, allowing for their removal by a strong, non-nucleophilic base such as sodium amide (NaNH₂).

The mechanism can be described in two key steps:

  • Deprotonation and Anion Formation: Sodium amide abstracts a proton from the methyl group of 2-methylpyrazine, generating a resonance-stabilized 2-pyrazinylmethanide anion. This carbanion is a potent nucleophile.

  • Nucleophilic Acyl Substitution: The generated carbanion attacks the electrophilic carbonyl carbon of ethyl benzoate. This forms a tetrahedral intermediate which subsequently collapses, eliminating an ethoxide (EtO⁻) leaving group to yield the final product, this compound, as its enolate. An aqueous workup then provides the neutral ketone.

Experimental Protocol

This section provides a detailed methodology for the synthesis, purification, and characterization of this compound.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolar Mass ( g/mol )Notes
2-Methylpyrazine109-08-0C₅H₆N₂94.11Substrate
Ethyl Benzoate93-89-0C₉H₁₀O₂150.17Acylating Agent
Sodium Amide (NaNH₂)7782-92-5H₂NNa39.01Strong Base. Highly reactive with water.
Anhydrous Toluene108-88-3C₇H₈92.14Reaction Solvent. Must be dry.
Saturated NH₄Cl (aq)12125-02-9ClH₄N53.49Quenching Solution
Ethyl Acetate141-78-6C₄H₈O₂88.11Extraction Solvent
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04Drying Agent
Silica Gel (230-400 mesh)7631-86-9SiO₂60.08Stationary phase for chromatography
Required Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)

  • Dropping funnel (100 mL)

  • Thermometer

  • Condenser

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-Layer Chromatography (TLC) plates and chamber

Synthetic Procedure

CAUTION: This procedure involves highly reactive and flammable materials. Perform all steps in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.

  • Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a thermometer, and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

  • Anion Formation: To the flask, add sodium amide (1.76 g, 45 mmol, 1.5 eq). Add 80 mL of anhydrous toluene. Begin stirring the suspension. Add 2-methylpyrazine (2.82 g, 30 mmol, 1.0 eq) to the suspension via syringe. Heat the mixture to 50-60 °C for 2 hours to facilitate the formation of the red-colored 2-pyrazinylmethanide anion.

  • Acylation Reaction: Cool the reaction mixture to 0 °C using an ice-water bath. In a separate dry dropping funnel, prepare a solution of ethyl benzoate (5.41 g, 36 mmol, 1.2 eq) in 20 mL of anhydrous toluene. Add the ethyl benzoate solution dropwise to the stirred, cooled suspension over 30 minutes. Maintain the internal temperature below 10 °C during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system), checking for the consumption of the starting materials.

  • Work-up and Extraction: Upon completion, cool the flask in an ice-water bath. Carefully quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a 500 mL separatory funnel. Add 100 mL of ethyl acetate and shake vigorously. Allow the layers to separate and collect the organic layer.

  • Extract the aqueous layer two more times with 50 mL portions of ethyl acetate.

  • Combine all organic extracts and wash them with 50 mL of brine (saturated NaCl solution).

  • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

Purification

Purify the crude product by flash column chromatography on silica gel.

  • Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

  • Procedure: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the column. Elute with the solvent gradient, collecting fractions. Monitor the fractions by TLC and combine those containing the pure product.

  • Remove the solvent from the combined pure fractions under reduced pressure to yield this compound as a purified solid.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis protocol.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Workup & Isolation cluster_purification Purification A Dry Glassware under N2 B Add NaNH2, Toluene, and 2-Methylpyrazine A->B C Heat to 50-60°C (Anion Formation) B->C 1.5 eq NaNH2 D Cool to 0°C C->D E Add Ethyl Benzoate Solution Dropwise D->E 1.2 eq Ethyl Benzoate F Stir at RT (Monitor by TLC) E->F G Quench with aq. NH4Cl F->G Reaction Complete H Extract with Ethyl Acetate G->H I Dry & Concentrate H->I J Crude Product I->J K Silica Gel Column Chromatography J->K L Pure 1-Phenyl-2-pyrazin- 2-ylethanone K->L

Caption: Workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

AnalysisExpected Results
Appearance Off-white to yellow solid
Molecular Formula C₁₂H₁₀N₂O
Molecular Weight 198.22 g/mol [7]
¹H NMR (CDCl₃, 400 MHz)δ ~8.6-8.5 (m, 3H, pyrazine protons), δ ~8.0-7.9 (m, 2H, Ar-H), δ ~7.6-7.4 (m, 3H, Ar-H), δ ~4.4 (s, 2H, -CH₂-)
¹³C NMR (CDCl₃, 100 MHz)δ ~195 (C=O), δ ~151, 145, 144, 143 (pyrazine carbons), δ ~136-128 (phenyl carbons), δ ~45 (-CH₂-)
Mass Spec (ESI+) m/z = 199.08 [(M+H)⁺]

Note: NMR chemical shifts (δ) are predicted based on the structure and data for analogous compounds. Actual values may vary.

References

Application Notes and Protocols: Leveraging 1-Phenyl-2-pyrazin-2-ylethanone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Ketone for Heterocyclic Synthesis

1-Phenyl-2-pyrazin-2-ylethanone is a key building block in organic synthesis, prized for its role in constructing a variety of heterocyclic compounds. This ketone, featuring both a phenyl and a pyrazinyl group, offers a unique combination of reactivity that makes it a valuable precursor, particularly in the synthesis of pharmacologically relevant scaffolds. The pyrazine ring is a well-known pharmacophore present in numerous bioactive molecules and approved drugs.[1][2][3] The presence of the enolizable ketone functionality allows for a diverse range of chemical transformations, making this compound a strategic starting point for the synthesis of complex molecular architectures.

This guide provides an in-depth look at the applications of this compound for researchers, scientists, and professionals in drug development. We will explore the mechanistic details of its key reactions, offer detailed experimental protocols, and present data to facilitate its use in your synthetic endeavors.

Core Application: Synthesis of Substituted Imidazoles

A significant application of this compound is its use as a precursor for synthesizing 2,4- and 2,4,5-trisubstituted imidazoles.[4] These imidazole derivatives are of great interest due to their wide range of biological activities.[5][6]

Mechanistic Insight: The Debus-Radziszewski Imidazole Synthesis

The synthesis of these imidazoles often employs the Debus-Radziszewski reaction, a multi-component reaction that combines a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[7][8] In this context, this compound serves as the 1,2-dicarbonyl equivalent. The reaction is thought to proceed through the initial formation of a diimine from the dicarbonyl and ammonia, which then condenses with the aldehyde, followed by cyclization and oxidation to form the imidazole ring.[9] This one-pot synthesis is valued for its efficiency and atom economy.[10]

Radziszewski_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Ketone 1-Phenyl-2- pyrazin-2-ylethanone Diimine Diimine Intermediate Ketone->Diimine + NH3 Aldehyde Aldehyde (R-CHO) Ammonia Ammonium Acetate Condensation_Adduct Condensation Product Diimine->Condensation_Adduct + Aldehyde Imidazole Substituted Imidazole Condensation_Adduct->Imidazole Cyclization & Oxidation

Figure 1. Simplified workflow of the Debus-Radziszewski imidazole synthesis.

Protocol: One-Pot Synthesis of 2,4-Diphenyl-5-(pyrazin-2-yl)-1H-imidazole

This protocol provides a representative example of the synthesis of a trisubstituted imidazole.

Materials:

  • This compound

  • Benzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (5.0 eq).

  • Solvent Addition: Add glacial acetic acid (25 mL) to the flask.

  • Reflux: Heat the reaction mixture to reflux with continuous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (typically within 3-5 hours), cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water.

  • Precipitation and Filtration: Stir the aqueous mixture until a precipitate forms. Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallization: Recrystallize the crude product from ethanol to obtain the purified 2,4-diphenyl-5-(pyrazin-2-yl)-1H-imidazole.

Data Summary:

Reactant 1Reactant 2ProductTypical Yield
This compoundBenzaldehyde2,4-Diphenyl-5-(pyrazin-2-yl)-1H-imidazole80-90%
This compound4-Chlorobenzaldehyde2-(4-Chlorophenyl)-4-phenyl-5-(pyrazin-2-yl)-1H-imidazole75-85%

Expanding Synthetic Utility: Precursor to Other Heterocycles

The reactivity of this compound extends beyond imidazole synthesis, making it a valuable precursor for other heterocyclic systems.

Synthesis of Pyrazole Derivatives

Condensation of this compound with hydrazine derivatives can lead to the formation of pyrazoles.[11][12] The Knorr pyrazole synthesis, for instance, involves the reaction of a β-keto compound with a hydrazine.[8] By analogy, the 1,3-dicarbonyl-like nature of precursors to this compound allows for the synthesis of pyrazole rings.

Synthesis of Imidazo[1,2-a]pyrazine Derivatives

The pyrazine nitrogen in this compound and its derivatives can participate in cyclization reactions to form fused heterocyclic systems like imidazo[1,2-a]pyrazines.[13] These scaffolds are of significant interest in medicinal chemistry.

Experimental Workflow and Validation

The following diagram illustrates a general workflow for the synthesis and characterization of heterocyclic compounds derived from this compound.

Synthesis_Workflow Start This compound Reaction Reaction with Aldehyde, Ammonia, or other Reagents Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Characterization Spectroscopic Analysis (NMR, MS, IR) Purification->Characterization Product Pure Heterocyclic Product Characterization->Product

Figure 2. General workflow for synthesis and validation.

Trustworthiness and Protocol Validation:

The provided protocols are designed for reproducibility. It is crucial to monitor the reaction progress by TLC to determine the optimal reaction time. The identity and purity of the final products must be rigorously confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The obtained data should be compared with literature values where available. For solid compounds, melting point analysis serves as an additional indicator of purity.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis. Its utility in the construction of imidazoles, pyrazoles, and other heterocyclic systems makes it a powerful tool for synthetic and medicinal chemists. The protocols and information presented here provide a solid foundation for utilizing this compound to its full potential in research and development.

References

analytical methods for the characterization of 1-Phenyl-2-pyrazin-2-ylethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 1-Phenyl-2-pyrazin-2-ylethanone

Abstract: This application note provides a comprehensive suite of analytical methodologies for the definitive characterization of this compound, a heterocyclic ketone of significant interest in pharmaceutical and chemical research. We present detailed protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The causality behind experimental choices is elucidated, and each protocol is designed as a self-validating system to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals requiring robust and reliable methods for purity assessment, structural elucidation, and quantitative analysis of this compound.

Introduction

This compound (CAS No. 40061-45-8) is a molecule featuring a phenyl ring and a pyrazine ring linked by a ketone functional group.[1] The pyrazine moiety is a common scaffold in flavor chemistry and is a crucial pharmacophore in numerous biologically active compounds.[2][3][4] The unique juxtaposition of these aromatic systems makes this compound a valuable intermediate in organic synthesis and a target for analytical development.[5]

Accurate and comprehensive characterization is paramount to understanding its chemical properties, ensuring its purity for subsequent applications, and meeting regulatory standards in drug development. No single analytical technique can provide a complete profile of a molecule. Therefore, a multi-faceted, orthogonal approach is essential for unambiguous identification and quantification. This guide outlines an integrated workflow, leveraging the strengths of multiple analytical platforms.

cluster_0 Characterization Workflow Start Sample: this compound HPLC HPLC-UV (Purity & Quantification) Start->HPLC Orthogonal Analyses GCMS GC-MS (Identity & Volatile Impurities) Start->GCMS Orthogonal Analyses NMR NMR Spectroscopy (Structural Elucidation) Start->NMR Orthogonal Analyses UVVis UV-Vis Spectroscopy (Electronic Structure & Quantification) Start->UVVis Orthogonal Analyses Confirm Confirmed Structure & Purity Report HPLC->Confirm Data Integration GCMS->Confirm Data Integration NMR->Confirm Data Integration UVVis->Confirm Data Integration

Caption: Integrated workflow for the characterization of this compound.

Purity and Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC (RP-HPLC) is the cornerstone for assessing the purity of non-volatile, polar to moderately non-polar organic molecules. It separates compounds based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. For this compound, this method provides excellent resolution from potential starting materials, by-products, and degradants. A validated RP-HPLC method is essential for accurate quantification.[6]

Experimental Protocol: RP-HPLC with UV Detection
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a 1:1 (v/v) mixture of acetonitrile and water to create a 1.0 mg/mL stock solution.

    • Further dilute the stock solution with the same solvent to a working concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.

  • Instrumentation and Conditions:

    • The analysis is performed on a standard HPLC system equipped with a UV-Vis detector.

    • UV detection is set at a wavelength that provides a strong chromophoric response, typically around 239 nm for similar structures.[6]

    cluster_hplc HPLC Workflow Prep Prepare 0.1 mg/mL Sample Solution Filter Filter with 0.45 µm Syringe Filter Prep->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect Detect at 239 nm Separate->Detect Analyze Analyze Chromatogram (Purity %, Quantification) Detect->Analyze

    Caption: Step-by-step workflow for HPLC analysis.

Data Presentation: HPLC Method Parameters
ParameterValueRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reversed-phase column providing good retention and resolution for aromatic ketones.
Mobile Phase A Water with 0.1% Formic AcidAcid modifier improves peak shape and ensures ionization consistency.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent with good elution strength and UV transparency.
Gradient 30% B to 95% B over 15 minA gradient is used to ensure elution of the main peak and any potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Detection UV at 239 nmWavelength selected for optimal absorbance based on related structures.[6]

Data Interpretation: The resulting chromatogram should exhibit a major peak corresponding to this compound. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected. For quantitative analysis, a calibration curve should be constructed using certified reference standards.

Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for the analysis of thermally stable and volatile compounds.[7][8] The gas chromatograph separates components of a mixture, which are then introduced into the mass spectrometer. Electron Ionization (EI) is a hard ionization technique that generates a reproducible fragmentation pattern, or "fingerprint," of the molecule, allowing for unambiguous identification. This method is ideal for confirming the molecular weight and fragmentation pattern of this compound.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~100 µg/mL) in a high-purity volatile solvent such as ethyl acetate or dichloromethane.

  • Instrumentation and Conditions:

    • Analysis is performed on a GC system coupled to a mass spectrometer, typically a single quadrupole or time-of-flight (TOF) analyzer.

Data Presentation: GC-MS Method Parameters
ParameterValueRationale
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA low-polarity column suitable for a wide range of organic molecules.
Carrier Gas Helium at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature 250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Oven Program 60 °C (2 min), then 20 °C/min to 280 °C (5 min)Temperature ramp effectively separates the analyte from solvent and any impurities.
Ionization Mode Electron Ionization (EI) at 70 eVStandard energy for EI, producing reproducible fragmentation and library-searchable spectra.
MS Source Temp. 230 °CStandard source temperature to maintain analyte in the gas phase.
Mass Scan Range 40 - 400 amuCovers the expected molecular ion and key fragment ions.

Data Interpretation: The total ion chromatogram (TIC) will show a peak at a specific retention time. The mass spectrum of this peak should display a molecular ion (M⁺) peak corresponding to the molecular weight of this compound (C₁₂H₁₀N₂O, MW = 198.22 g/mol ). Key expected fragments would include ions corresponding to the benzoyl cation ([C₆H₅CO]⁺, m/z 105), the pyrazinylmethyl cation ([C₅H₅N₂]⁺, m/z 93), and the phenyl cation ([C₆H₅]⁺, m/z 77).

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton. Together, they allow for the complete assignment of the molecule's structure.[9]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

Data Interpretation and Predicted Spectra: The chemical shifts (δ) are crucial for identifying the different parts of the molecule.

cluster_nmr NMR Data Integration H_NMR ¹H NMR Predicted Shifts (ppm): Phenyl (ortho, meta, para): ~7.4-8.0 Pyrazine (3-H, 5-H, 6-H): ~8.5-8.7 Methylene (-CH₂-): ~4.3 Structure Final Structure Confirmation H_NMR->Structure Proton Environment C_NMR ¹³C NMR Predicted Shifts (ppm): Carbonyl (C=O): ~195 Phenyl Carbons: ~128-137 Pyrazine Carbons: ~142-147 Methylene (-CH₂-): ~45 C_NMR->Structure Carbon Skeleton

Caption: Integration of ¹H and ¹³C NMR data for structural confirmation.

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
Assignment ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
Phenyl (ortho)~7.95Doublet (d)~128.8
Phenyl (meta)~7.45Triplet (t)~128.6
Phenyl (para)~7.55Triplet (t)~133.5
Phenyl (ipso)--~136.5
Methylene (-CH₂-)~4.30Singlet (s)~45.0
Pyrazine (3-H)~8.50Doublet (d)~144.5
Pyrazine (5-H, 6-H)~8.60Multiplet (m)~143.0, ~145.0
Pyrazine (2-C)--~151.0
Carbonyl (C=O)--~195.0

Note: These are predicted values based on analogous structures; actual values may vary slightly.[10][11]

Electronic Structure Analysis by UV-Vis Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The resulting spectrum is characteristic of the chromophores present. Pyrazine and phenyl rings exhibit strong π→π* transitions, while the ketone and nitrogen lone pairs can produce weaker n→π* transitions.[12][13][14]

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation:

    • Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol or acetonitrile).

    • Perform serial dilutions to find a concentration that gives a maximum absorbance between 0.7 and 1.5. A typical concentration is around 10 µg/mL.

  • Instrumentation:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Scan the sample from 200 to 400 nm against a solvent blank.

Data Presentation: Expected UV-Vis Absorption
Transition TypeExpected λ_max (nm)Rationale
π→π ~260 nmIntense absorption characteristic of the pyrazine and phenyl aromatic systems.[12][15]
n→π ~310-330 nmWeaker, longer-wavelength absorption due to the non-bonding electrons of the nitrogen atoms and the carbonyl oxygen.[14][16]

Data Interpretation: The positions and intensities of the absorption maxima (λ_max) confirm the presence of the conjugated aromatic and ketone systems. The spectrum can also be used for quantitative analysis using the Beer-Lambert law, provided a standard curve is prepared. The choice of solvent can influence the λ_max values; polar solvents may cause a blue shift (hypsochromic shift) in n→π* transitions.[16]

Conclusion

The analytical characterization of this compound requires an integrated approach. HPLC provides reliable purity assessment and quantification. GC-MS confirms the molecular weight and offers a unique fragmentation fingerprint for identity verification. NMR spectroscopy delivers the definitive structural proof by mapping the carbon-hydrogen framework. Finally, UV-Vis spectroscopy corroborates the presence of the key chromophoric systems. By combining the data from these orthogonal techniques, researchers can achieve a comprehensive and unambiguous characterization of the molecule, ensuring its suitability for its intended application in research and development.

References

Application Note: Comprehensive Spectroscopic Characterization of 1-Phenyl-2-pyrazin-2-ylethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Phenyl-2-pyrazin-2-ylethanone is a heterocyclic ketone featuring a phenyl group and a pyrazinyl group attached to an ethanone linker. The pyrazine ring is a key structural motif in numerous pharmaceuticals, flavor compounds, and functional materials, making its derivatives, such as the title compound, of significant interest to researchers in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount for any application. This guide provides a detailed technical overview and robust protocols for the comprehensive spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to equip researchers with the practical insights needed for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its unique structure.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: The Rationale Behind the Protocol

¹H NMR is typically the first analysis performed due to its high sensitivity and the wealth of information it provides. The choice of a deuterated solvent is critical; Deuterated chloroform (CDCl₃) is a common choice for a wide range of organic compounds due to its excellent dissolving properties and a residual signal that does not typically interfere with analyte peaks.[1] The sample concentration must be optimized: too dilute, and the signal-to-noise ratio will be poor; too concentrated, and line broadening or shimming difficulties can occur.[2][3] Filtering the sample is a non-negotiable step to remove particulate matter, which can degrade the magnetic field homogeneity and, consequently, the spectral resolution.[4]

Protocol: ¹H NMR Sample Preparation and Acquisition

  • Sample Preparation : Weigh 5-25 mg of this compound into a clean, small vial.[2]

  • Dissolution : Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[1] Gently swirl or vortex the vial to ensure complete dissolution.

  • Filtration and Transfer : Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube. This removes any suspended particles.

  • Capping and Labeling : Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue.

  • Data Acquisition : Insert the sample into the NMR spectrometer. Acquire the spectrum using standard acquisition parameters for a small organic molecule (e.g., 400 MHz spectrometer, 16-32 scans, relaxation delay of 1-2 seconds).

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (5-25 mg) dissolve 2. Dissolve in CDCl3 (0.7 mL) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter insert 4. Insert into Spectrometer filter->insert acquire 5. Acquire Spectrum insert->acquire process 6. Process FID (FT, Phase, Baseline) acquire->process interpret 7. Interpret Spectrum process->interpret

Caption: Workflow for ¹H NMR analysis of this compound.

Data Interpretation: Predicted ¹H NMR Spectrum

The structure of this compound suggests distinct signals for the pyrazine ring protons, the phenyl ring protons, and the methylene bridge protons.

Proton LabelChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
H-3', H-5'~8.6-8.7Doublet (d)2HProtons on the pyrazine ring, ortho to the nitrogen atoms.
H-6'~8.5Singlet (s)1HProton on the pyrazine ring, between the nitrogen and the CH₂ group.
H-2, H-6~7.9-8.0Doublet (d)2HPhenyl protons, ortho to the carbonyl group.
H-3, H-4, H-5~7.4-7.6Multiplet (m)3HPhenyl protons, meta and para to the carbonyl group.
H-α~4.3Singlet (s)2HMethylene protons adjacent to the carbonyl and pyrazine ring.

Note: Chemical shifts are predictions and may vary based on solvent and concentration. The protons of the pyrazine ring are significantly deshielded due to the electron-withdrawing effect of the two nitrogen atoms.[5][6]

Carbon (¹³C) NMR Spectroscopy

Expertise & Experience: The Rationale Behind the Protocol

¹³C NMR requires a more concentrated sample (50-100 mg) and a longer acquisition time compared to ¹H NMR.[2] This is due to the low natural abundance (~1.1%) and lower gyromagnetic ratio of the ¹³C nucleus. The protocol is otherwise similar to ¹H NMR preparation, with the same emphasis on using a high-purity deuterated solvent and removing all particulate matter.

Protocol: ¹³C NMR Sample Preparation and Acquisition

  • Sample Preparation : Weigh 50-100 mg of the compound into a clean vial.[2]

  • Dissolution : Add approximately 0.6-0.7 mL of CDCl₃ and ensure complete dissolution.

  • Filtration and Transfer : Filter the solution into a 5 mm NMR tube as described for the ¹H NMR protocol.

  • Data Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio.

Workflow for ¹³C NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (50-100 mg) dissolve 2. Dissolve in CDCl3 (0.7 mL) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter insert 4. Insert into Spectrometer filter->insert acquire 5. Acquire Spectrum (Proton Decoupled) insert->acquire process 6. Process FID acquire->process interpret 7. Correlate Peaks to Structure process->interpret

Caption: Workflow for ¹³C NMR analysis of this compound.

Data Interpretation: Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

Carbon LabelChemical Shift (δ, ppm) (Predicted)Assignment
C=O~195Ketone Carbonyl Carbon
C-2', C-3', C-5', C-6'~142-150Pyrazine Ring Carbons
C-1~136Phenyl Carbon (ipso to C=O)
C-4~133Phenyl Carbon (para to C=O)
C-2, C-6~128Phenyl Carbons (ortho to C=O)
C-3, C-5~129Phenyl Carbons (meta to C=O)
C-α~45Methylene Carbon

Note: The carbonyl carbon is significantly downfield. The pyrazine carbons appear in the aromatic region, with their exact shifts influenced by the nitrogen atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: The Rationale Behind the Protocol

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. Attenuated Total Reflectance (ATR) is the preferred sampling method for solid powders as it requires minimal to no sample preparation.[7][8] The principle of ATR involves an IR beam being passed through a crystal (like diamond or zinc selenide), creating an evanescent wave that penetrates a small distance into the sample placed in direct contact with the crystal.[9] This ensures high-quality, reproducible spectra. A background scan of the clean, empty crystal is essential to subtract atmospheric and instrumental interferences.

Protocol: ATR-FTIR Data Acquisition

  • Background Scan : Ensure the ATR crystal is clean. Run a background spectrum to account for atmospheric CO₂ and H₂O.

  • Sample Application : Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.[10]

  • Apply Pressure : Use the instrument's pressure arm to apply firm, even pressure, ensuring good contact between the sample and the crystal.[11]

  • Data Acquisition : Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Cleaning : After analysis, clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.

Workflow for ATR-FTIR Analysis

G cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_proc Data Interpretation clean 1. Clean ATR Crystal background 2. Collect Background Spectrum clean->background apply_sample 3. Apply Solid Sample background->apply_sample apply_pressure 4. Apply Pressure apply_sample->apply_pressure collect_spectrum 5. Collect Sample Spectrum apply_pressure->collect_spectrum process 6. Process & Baseline Correct collect_spectrum->process assign 7. Assign Key Absorption Bands process->assign

Caption: Workflow for ATR-FTIR analysis of this compound.

Data Interpretation: Predicted Key IR Absorption Bands

The IR spectrum will be dominated by the strong carbonyl stretch, with other characteristic bands confirming the aromatic and aliphatic components.

Wavenumber (cm⁻¹) (Predicted)IntensityVibrational Mode
3100-3000Medium-WeakAromatic C-H Stretch (Phenyl & Pyrazine)
2980-2850WeakAliphatic C-H Stretch (Methylene)
~1685StrongC=O Stretch (Aryl Ketone)
~1600, 1580, 1450Medium-WeakC=C and C=N Aromatic Ring Stretches
~1260MediumC-C-C Stretch (Aryl Ketone)
Below 900Medium-StrongC-H Out-of-plane Bending (Aromatic)

Rationale: The carbonyl (C=O) stretching frequency for an aryl ketone is typically found at a lower wavenumber (around 1685 cm⁻¹) compared to a saturated ketone (~1715 cm⁻¹) due to conjugation with the phenyl ring, which weakens the C=O bond.[12][13][14][15] The pyrazine ring also exhibits characteristic absorptions.[16][17][18]

Mass Spectrometry (MS)

Expertise & Experience: The Rationale Behind the Protocol

Electron Impact (EI) is a "hard" ionization technique that imparts significant energy (typically 70 eV) to the analyte molecule.[19][20] This causes extensive and reproducible fragmentation, creating a unique "fingerprint" that is invaluable for structural elucidation and library matching.[19] The molecule is first vaporized and then bombarded with electrons, leading to the ejection of an electron to form a radical cation (the molecular ion, M⁺•).[21] The excess energy causes this ion to fragment in predictable ways.

Protocol: Electron Impact Mass Spectrometry (EI-MS)

  • Sample Introduction : Introduce a small amount of the sample (sub-microgram) into the ion source.[22] This can be done via a direct insertion probe for pure solids or via a Gas Chromatography (GC) inlet for samples in solution.

  • Ionization : The vaporized sample molecules are bombarded with a beam of 70 eV electrons in the ion source chamber under high vacuum.[20]

  • Acceleration : The resulting positively charged ions (molecular ion and fragment ions) are accelerated by an electric field.

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : Ions are detected, and their abundance is recorded, generating the mass spectrum.

Workflow for EI-MS Analysis

G cluster_prep Sample Introduction & Ionization cluster_acq Mass Analysis cluster_proc Data Interpretation vaporize 1. Vaporize Sample ionize 2. Ionize with 70 eV Electrons (EI) vaporize->ionize accelerate 3. Accelerate Ions ionize->accelerate separate 4. Separate by m/z accelerate->separate detect 5. Detect Ions separate->detect plot 6. Generate Mass Spectrum detect->plot analyze 7. Analyze M+ and Fragments plot->analyze

Caption: Workflow for EI-MS analysis of this compound.

Data Interpretation: Predicted Mass Spectrum and Fragmentation

The mass spectrum provides the molecular weight and key structural fragments. The molecular formula is C₁₂H₁₀N₂O, with a molecular weight of 198.22 g/mol .

m/z (Predicted)Ion StructureFragmentation Pathway
198[C₁₂H₁₀N₂O]⁺•Molecular Ion (M⁺•)
105[C₆H₅CO]⁺α-cleavage: Loss of pyrazinylmethyl radical (•CH₂-C₄H₃N₂)
93[C₄H₃N₂CH₂]⁺α-cleavage: Loss of benzoyl radical (•COC₆H₅)
77[C₆H₅]⁺Loss of CO from the benzoyl cation
51[C₄H₃]⁺Fragmentation of the phenyl cation

Rationale: The most common fragmentation for ketones is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group.[23][24] This leads to the formation of stable acylium ions. For this compound, this results in two primary fragmentation pathways, yielding the benzoyl cation (m/z 105) and the pyrazinylmethyl cation (m/z 93). The benzoyl cation can further lose a neutral CO molecule to form the phenyl cation (m/z 77).[25]

Summary and Conclusion

The combination of NMR, IR, and MS provides a self-validating system for the unambiguous structural confirmation of this compound.

  • ¹H and ¹³C NMR confirm the precise number and connectivity of all proton and carbon environments, including the distinct phenyl, pyrazinyl, and methylene groups.

  • FTIR validates the presence of key functional groups, most notably the strong C=O stretch characteristic of an aryl ketone and the aromatic C=C/C=N vibrations.

  • MS confirms the molecular weight of the compound and reveals characteristic fragmentation patterns, such as alpha-cleavage, that are consistent with the proposed structure.

By following the detailed protocols and applying the interpretative principles outlined in this guide, researchers can confidently characterize this compound and its analogues, ensuring the integrity and reliability of their scientific findings.

References

developing assays to screen the biological activity of 1-Phenyl-2-pyrazin-2-ylethanone

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Developing Assays to Screen the Biological Activity of 1-Phenyl-2-pyrazin-2-ylethanone

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with diverse biological activities, including anticancer, antiviral, and enzyme inhibitory properties.[1][2][3] this compound, an aromatic ketone containing this key heterocycle, represents a novel chemical entity with significant, unexplored therapeutic potential. This guide provides a strategic framework and detailed protocols for the initial biological screening of this compound. We present a tiered approach, beginning with broad-spectrum primary assays to assess general cytotoxicity and antimicrobial effects, followed by targeted secondary assays focused on enzyme inhibition, a common mechanism of action for pyrazine-containing molecules.[4] The protocols herein are designed to be self-validating, incorporating essential controls and clear data interpretation guidelines to ensure scientific rigor and trustworthiness.

Introduction: The Rationale for Screening this compound

The pyrazine ring is an electron-deficient aromatic heterocycle that is structurally similar to benzene and pyridine. Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a valuable component in designing molecules that interact with biological targets. Marketed drugs such as the proteasome inhibitor Bortezomib (for multiple myeloma) and the antiviral Favipiravir highlight the therapeutic success of this scaffold.[1]

Derivatives of pyrazine have demonstrated a wide array of pharmacological activities:

  • Anticancer/Cytotoxic Activity: Many pyrazine derivatives exhibit potent antiproliferative effects against various cancer cell lines.[5][6][7]

  • Enzyme Inhibition: The pyrazine nitrogen atoms frequently interact with amino acid residues in the hinge region of kinase proteins, making them a common feature in kinase inhibitors.[1]

  • Antimicrobial Properties: The scaffold has been incorporated into novel compounds with antibacterial and antifungal activity, a critical area of research given the rise of drug-resistant microbes.[4][8]

Given this precedent, this compound is a compelling candidate for biological screening. This document outlines a logical, resource-efficient screening cascade to systematically evaluate its potential as a new therapeutic lead.

Proposed Screening Cascade

A tiered or cascaded approach is the most efficient method for screening a novel compound. It begins with broad, cost-effective assays and progresses to more specific, complex, and resource-intensive assays for promising hits. This strategy allows for early "fail-fast" decisions, conserving resources for the most promising candidates.

Screening_Cascade A Compound Handling (Solubility, Stock Prep) B Cytotoxicity Assay (e.g., MTT on Cancer & Normal Cell Lines) A->B Primary Evaluation C Antimicrobial Assay (e.g., Broth Microdilution MIC) A->C D Enzyme Inhibition Assay (e.g., Kinase Panel) B->D If Cytotoxic Hit E Apoptosis/Cell Cycle Analysis B->E F Mechanism of Action Studies D->F

Caption: Proposed workflow for screening this compound.

Preliminary Compound Management

Accurate and reproducible results begin with proper compound handling.

  • Solubility Testing: Determine the optimal solvent for this compound. Dimethyl sulfoxide (DMSO) is a common choice for initial screening. Test solubility up to at least 10 mM.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM in 100% DMSO). Aliquot into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Vehicle Control: It is critical to include a "vehicle control" in all assays. This control contains the same final concentration of the solvent (e.g., DMSO) used to dilute the test compound, ensuring that any observed effects are due to the compound itself and not the solvent.[9][10]

PART I: TIER 1 PRIMARY SCREENING PROTOCOLS

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[10] In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow, water-soluble MTT reagent to an insoluble purple formazan product.[10][11] The amount of formazan produced is directly proportional to the number of metabolically active cells, providing a quantitative measure of cell viability and the cytotoxic potential of a test compound.[12]

MTT_Principle cluster_cell Mito Mitochondrion Mito->Enz Formazan Formazan (Purple, Insoluble) Enz->Formazan Reduction MTT MTT (Yellow, Soluble) MTT->Mito Uptake DMSO Solubilization (DMSO) Formazan->DMSO Reader Measure Absorbance (~570 nm) DMSO->Reader

Caption: Principle of the MTT cytotoxicity assay.

Methodology

  • Cell Seeding:

    • Culture selected cell lines (e.g., cancer lines MCF-7, HCT116, and a non-cancerous line like HEK293) to logarithmic growth phase.

    • Harvest cells and perform a cell count.

    • Seed cells into a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium.[10]

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9][10]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete medium. A typical starting range is 0.1 µM to 100 µM.[10]

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions.

    • Crucial Controls:

      • No-Treatment Control: Cells in medium only.

      • Vehicle Control: Cells treated with the highest concentration of DMSO used in the compound dilutions (e.g., 0.5%).[10]

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

    • Incubate plates for a desired exposure time (e.g., 48 or 72 hours).[9]

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[12]

    • Incubate for an additional 3-4 hours at 37°C, allowing formazan crystals to form in viable cells.[10]

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium without disturbing the cells or formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[10]

    • Gently mix on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

    • Measure the absorbance at 540-570 nm using a microplate reader.

Data Presentation & Interpretation

Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

CompoundCell LineExposure Time (h)IC₅₀ (µM)
This compoundMCF-7 (Breast Cancer)48Example: 8.4
This compoundHCT116 (Colon Cancer)48Example: 15.2
This compoundHEK293 (Normal Kidney)48Example: >100
Doxorubicin (Control)MCF-7 (Breast Cancer)48Example: 0.5
Table 1: Hypothetical cytotoxicity data for this compound. A higher IC₅₀ in a normal cell line like HEK293 suggests some level of selectivity for cancer cells.[12]
Protocol 2: Antimicrobial Activity Assessment by Broth Microdilution

Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13] It is a standard method for screening new potential antibiotics.[14][15]

Methodology

  • Microorganism Preparation:

    • Select a panel of relevant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) species.

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution:

    • In a 96-well plate, prepare two-fold serial dilutions of this compound in a suitable sterile broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Crucial Controls:

      • Growth Control: Wells with only broth and bacteria (no compound).

      • Sterility Control: Wells with only broth (no bacteria or compound).

      • Positive Control: A known antibiotic (e.g., Ciprofloxacin).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.

Data Presentation & Interpretation

The results are presented as the MIC value in µg/mL or µM.

CompoundS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)
This compoundExample: 32Example: >128
Ciprofloxacin (Control)Example: 0.5Example: 0.015
Table 2: Hypothetical antimicrobial screening data. The results would indicate the compound's potency and spectrum of activity.[13]

PART II: TIER 2 SECONDARY SCREENING PROTOCOLS

If the primary cytotoxicity screen reveals potent activity (e.g., IC₅₀ < 10 µM), further investigation into the mechanism is warranted. Given the prevalence of pyrazines as kinase inhibitors, an enzyme inhibition assay is a logical next step.

Protocol 3: Generic Kinase Inhibition Assay (Luminescent ADP Detection)

Principle: Many biological processes, particularly signaling pathways involved in cancer, are regulated by kinases, which catalyze the transfer of a phosphate group from ATP to a substrate.[1] A common method for screening kinase inhibitors is to measure the amount of ADP produced in the kinase reaction.[16] Universal platforms like the Transcreener® or ADP-Glo™ assays use an enzymatic cascade to convert ADP into a quantifiable signal, such as light.[16] A reduction in signal in the presence of the test compound indicates inhibition of the kinase.

Kinase_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ATP_Site ATP Binding Site RTK->ATP_Site Compound This compound (Potential Inhibitor) Compound->ATP_Site Blocks ATP Binding Downstream Downstream Signaling (MAPK, PI3K/Akt pathways) ATP_Site->Downstream Phosphorylation Cascade Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Potential mechanism targeting a receptor tyrosine kinase.

Methodology

  • Assay Setup:

    • In a 384-well plate, add the kinase enzyme of interest (e.g., a tyrosine kinase like Src or EGFR) in an appropriate kinase buffer.

    • Add serial dilutions of this compound.

    • Crucial Controls:

      • No-Inhibitor Control: Kinase reaction with vehicle (DMSO) only (represents 0% inhibition).

      • No-Enzyme Control: Reaction mix without the kinase (represents 100% inhibition).

      • Positive Control: A known inhibitor for the target kinase (e.g., Staurosporine).

  • Kinase Reaction:

    • Initiate the reaction by adding a mixture of the kinase-specific substrate and ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and begin the detection cascade by adding the ADP detection reagent (e.g., ADP-Glo™ Reagent). This depletes the remaining ATP.

    • Incubate as per the manufacturer's instructions (e.g., 40 minutes).

    • Add the Kinase Detection Reagent, which converts ADP to ATP, fueling a luciferase reaction that produces light.

    • Incubate to stabilize the luminescent signal (e.g., 30-60 minutes).

  • Measurement:

    • Measure luminescence using a plate-reading luminometer.

Data Presentation & Interpretation

Calculate the percent inhibition for each compound concentration relative to the no-inhibitor (0%) and no-enzyme (100%) controls. Plot percent inhibition against the log of the compound concentration to determine the IC₅₀ for enzyme inhibition.

CompoundTarget KinaseIC₅₀ (nM)
This compoundExample: Src Tyrosine KinaseExample: 85
Staurosporine (Control)Example: Src Tyrosine KinaseExample: 5
Table 3: Hypothetical kinase inhibition data. Potent IC₅₀ values would identify the compound as a direct enzyme inhibitor, providing a clear mechanism of action.

References

Application Notes & Protocols: 1-Phenyl-2-pyrazin-2-ylethanone as a Versatile Synthon for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-Phenyl-2-pyrazin-2-ylethanone as a pivotal building block for the synthesis of complex, pharmacologically relevant molecules. The pyrazine core is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its role as a hydrogen bond acceptor and its ability to serve as a bioisostere for other aromatic systems.[1] The title compound uniquely combines this privileged heterocycle with an α-aryl ketone moiety, offering multiple reactive sites for elaboration into diverse and complex molecular architectures. These application notes will elucidate the chemical principles behind its reactivity and provide detailed, actionable protocols for its conversion into high-value pyrazole and pyridazinone derivatives.

Introduction: The Strategic Value of the Pyrazine-Ketone Scaffold

The pyrazine ring is a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation.[1] This arrangement makes it electron-deficient and a mild base, properties that medicinal chemists frequently exploit to modulate the physicochemical properties of drug candidates. Molecules incorporating the pyrazine scaffold exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3]

This compound serves as an ideal starting material by positioning a versatile ketone functional group adjacent to the pyrazine ring. This structure features two primary points of reactivity:

  • The α-Methylene Group: Located between the phenyl and carbonyl groups, these protons are acidic and easily removed to form an enolate, which can act as a potent nucleophile.

  • The Carbonyl Group: The electrophilic carbon of the ketone is susceptible to attack by various nucleophiles, and it can readily participate in condensation reactions.

This guide explores how to leverage these reactive sites to construct more complex heterocyclic systems, which are themselves associated with a broad range of pharmacological activities.[4][5][6]

Synthetic Strategy Overview

The overarching strategy involves using this compound as a central precursor that can be channeled into different synthetic pathways. The initial step in many of these pathways is a base-catalyzed condensation to form a key intermediate, such as an α,β-unsaturated ketone (chalcone). This intermediate then undergoes cyclization with appropriate binucleophiles to yield the target heterocyclic systems.

Synthesis_Workflow cluster_start Core Building Block cluster_intermediate Key Intermediate Formation cluster_products Target Heterocyclic Scaffolds Start This compound Intermediate Pyrazinyl Chalcone (α,β-Unsaturated Ketone) Start->Intermediate Base-catalyzed Condensation (e.g., with Aldehyde) Product1 Pyrazole-Pyrazine Hybrids Intermediate->Product1 Cyclization with Hydrazine Derivatives Product2 Pyridazinone-Pyrazine Hybrids Intermediate->Product2 Cyclization with Hydrazides/Esters Product3 Other Derivatives (e.g., Pyrimidines, Pyrans) Intermediate->Product3 Alternative Cyclization Partners

Caption: General workflow for elaborating this compound.

Application Note I: Synthesis of Pyrazole-Pyrazine Hybrids

Principle: Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms that are staples in medicinal chemistry, known for their anti-inflammatory, analgesic, and anticancer activities.[4][5] The most common synthesis of the pyrazole ring is the Paal-Knorr reaction, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] In this application, we first synthesize an α,β-unsaturated ketone (a chalcone), which serves as a masked 1,3-dicarbonyl equivalent, and then cyclize it with hydrazine hydrate.

Mechanistic Rationale: The reaction proceeds via an initial Michael addition of the hydrazine to the β-carbon of the chalcone. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the carbonyl carbon, forming a five-membered ring intermediate. Dehydration of this intermediate yields the stable aromatic pyrazole ring.

Pyrazole_Mechanism Simplified Mechanism: Pyrazole Formation Chalcone Pyrazinyl Chalcone (R-CO-CH=CH-Ph) Michael_Adduct Michael Adduct Chalcone->Michael_Adduct + Hydrazine (Michael Add.) Hydrazine Hydrazine (H2N-NH2) Cyclic_Intermediate Cyclic Hemiaminal Intermediate Michael_Adduct->Cyclic_Intermediate Intramolecular Cyclization Pyrazoline Pyrazoline Cyclic_Intermediate->Pyrazoline - H2O Pyrazole Final Pyrazole Product Pyrazoline->Pyrazole Oxidation or Aromatization

Caption: Key steps in the formation of a pyrazole ring from a chalcone.

Protocol 1A: Synthesis of (E)-1-phenyl-3-(pyrazin-2-yl)prop-2-en-1-one (Pyrazinyl Chalcone)
  • Objective: To synthesize the key α,β-unsaturated ketone intermediate.

  • Materials:

    • This compound (1.0 eq)

    • Pyrazine-2-carboxaldehyde (1.1 eq)

    • Ethanol (approx. 10 mL per gram of ketone)

    • Potassium hydroxide (KOH), 10% aqueous solution

  • Procedure:

    • Dissolve this compound in ethanol in a round-bottom flask equipped with a magnetic stirrer.

    • Add pyrazine-2-carboxaldehyde to the solution.

    • Cool the flask in an ice bath to 0-5 °C.

    • Add the 10% KOH solution dropwise over 15 minutes, ensuring the temperature remains below 10 °C. The choice of a base like KOH is crucial for deprotonating the α-methylene group to initiate the Claisen-Schmidt condensation.

    • After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into cold water.

    • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

    • Dry the solid product under vacuum. Recrystallization from ethanol can be performed for further purification if necessary.

Protocol 1B: Cyclization to form 3-Phenyl-5-(pyrazin-2-yl)-1H-pyrazole
  • Objective: To synthesize the final pyrazole-pyrazine hybrid molecule.

  • Materials:

    • (E)-1-phenyl-3-(pyrazin-2-yl)prop-2-en-1-one (from Protocol 1A) (1.0 eq)

    • Hydrazine hydrate (80% solution) (1.5 eq)

    • Glacial acetic acid (approx. 15 mL per gram of chalcone)

  • Procedure:

    • Suspend the pyrazinyl chalcone in glacial acetic acid in a round-bottom flask. Acetic acid serves as both the solvent and a catalyst for the condensation.

    • Add hydrazine hydrate dropwise to the suspension. An exothermic reaction may be observed.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) for 6-8 hours. The elevated temperature ensures both the cyclization and subsequent dehydration to the aromatic pyrazole.

    • Monitor the reaction by TLC until the starting chalcone is consumed.

    • Allow the reaction mixture to cool to room temperature, then pour it carefully over crushed ice.

    • Neutralize the mixture by slow addition of a saturated sodium bicarbonate solution.

    • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry.

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Compound Expected Yield Appearance Key Characterization Data (Expected)
Pyrazinyl Chalcone80-90%Yellow solid¹H NMR: Doublets for vinyl protons (δ 7.0-8.0 ppm). IR: C=O stretch (~1660 cm⁻¹).
Pyrazole-Pyrazine Hybrid75-85%Off-white to pale yellow solid¹H NMR: Pyrazole CH proton singlet (δ ~6.8 ppm), NH proton broad singlet. MS: M+ peak corresponding to the molecular formula.

Application Note II: Synthesis of Pyridazinone-Pyrazine Hybrids

Principle: Pyridazinone derivatives are another class of heterocycles with significant biological importance, particularly in cardiovascular and anti-inflammatory research.[7] A common synthetic route involves the reaction of a γ-ketoacid or its ester equivalent with hydrazine. We can access this precursor from this compound via a Stobbe condensation.

Protocol 2A: Synthesis of Ethyl 3-carboxy-4-phenyl-4-(pyrazin-2-yl)but-3-enoate
  • Objective: To create a γ-ketoester equivalent suitable for pyridazinone ring formation.

  • Materials:

    • This compound (1.0 eq)

    • Diethyl succinate (1.5 eq)

    • Potassium tert-butoxide (1.2 eq)

    • Anhydrous tert-butanol or toluene

  • Procedure:

    • In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve potassium tert-butoxide in the anhydrous solvent. The use of a strong, non-nucleophilic base like potassium tert-butoxide is critical to favor the Stobbe condensation over other side reactions.

    • Add a mixture of this compound and diethyl succinate dropwise to the base solution at room temperature.

    • Heat the reaction mixture to 60-70 °C for 2-3 hours.

    • Cool the mixture and pour it into ice water. Acidify with dilute HCl to pH 3-4 to precipitate the half-ester.

    • Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Protocol 2B: Cyclization to form 6-Phenyl-4-(pyrazin-2-yl)-2H-pyridazin-3-one
  • Objective: To form the pyridazinone ring through condensation and cyclization.

  • Materials:

    • Crude product from Protocol 2A (1.0 eq)

    • Hydrazine hydrate (80% solution) (2.0 eq)

    • Ethanol or acetic acid

  • Procedure:

    • Dissolve the crude half-ester from the previous step in ethanol or acetic acid.

    • Add hydrazine hydrate and heat the mixture to reflux for 4-6 hours.

    • The reaction involves the formation of a hydrazone followed by intramolecular lactamization to form the stable six-membered pyridazinone ring.

    • Cool the reaction mixture. If a solid precipitates, collect it by filtration. If not, reduce the solvent volume and pour into water to induce precipitation.

    • Wash the solid with cold water and dry. Purify by recrystallization from a suitable solvent like isopropanol or ethanol.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block. The protocols detailed herein demonstrate its effective use in the synthesis of complex pyrazole and pyridazinone scaffolds. The foundational reactions, such as the Claisen-Schmidt and Stobbe condensations, open the door to a vast array of other transformations. Future work could explore:

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) to create highly functionalized systems.[8]

  • Gewald Reaction: Synthesis of substituted thiophenes using elemental sulfur and an active methylene nitrile.

  • Asymmetric Synthesis: Enantioselective reduction of the ketone or asymmetric additions to the enolate to introduce chirality.

The strategic application of this synthon provides a robust platform for the discovery and development of novel chemical entities for medicinal chemistry and materials science.

References

Application Notes and Protocols for Investigating the Mechanism of Action of 1-Phenyl-2-pyrazin-2-ylethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The 1-Phenyl-2-pyrazin-2-ylethanone core is a compelling scaffold in modern medicinal chemistry. As a derivative of the pyrazine ring—a nitrogen-containing heterocycle prevalent in numerous FDA-approved drugs and natural products—this structural motif has emerged as a promising framework for the development of novel therapeutics.[1][2] Pyrazine derivatives are well-documented as potent anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5] Their biological activities are often attributed to the unique electronic properties of the pyrazine ring, which can engage in critical hydrogen bonding and hydrophobic interactions within the active sites of biological targets.

A significant body of evidence points towards protein kinases as a primary target class for many pyrazine-based compounds.[6][7] Kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of diseases like cancer.[8] Pyrazine derivatives frequently act as ATP-competitive inhibitors, binding to the kinase hinge region and blocking downstream signaling pathways that control cell proliferation, survival, and apoptosis.[7]

These application notes provide a comprehensive, methodology-driven guide for researchers investigating the mechanism of action (MoA) of novel this compound derivatives. The protocols herein are designed to be self-validating, progressing from broad, unbiased target identification to specific, hypothesis-driven validation of cellular activity. We will navigate the essential steps to deconstruct the molecular pharmacology of these compounds, empowering researchers to build a robust data package for their drug discovery programs.

Part 1: Initial Assessment and Target Class Identification

The first phase of any MoA study is to establish the compound's primary biological effect and identify its molecular target(s). Given the prevalence of kinase inhibition among pyrazine derivatives, this is a logical and high-probability starting point.[6]

Logical Workflow for Target Identification and Validation

The following workflow provides a structured approach to move from a novel compound to a validated target.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation A Novel this compound Derivative B Chemical Proteomics (Kinobeads) A->B Incubate with cell lysate C Data Analysis & Hit Prioritization B->C LC-MS/MS Analysis D Biochemical Kinase Assay C->D Test prioritized kinases E Cellular Thermal Shift Assay (CETSA) C->E Confirm in-cell engagement F Validated Target(s) D->F E->F

Caption: High-level workflow for identifying and validating kinase targets.

Protocol 1.1: Unbiased Kinase Target Identification using Kinobeads

Principle: Kinobeads are an affinity chromatography tool where beads are coated with a mixture of broad-spectrum, immobilized ATP-competitive kinase inhibitors.[9][10] When a cell lysate is passed over these beads, a large portion of the cellular kinome is captured. In a competitive binding experiment, the lysate is pre-incubated with the test compound (your pyrazine derivative). If the compound binds to specific kinases, it will prevent them from binding to the beads. By using quantitative mass spectrometry (LC-MS/MS) to compare the proteins pulled down with and without the test compound, one can identify the specific kinase targets.[11]

Methodology:

  • Cell Lysate Preparation:

    • Culture a relevant human cancer cell line (e.g., HCT116 for colon cancer, MDA-MB-231 for breast cancer) to ~80-90% confluency.

    • Harvest cells and wash twice with ice-cold PBS.

    • Lyse cells in a suitable buffer (e.g., modified RIPA buffer) containing protease and phosphatase inhibitors.[12]

    • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Determine protein concentration using a BCA assay.

  • Competitive Pull-Down:

    • Prepare serial dilutions of your pyrazine derivative (e.g., from 10 nM to 10 µM) and a vehicle control (e.g., DMSO).

    • Incubate a fixed amount of cell lysate (e.g., 1-5 mg) with the compound dilutions for 1 hour at 4°C.[12]

    • Add the pre-equilibrated Kinobead slurry to the lysate and incubate for another hour at 4°C with gentle rotation.[9]

  • Sample Processing and Mass Spectrometry:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins or perform on-bead digestion with trypsin.

    • Analyze the resulting peptides by nanoLC-MS/MS.

  • Data Analysis:

    • Identify and quantify the proteins in each sample.

    • For each identified kinase, plot its signal intensity against the concentration of the test compound to generate dose-response curves.

    • Kinases that show a dose-dependent decrease in binding to the beads are considered high-confidence targets.

Part 2: Target Validation and In Vitro Characterization

Once putative kinase targets are identified, the next critical step is to validate these interactions using orthogonal, hypothesis-driven assays.

Protocol 2.1: Biochemical Kinase Inhibition Assay

Principle: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified, recombinant kinase. The ADP-Glo™ Kinase Assay is a common luminescent-based method that quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.[13]

Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare serial dilutions of your pyrazine derivative in kinase buffer.

    • Prepare a solution of the purified target kinase and its specific peptide substrate in kinase buffer.

    • Prepare an ATP solution at a concentration relevant for the specific kinase (often near its Km value).

  • Kinase Reaction:

    • In a 384-well plate, add the test compound dilutions (or vehicle control).

    • Add the kinase/substrate mixture to each well.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and measure ADP production by adding the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol (Promega).

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the compound concentration (log scale) and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2.2: Cellular Target Engagement with CETSA

Principle: The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that a compound binds to its target protein inside intact cells.[1][3] The principle is that when a ligand binds to a protein, it generally stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[5] By heating cells treated with the compound to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, a thermal shift can be observed, providing direct evidence of target engagement.[14]

Methodology:

  • Cell Treatment:

    • Plate a relevant cell line and grow to ~80% confluency.

    • Treat cells with a high concentration of your pyrazine derivative (e.g., 10x the biochemical IC₅₀) or a vehicle control for 1-2 hours.

  • Thermal Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by immediate cooling. Include a non-heated control.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed.

    • Collect the supernatant and quantify the amount of the specific target protein using Western blotting or an ELISA-based method like AlphaScreen®.[3]

  • Data Analysis:

    • Plot the amount of soluble target protein against the temperature for both the vehicle- and compound-treated samples.

    • A shift of the melting curve to higher temperatures in the compound-treated sample indicates thermal stabilization and confirms target engagement.

Part 3: Elucidating Cellular Mechanism of Action

After validating the molecular target, the investigation moves to the cellular level to understand the functional consequences of target engagement. For an anticancer agent, this typically involves assessing its impact on cell viability, proliferation, and the induction of apoptosis.

Protocol 3.1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Principle: The MTT assay is a colorimetric assay used to measure cellular metabolic activity, which serves as an indicator of cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically after solubilization.[15]

Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[16]

  • Compound Treatment:

    • Prepare serial dilutions of your pyrazine derivative in culture medium.

    • Replace the existing medium with medium containing the compound dilutions or a vehicle control.

    • Incubate the plate for a desired period (e.g., 48 or 72 hours).

  • MTT Incubation and Solubilization:

    • Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Carefully aspirate the medium and add a solubilization solvent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[16]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at ~570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot viability against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 3.2: Analysis of Apoptosis by Western Blot

Principle: Apoptosis (programmed cell death) is a common outcome of effective anticancer therapy. Western blotting can be used to detect key protein markers that indicate the activation of apoptotic signaling pathways, such as the cleavage of caspases (e.g., Caspase-3) and their substrate, PARP.[17][18] It can also be used to assess changes in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[6]

G cluster_0 Apoptotic Signaling Cascade A This compound Derivative B Target Kinase (e.g., Aurora) A->B Inhibits C Anti-Apoptotic Proteins (Bcl-2) B->C Inhibits Inhibition D Pro-Apoptotic Proteins (Bax/Bak) C->D Inhibits E Mitochondrial Outer Membrane Permeabilization D->E F Cytochrome c Release E->F G Caspase-9 Activation F->G H Caspase-3 Activation G->H I PARP Cleavage H->I J Apoptosis I->J

Caption: A representative kinase-inhibitor-induced apoptotic pathway.

Methodology:

  • Cell Treatment and Lysis:

    • Treat cells with your pyrazine derivative at relevant concentrations (e.g., 1x and 5x GI₅₀) for a set time (e.g., 24 or 48 hours). Include a vehicle control.

    • Harvest the cells and lyse them in RIPA buffer with protease and phosphatase inhibitors.[17]

    • Determine protein concentration.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[17]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against key apoptosis markers (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detection and Analysis:

    • Incubate the membrane with an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Analyze band intensities, normalizing to a loading control like β-actin or GAPDH. An increase in cleaved Caspase-3 and cleaved PARP, or an increased Bax/Bcl-2 ratio, is indicative of apoptosis induction.[2]

Part 4: Investigating Antimicrobial Activity

Many pyrazine scaffolds also possess antimicrobial properties. It is prudent to evaluate novel derivatives for antibacterial and antifungal activity.

Protocol 4.1: Antifungal Susceptibility Testing (Broth Microdilution)

Principle: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19] The MIC is the lowest concentration of the compound that prevents the visible growth of a microorganism.[20] The protocol is based on CLSI (Clinical and Laboratory Standards Institute) guidelines.[21]

Methodology:

  • Preparation of Inoculum:

    • Culture a relevant fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on appropriate agar plates.

    • Prepare a fungal suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to a specific cell density.

    • Further dilute this suspension in culture medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.[22]

  • Plate Preparation:

    • In a sterile 96-well microplate, prepare two-fold serial dilutions of your pyrazine derivative in the culture medium.[21]

    • Include a positive control (a known antifungal drug like fluconazole) and a negative/growth control (no compound).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well.

    • Incubate the plate at 35°C for 24-48 hours.[22]

  • MIC Determination:

    • Visually inspect the wells for turbidity (fungal growth).

    • The MIC is the lowest concentration of the compound in which there is no visible growth.

Data Summary and Interpretation

Systematic documentation of quantitative data is essential for comparing derivatives and understanding structure-activity relationships (SAR).

Table 1: Representative Biological Activity Data for Pyrazine-Based Kinase Inhibitors
Compound ScaffoldTarget Kinase(s)IC₅₀ / Kd (nM)Cell Proliferation GI₅₀ (nM)Reference Cell LineCitation(s)
Imidazo-[1,2-a]-pyrazineAurora A / Aurora BKd: 0.02 / 0.0325 (phos-HH3)HCT116[23][24]
Pyrazine-2-carbonitrileCHK1 / CHK2IC₅₀: 1 / 8Not specifiedNot specified[7]
Pyrazine-primidin-2-ylBCR-ABL-1IC₅₀: 34Not specifiedNot specified[7]
Pyrazine-2-carboxamideFLT3 / AXLIC₅₀: 0.29 / 0.73Not specifiedNot specified[7]
2,6-disubstituted pyrazinePIM-1 KinaseIC₅₀: VariousSubmicromolarVarious[25]

Note: Data is for structurally related pyrazine derivatives and serves as a benchmark for expected potencies.

Conclusion and Future Directions

The protocols and workflows outlined in this guide provide a robust framework for the comprehensive investigation of this compound derivatives. By systematically employing unbiased target identification methods, validating targets through biochemical and cellular assays, and elucidating downstream cellular consequences, researchers can effectively define the mechanism of action. This multi-faceted approach, grounded in established and reproducible methodologies, is crucial for advancing promising compounds through the drug discovery pipeline and ultimately realizing their therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Phenyl-2-pyrazin-2-ylethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Phenyl-2-pyrazin-2-ylethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing this specific ketone synthesis. Here, we will address common experimental challenges through a structured troubleshooting guide and a comprehensive FAQ section, grounding our recommendations in established chemical principles.

Section 1: Core Synthetic Strategy & Mechanism

The most reliable and commonly employed method for synthesizing this compound is a crossed Claisen-type condensation.[1][2] This reaction involves the deprotonation of 2-methylpyrazine to form a nucleophilic pyrazinylmethyl anion, which then attacks an appropriate phenyl electrophile, typically a phenyl ester like ethyl benzoate.[2]

The reaction proceeds via the following key steps:

  • Deprotonation: A strong, non-nucleophilic base abstracts a proton from the methyl group of 2-methylpyrazine, forming a resonance-stabilized carbanion.

  • Nucleophilic Attack: The pyrazinylmethyl anion attacks the electrophilic carbonyl carbon of the phenyl ester.

  • Intermediate Formation: A tetrahedral intermediate is formed.

  • Elimination: The intermediate collapses, eliminating an alkoxide (e.g., ethoxide) to yield the final β-keto pyrazine product.[3]

  • Acidic Workup: A final acidic workup step is crucial to neutralize the reaction mixture and protonate any remaining enolate, ensuring the isolation of the desired ketone.[4]

Reaction Mechanism Overview

Claisen_Condensation_Mechanism Figure 1: Mechanism for this compound Synthesis cluster_reagents Reactants & Base cluster_products Intermediates & Product R1 2-Methylpyrazine I1 Pyrazinylmethyl Anion (Nucleophile) R1->I1 Deprotonation (+ Base) R2 Ethyl Benzoate I2 Tetrahedral Intermediate Base Strong Base (e.g., NaH, LDA) I1->I2 Nucleophilic Attack (+ Ethyl Benzoate) P This compound I2->P Elimination (- EtO⁻)

Caption: Figure 1: Simplified workflow of the crossed Claisen-type condensation.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is very low or I've recovered only starting material. What are the primary causes?

Answer: Low or no conversion is a frequent issue and typically points to one of three areas: reagent quality, incomplete deprotonation, or improper reaction conditions.[5]

  • Cause A: Reagent & Solvent Quality

    • Explanation: This reaction is highly sensitive to moisture. The strong bases used (e.g., NaH, LDA) will react preferentially with any water present in the solvent or on the glassware, quenching the base before it can deprotonate the 2-methylpyrazine.[5] Similarly, impurities in the starting materials can lead to unwanted side reactions.[6]

    • Solution:

      • Glassware: Ensure all glassware is rigorously flame-dried or oven-dried (>120°C for several hours) and cooled under a stream of dry, inert gas (Nitrogen or Argon).

      • Solvents: Use anhydrous solvents. Packaged anhydrous solvents are ideal. If using distilled solvents, ensure they are freshly dried over an appropriate drying agent (e.g., sodium/benzophenone for THF, CaH₂ for DMF).

      • Reagents: Use fresh 2-methylpyrazine and ethyl benzoate. Purify them by distillation if their purity is questionable.

  • Cause B: Incomplete Deprotonation

    • Explanation: The methyl protons of 2-methylpyrazine are acidic, but not exceptionally so. A sufficiently strong base is required for complete deprotonation to generate the nucleophile. An insufficient amount of base or a base that is not strong enough will result in low conversion.

    • Solution:

      • Base Selection: Sodium hydride (NaH), sodium amide (NaNH₂), or lithium diisopropylamide (LDA) are effective choices. LDA is often preferred due to its high basicity and non-nucleophilic nature, which minimizes side reactions. A full stoichiometric equivalent of the base is required to drive the reaction forward.[3][4]

      • Temperature: When using NaH, gentle warming (e.g., to 40-50°C) may be necessary to initiate deprotonation. For LDA, the reaction is typically performed at low temperatures (e.g., -78°C) to improve selectivity and stability of the anion.

  • Cause C: Reaction Temperature and Time

    • Explanation: Suboptimal temperatures can drastically affect reaction rates.[7] If the temperature is too low, the reaction may be impractically slow. If it's too high, it can promote the decomposition of the reagents or the product.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). This will give you a clear indication of when the starting material has been consumed and the product has formed, preventing premature workup or unnecessary heating that could degrade the product.

Question 2: I'm observing multiple spots on my TLC plate and the final product is impure. What are the likely side reactions?

Answer: The formation of side products often stems from competing reaction pathways, such as self-condensation or reactions with the solvent.

  • Cause A: Self-Condensation of Ethyl Benzoate

    • Explanation: While ethyl benzoate has no α-hydrogens and cannot form an enolate itself, under certain conditions, side reactions can occur.[8] However, the more likely impurity arises from the self-condensation of any enolizable ester impurities.

    • Solution: The most effective way to prevent this is through controlled addition. Add the ethyl benzoate slowly to the pre-formed pyrazinylmethyl anion solution at a controlled temperature (e.g., 0°C or lower). This ensures the pyrazine nucleophile is always in excess relative to the ester electrophile at any given moment, favoring the desired crossed-condensation.[9]

  • Cause B: Reaction with Solvent

    • Explanation: Some aprotic solvents, while polar, can be deprotonated by very strong bases. For instance, using LDA in THF at temperatures above -70°C for extended periods can lead to the deprotonation of THF itself, generating unwanted byproducts.

    • Solution: Adhere to established temperature protocols for your chosen base/solvent system. For LDA in THF, maintain the temperature at -78°C (a dry ice/acetone bath) during anion formation and the subsequent addition of the electrophile.

Troubleshooting Workflow

Troubleshooting_Workflow Figure 2: Troubleshooting Logic for Low Yield Start Low Yield or No Reaction Check_Reagents Verify Reagent & Solvent Purity (Anhydrous Conditions) Start->Check_Reagents Check_Base Review Deprotonation Step Start->Check_Base Check_Conditions Analyze Reaction Conditions Start->Check_Conditions Sol_Reagents Solution: Use fresh, anhydrous reagents & flame-dried glassware. Check_Reagents->Sol_Reagents Moisture/Impurity Suspected Sol_Base_Strength Solution: Use a stronger base (e.g., LDA) or ensure full equivalent is active. Check_Base->Sol_Base_Strength Incomplete Conversion Sol_Base_Temp Solution: Adjust deprotonation temperature (e.g., warm NaH, keep LDA at -78°C). Check_Base->Sol_Base_Temp Base Inactivity Sol_Conditions_Temp Solution: Optimize temperature post-addition (e.g., allow to warm slowly). Check_Conditions->Sol_Conditions_Temp Reaction Stalled Sol_Conditions_TLC Solution: Monitor via TLC to determine optimal reaction time. Check_Conditions->Sol_Conditions_TLC Degradation Observed

Caption: Figure 2: A logical workflow for diagnosing and solving low-yield issues.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best base for deprotonating 2-methylpyrazine?

A1: The choice of base is critical. While several strong bases can work, they have different handling requirements and reactivity profiles. LDA is often considered the superior choice for its high reactivity and non-nucleophilic nature, though NaH is also very effective and often more convenient.

BaseCommon SolventTypical Temp.pKa (Conj. Acid)Key Considerations
NaH THF, DMF25-50°C~36 (H₂)Heterogeneous reaction, may require warming to initiate. Less sterically hindered.
NaNH₂ Liquid NH₃, Toluene-33°C to 25°C~38 (NH₃)Highly effective but requires careful handling.
LDA THF-78°C~36 (Diisopropylamine)Homogeneous, very fast reaction at low temp. Minimizes side reactions. Must be freshly prepared or titrated.

Q2: Can I use benzoyl chloride instead of ethyl benzoate?

A2: While benzoyl chloride is a more reactive electrophile, its high reactivity can be problematic. It can lead to multiple acylations or other side reactions. Ethyl benzoate provides a more controlled reaction, generally leading to cleaner product formation and is the preferred electrophile for this type of condensation.[10]

Q3: How should I purify the final product?

A3: After an aqueous workup (typically with a mild acid like saturated NH₄Cl solution followed by extraction with a solvent like ethyl acetate or DCM), the crude product usually requires purification. Flash column chromatography on silica gel is the most effective method. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically successful in separating the desired product from unreacted starting materials and nonpolar byproducts.

Q4: What are the key safety considerations for this reaction?

A4:

  • Strong Bases: NaH is a flammable solid that reacts violently with water. LDA and NaNH₂ are also water-sensitive and corrosive. Always handle these reagents under an inert atmosphere in a fume hood.

  • Anhydrous Solvents: Anhydrous ethers like THF can form explosive peroxides. Always use fresh, tested solvents.

  • Quenching: The reaction should be quenched carefully by slowly adding a proton source (like saturated NH₄Cl solution) at a low temperature (0°C) to control the exothermic reaction with any unreacted base.

Section 4: Optimized Experimental Protocol

This protocol is a recommended starting point, based on the principles of a controlled crossed Claisen-type condensation.

Materials:

  • 2-Methylpyrazine (99%, anhydrous)[11]

  • Diisopropylamine (freshly distilled from CaH₂)

  • n-Butyllithium (n-BuLi, 1.6 M in hexanes)

  • Ethyl benzoate (anhydrous)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • LDA Preparation (In-situ): To the flask, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction) and cool the solution to -78°C using a dry ice/acetone bath. Add diisopropylamine (1.1 eq) via syringe. Then, slowly add n-BuLi (1.05 eq) dropwise while keeping the internal temperature below -70°C. Stir the resulting pale yellow solution for 30 minutes at -78°C.

  • Anion Formation: Slowly add 2-methylpyrazine (1.0 eq) dropwise to the freshly prepared LDA solution at -78°C. A color change to deep red or brown should be observed, indicating the formation of the pyrazinylmethyl anion. Stir the mixture for 1 hour at this temperature.

  • Acylation: Add ethyl benzoate (1.1 eq) dropwise to the anion solution, again ensuring the internal temperature remains below -70°C. After the addition is complete, stir the reaction mixture at -78°C for an additional 2-3 hours.

  • Reaction Monitoring & Warming: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). Once the 2-methylpyrazine is consumed, allow the reaction to warm slowly to room temperature over 1-2 hours.

  • Workup: Cool the flask to 0°C in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound as a pure solid.

References

Technical Support Center: Purification of Crude 1-Phenyl-2-pyrazin-2-ylethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 1-Phenyl-2-pyrazin-2-ylethanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based guidance and troubleshooting for common challenges encountered during the purification of this important heterocyclic ketone.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[2] This guide provides a structured approach to troubleshooting common purification issues, drawing from established analytical and preparative chemistry principles.

Chemical Properties at a Glance
PropertyValueSource
Molecular Formula C12H10N2O[3][4]
Molecular Weight 198.23 g/mol [3]
Melting Point 82-83°C[3]
Appearance White to off-white solid[5]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Issue 1: My crude product is an oil or a sticky solid and won't crystallize.

Q: I've completed the synthesis, and after workup, my crude this compound is a dark, viscous oil instead of a solid. What's causing this, and how can I induce crystallization?

A: This is a common issue often attributed to the presence of residual solvents, unreacted starting materials, or side-products that act as impurities and inhibit crystallization.

Root Cause Analysis:

  • Residual Solvents: Solvents used in the reaction or workup (e.g., DMF, THF, toluene) can become trapped in the product, lowering its melting point and preventing solidification.

  • Reaction Byproducts: The synthesis of pyrazines can sometimes lead to the formation of side-products, such as over-alkylated pyrazines or products from side-reactions, which can be oily in nature.[6][7]

  • Excess Starting Material: Incomplete reactions can leave behind unreacted starting materials which may be oils or low-melting solids.

Troubleshooting Protocol:

  • Solvent Removal:

    • High-Vacuum Distillation: If the impurities are volatile, short-path distillation under high vacuum can be effective in removing them.[8]

    • Azeotropic Distillation: Adding a solvent like toluene and repeatedly evaporating it can help co-distill residual high-boiling solvents.

  • Inducing Crystallization:

    • Solvent-Antisolvent Method: Dissolve the crude oil in a minimal amount of a good solvent (e.g., hot ethanol, ethyl acetate) and slowly add a poor solvent (e.g., hexanes, heptane) until turbidity persists. Allow the solution to slowly cool to room temperature, then further cool in an ice bath or refrigerator.

    • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid this compound, add a tiny crystal to the supersaturated solution to induce crystallization.

Issue 2: My column chromatography separation is poor, with co-eluting impurities.

Q: I'm using column chromatography to purify my crude product, but I'm getting poor separation between my desired compound and impurities. How can I improve the resolution?

A: Poor separation in column chromatography is typically due to an inappropriate choice of stationary or mobile phase, improper column packing, or overloading the column.[9][10]

Root Cause Analysis:

  • Incorrect Solvent System (Mobile Phase): The polarity of the eluent is critical for achieving good separation. If the solvent is too polar, all components will elute quickly with little separation. If it's not polar enough, the compounds may not move down the column at all.

  • Stationary Phase Incompatibility: While silica gel is a common choice, its acidic nature can sometimes cause degradation of certain compounds, especially those with acid-labile functional groups.[11]

  • Column Overloading: Applying too much crude material to the column will result in broad, overlapping bands.[10]

Troubleshooting Protocol:

  • Optimize the Mobile Phase:

    • TLC Analysis: Before running a column, use Thin Layer Chromatography (TLC) to test various solvent systems. Aim for an Rf value of 0.2-0.4 for your desired compound. A good starting point for this compound is a mixture of hexanes and ethyl acetate.

    • Solvent Gradient: If a single solvent system doesn't provide adequate separation, consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.

  • Select the Appropriate Stationary Phase:

    • Silica Gel: This is the standard choice for many organic compounds.[9]

    • Alumina: Can be used in its neutral, acidic, or basic form. Neutral alumina might be a good alternative if your compound is sensitive to the acidity of silica gel.

    • Reverse-Phase Silica (C18): If your compound is highly polar, reverse-phase chromatography with a polar mobile phase (e.g., water/acetonitrile or water/methanol) may provide better separation.

  • Proper Column Packing and Loading:

    • Ensure the column is packed uniformly to avoid channeling.

    • Dissolve the crude product in a minimal amount of the initial mobile phase solvent and load it onto the column in a narrow band.[10]

Issue 3: I'm observing product degradation during purification.

Q: My final product purity is lower than expected, and I suspect the compound is degrading during the purification process. What could be causing this, and how can I prevent it?

A: Degradation of this compound during purification can be caused by exposure to acidic or basic conditions, prolonged heating, or reaction with the stationary phase in chromatography.

Root Cause Analysis:

  • Acid/Base Sensitivity: The pyrazine ring can be susceptible to degradation under strong acidic or basic conditions.[7] The ketone functionality can also undergo side reactions.

  • Thermal Instability: Prolonged exposure to high temperatures during distillation or solvent evaporation can lead to decomposition.

  • Reaction with Silica Gel: As mentioned, the acidic nature of silica gel can sometimes catalyze unwanted reactions or degradation of sensitive compounds.[11]

Troubleshooting Protocol:

  • Maintain Neutral pH:

    • Ensure all aqueous solutions used during workup are neutralized.

    • If using column chromatography, consider using neutral alumina or deactivating silica gel by adding a small amount of triethylamine to the eluent.

  • Minimize Heat Exposure:

    • Use a rotary evaporator with a water bath at a moderate temperature (e.g., 40-50°C) for solvent removal.

    • If distillation is necessary, use a high-vacuum system to lower the boiling point of the compound.

  • Alternative Purification Techniques:

    • Recrystallization: This is often the mildest purification method. Experiment with different solvent systems to find one that gives good quality crystals.

    • Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be a very effective, albeit more resource-intensive, method.[12]

Experimental Protocols

Protocol 1: Recrystallization

This protocol is a general guideline. The ideal solvent system should be determined empirically.

  • Solvent Selection:

    • Test the solubility of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

    • Common solvents to try include ethanol, isopropanol, ethyl acetate, and mixtures with non-polar solvents like hexanes or heptane.

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

    • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes to decolorize.

    • Hot filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Slurry Preparation:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing:

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial eluent.

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Begin eluting with the starting solvent system, collecting fractions.

    • Monitor the elution of your compound using TLC.

    • If necessary, gradually increase the polarity of the eluent to elute more polar compounds.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizing the Workflow

Purification Decision Tree

This diagram illustrates a logical workflow for purifying crude this compound.

Purification_Workflow start Crude this compound is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes troubleshoot_oil Troubleshoot Oily Product (See FAQ 1) is_solid->troubleshoot_oil No is_pure Is the product pure by TLC/NMR? recrystallize->is_pure column_chrom Perform Column Chromatography is_pure->column_chrom No final_product Pure this compound is_pure->final_product Yes is_pure2 Is the product pure? column_chrom->is_pure2 is_pure2->final_product Yes troubleshoot_column Troubleshoot Column (See FAQ 2) is_pure2->troubleshoot_column No troubleshoot_oil->column_chrom troubleshoot_column->column_chrom

Caption: A decision tree for the purification of this compound.

References

Technical Support Center: Synthesis of 1-Phenyl-2-pyrazin-2-ylethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Phenyl-2-pyrazin-2-ylethanone. This resource is designed for researchers and drug development professionals to address common challenges, particularly the formation of byproducts, during its synthesis. The following question-and-answer guide provides in-depth troubleshooting strategies, explains the causality behind experimental outcomes, and offers validated protocols to enhance yield and purity.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: My reaction to synthesize this compound has a low yield and a complex crude mixture. What are the most common synthetic routes and their associated pitfalls?

A1: The synthesis of this compound, an α-aminoketone derivative, is typically approached via nucleophilic addition to a pyrazine precursor. The most common and direct route involves the reaction of a Grignard reagent with a pyrazine nitrile.

Primary Synthetic Route: Grignard Reaction

This route utilizes pyrazine-2-carbonitrile and benzylmagnesium chloride. The Grignard reagent attacks the electrophilic carbon of the nitrile, forming an intermediate imine anion, which upon acidic workup, hydrolyzes to the desired ketone.[1][2] While effective, this pathway is sensitive to reaction conditions and can generate several byproducts that complicate purification and reduce yield.

Common Pitfalls:

  • Moisture and Air Sensitivity: Grignard reagents are highly reactive with protic sources (like water) and oxygen. Inadequate drying of glassware and solvents is a primary cause of low yield.

  • Reaction Temperature: The Grignard addition is exothermic. Poor temperature control can lead to an increase in side reactions.

  • Order of Addition: The method of reagent addition can influence the product distribution. Slow addition of the Grignard reagent to the nitrile is often recommended to control the reaction rate and temperature.[2]

Q2: I've identified several impurities in my crude product after performing the Grignard synthesis. What are these byproducts and how did they form?

A2: Byproducts in the Grignard synthesis of this compound primarily arise from side reactions of the highly reactive benzylmagnesium chloride and reactions involving the pyrazine ring itself. Below is a summary of the most common impurities.

Table 1: Common Byproducts and Their Origins
Byproduct NameMolecular FormulaOriginReason for Formation
Toluene C₇H₈Quenching of Grignard ReagentBenzylmagnesium chloride is a strong base and will be protonated by any adventitious water or other acidic protons in the reaction mixture.[3]
1,2-Diphenylethane (Bibenzyl) C₁₄H₁₄Wurtz-type CouplingHomocoupling of the benzylmagnesium chloride reagent, often catalyzed by trace metal impurities or oxygen.
Unreacted Pyrazine-2-carbonitrile C₅H₃N₃Incomplete ReactionInsufficient Grignard reagent, low reaction temperature, or short reaction time.
N-magnesium Bromo Imine Intermediate C₁₂H₁₀N₂MgBrIncomplete HydrolysisInsufficient acid or time during the aqueous workup step prevents full conversion of the imine to the ketone.[4]
Dihydropyrazine Derivatives C₁₂H₁₂N₂OOver-reduction of Pyrazine RingGrignard reagents can, in some cases, act as reducing agents or add to the pyrazine ring itself, especially with N-acylpyrazinium salt intermediates.[5]
Q3: My reaction mixture turned very dark, almost black, and I've isolated a tar-like substance with my product. What causes this and can the product be salvaged?

A3: The formation of dark, polymeric material is a known issue in pyrazine chemistry.[6]

Causality:

  • Polymerization: Pyrazine intermediates can be unstable and prone to polymerization, especially under harsh conditions like high temperatures or the presence of strong acids or bases.[7]

  • Aldol-type Condensations: If there are any enolizable protons, such as in the product itself, base-catalyzed self-condensation can occur, leading to complex, high-molecular-weight, colored byproducts.[8]

  • Air Oxidation: Intermediates like dihydropyrazines are highly susceptible to air oxidation, which can lead to complex and often colored side products.[6]

Troubleshooting & Salvage:

  • Inert Atmosphere: Ensure the reaction is conducted under a rigorously inert atmosphere (e.g., dry Argon or Nitrogen) to prevent air oxidation.

  • Temperature Control: Maintain the recommended reaction temperature. For Grignard additions, this often means cooling the reaction vessel during addition.

  • Purification: The desired product can often be separated from the polymeric material using column chromatography. A gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing polarity, can effectively separate the less polar desired ketone from the highly polar, tarry substances that often remain on the column.

Part 2: Byproduct-Specific FAQs

Q: My NMR spectrum shows a significant amount of Toluene. Why is this present and how can I prevent its formation?

A: Toluene is formed when the benzylmagnesium chloride reagent is quenched by a proton source.

Mechanism of Formation: The benzyl anion component of the Grignard reagent is a powerful base. It will readily abstract a proton from any available acidic compound, most commonly trace water in the solvent or on the glassware.

  • C₆H₅CH₂MgCl + H₂O → C₆H₅CH₃ (Toluene) + Mg(OH)Cl

Prevention Protocol:

  • Glassware: Oven-dry all glassware at >120°C for several hours and allow it to cool in a desiccator or under a stream of inert gas.

  • Solvents: Use anhydrous solvents, preferably freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for THF or ether) or purchased in sealed bottles under an inert atmosphere.

  • Starting Materials: Ensure your pyrazine-2-carbonitrile is dry. If necessary, dissolve it in a solvent and dry over magnesium sulfate, filter, and remove the solvent in vacuo before use.

Q: I have a non-polar byproduct that I've identified as 1,2-Diphenylethane. What reaction is responsible for this?

A: 1,2-Diphenylethane (bibenzyl) is the result of a Wurtz-type homocoupling of your Grignard reagent.

Mechanism of Formation: This side reaction involves the coupling of two benzyl groups from the Grignard reagent. It can be catalyzed by trace amounts of transition metals or oxygen.

  • 2 C₆H₅CH₂MgCl + O₂ (catalyst) → C₆H₅CH₂-CH₂C₆H₅ + 2 Mg(O)Cl

Prevention & Removal:

  • High-Purity Magnesium: Use high-purity magnesium turnings for the Grignard reagent preparation.

  • Inert Atmosphere: A strict inert atmosphere minimizes oxidation-catalyzed coupling.

  • Purification: 1,2-Diphenylethane is non-polar and can typically be separated from the more polar ketone product by silica gel chromatography. It will elute in the early, less polar fractions.

Part 3: Visualization & Protocols

Diagram: Key Reaction and Byproduct Formation Pathway

The following diagram illustrates the intended reaction pathway for the synthesis of this compound via the Grignard route, as well as the formation of two common byproducts: Toluene and the unhydrolyzed imine intermediate.

Synthesis_Byproducts P2CN Pyrazine-2-carbonitrile Imine_Anion Imine Anion Intermediate P2CN->Imine_Anion 1. Grignard Addition (Anhydrous THF) BMgCl Benzylmagnesium Chloride (Grignard) BMgCl->Imine_Anion 1. Grignard Addition (Anhydrous THF) Toluene Toluene (Byproduct) BMgCl->Toluene Quenching (Side Reaction) H2O Trace H₂O H2O->Toluene Quenching (Side Reaction) Product This compound (Desired Product) Imine_Anion->Product 2. Acidic Workup (H₃O⁺) Imine Imine (Byproduct) Imine_Anion->Imine Incomplete Hydrolysis

Caption: Reaction scheme showing product and byproduct formation.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and resolving common issues encountered during the synthesis.

Troubleshooting_Workflow start Start Synthesis check_yield Low Yield? Yes No start->check_yield:f0 check_purity Impure Product? Yes No check_yield:f2->check_purity:f0 verify_reagents Verify Reagent Purity & Anhydrous Conditions check_yield:f1->verify_reagents analyze_byproducts Analyze Crude by LC-MS / GC-MS / NMR check_purity:f1->analyze_byproducts end_success Pure Product Obtained check_purity:f2->end_success optimize_conditions Optimize Temp. & Reaction Time verify_reagents->optimize_conditions optimize_conditions->start Retry Synthesis purify Purification: Column Chromatography analyze_byproducts->purify purify->end_success

Caption: A logical workflow for troubleshooting synthesis issues.

Experimental Protocol: Purification by Column Chromatography

This protocol outlines a standard procedure for purifying the crude product to isolate this compound from common byproducts.

Objective: To separate the moderately polar ketone product from non-polar byproducts (Toluene, 1,2-Diphenylethane) and highly polar baseline impurities.

Materials:

  • Crude reaction mixture

  • Silica gel (230-400 mesh)

  • Solvents: Hexane (or Heptane), Ethyl Acetate (EtOAc) - HPLC grade

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates, tank, and UV lamp

  • Collection tubes/flasks

Step-by-Step Methodology:

  • TLC Analysis:

    • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., Dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the plate in a solvent system of Hexane:EtOAc (e.g., start with 4:1).

    • Visualize under a UV lamp. The desired product should be a UV-active spot with an approximate Rf value of 0.3-0.5 in this system. Non-polar byproducts will have a higher Rf, and polar impurities will remain near the baseline.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 9:1 Hexane:EtOAc).

    • Pour the slurry into the column and allow it to pack under gentle pressure or gravity, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution:

    • Begin eluting the column with the low-polarity solvent system (e.g., 9:1 Hexane:EtOAc). This will wash out very non-polar impurities like Toluene and 1,2-Diphenylethane.

    • Collect fractions and monitor them by TLC.

    • Once the non-polar impurities have eluted, gradually increase the polarity of the eluent (e.g., to 4:1, then 2:1 Hexane:EtOAc). This gradient elution will move your desired product down the column.

    • Collect the fractions containing the pure product, as identified by TLC.

  • Solvent Removal:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

References

Technical Support Center: A Troubleshooting Guide for the Synthesis of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazine synthesis. Pyrazine and its derivatives are a critical class of N-heterocycles with wide-ranging applications in pharmaceuticals, agrochemicals, and flavor chemistry.[1][2][3] However, their synthesis can present numerous challenges, from low yields to the formation of stubborn impurities.

This guide provides a structured, in-depth approach to troubleshooting common issues encountered in the laboratory. It is organized in a question-and-answer format to directly address specific problems, offering not just solutions but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Pyrazine Derivative

Question: I am consistently obtaining a low yield, or in some cases, no desired product at all in my pyrazine synthesis. What are the likely causes and how can I rectify this?

Answer: Low or no yield is a frequent challenge in pyrazine synthesis, often stemming from suboptimal reaction conditions, purity of starting materials, or the chosen synthetic route.[4][5] Let's break down the potential culprits and the corresponding troubleshooting strategies.

Underlying Causality: The formation of the pyrazine ring typically involves a condensation reaction to form a dihydropyrazine intermediate, followed by an oxidation step.[6][7][8] Each of these stages is sensitive to a variety of factors.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low pyrazine yield.

Detailed Troubleshooting Steps:

  • Verify Starting Material Purity:

    • α-Dicarbonyl Compounds: These are prone to hydration and polymerization. Ensure they are pure and dry.

    • 1,2-Diamines: These can be susceptible to oxidation. Use freshly distilled or high-purity diamines.

    • Solvents: Impurities in solvents, such as aldehydes in denatured ethanol, can lead to unwanted side reactions like aldol condensations, significantly reducing the yield of the desired pyrazine.[4]

  • Optimize Reaction Temperature:

    • Too Low: Incomplete reaction and formation of piperazine byproducts due to insufficient dehydrogenation. For some gas-phase reactions, temperatures below 300°C can be problematic.[4]

    • Too High: Degradation of the pyrazine ring can occur at excessively high temperatures (e.g., above 450°C in some systems).[4] For Maillard reactions, extreme heat can favor competing pathways or degrade the formed pyrazines.[9]

  • Choice of Catalyst and Base:

    • The selection of the catalyst and base is critical. For instance, in certain dehydrogenative coupling reactions, potassium hydride (KH) has demonstrated superior performance compared to other bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (tBuOK).[4][10]

    • The catalyst loading must be optimized. High catalyst loading can sometimes hinder scalability and is not always cost-effective.[4]

  • Atmosphere Control:

    • Many pyrazine syntheses, particularly those involving dihydropyrazine intermediates, are sensitive to air. The oxidation of the dihydropyrazine to the aromatic pyrazine is a key step. While atmospheric oxygen can sometimes be sufficient, in other cases, a specific oxidizing agent is required for a controlled and high-yielding reaction.[7][11] Conversely, some starting materials or intermediates may be unstable in the presence of oxygen, necessitating an inert atmosphere (e.g., nitrogen or argon).

Comparative Summary of Key Synthetic Routes:

Synthetic RouteStarting MaterialsCommon IssuesBest Suited For
Staedel-Rugheimer Synthesis α-Haloketones, AmmoniaLachrymatory starting materials, potential for side reactions.[3][6][12]Specific substituted pyrazines where the α-haloketone is readily available.
Gutknecht Synthesis α-Amino ketones (often formed in situ)Self-condensation can be inefficient, requires a final oxidation step.[6][7][11]Symmetrical 2,5-disubstituted pyrazines.[13]
Condensation of 1,2-Diketones and 1,2-Diamines 1,2-Diketones, 1,2-DiaminesStraightforward but can have low yields with unoptimized conditions.[5][14]A general and widely applicable method for a variety of substituted pyrazines.
Dehydrogenative Coupling of β-Amino Alcohols β-Amino AlcoholsRequires a suitable catalyst (e.g., manganese pincer complexes).[10]A modern and atom-economical approach.
Issue 2: Formation of Imidazole Byproducts and Other Impurities

Question: My reaction is producing significant amounts of imidazole derivatives and other colored impurities. How can I suppress their formation and purify my desired pyrazine?

Answer: The formation of imidazole byproducts is a common issue, particularly in reactions involving α-dicarbonyl compounds and a source of ammonia or primary amines.[15][16] The presence of colored impurities often points to polymerization or aldol condensation side reactions.[4]

Mechanistic Insight: Imidazole formation can compete with pyrazine synthesis, especially when reaction conditions are not tightly controlled. The pathway leading to either heterocycle depends on the stoichiometry and reaction kinetics.

Caption: Competing pathways for pyrazine and imidazole synthesis.

Strategies for Suppression and Purification:

  • Control of Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reactant can favor the formation of byproducts.

  • pH Adjustment: The pH of the reaction medium can influence the reaction pathway. For Maillard-type reactions, a pH range of 7-10 is often optimal for pyrazine formation.[9]

  • Purification Techniques:

    • Liquid-Liquid Extraction (LLE): Multiple extractions with a suitable solvent are often necessary. The choice of solvent is critical. For instance, hexane has been shown to be effective in selectively extracting pyrazines while leaving more polar imidazole derivatives in the aqueous phase.[15][16] In contrast, solvents like methyl-t-butyl ether (MTBE) or ethyl acetate may co-extract imidazoles.[15][16]

    • Column Chromatography: Silica gel chromatography can be effective for separating pyrazines from imidazole byproducts. The imidazoles, being more polar, are often retained more strongly on the silica. A common eluent system is a mixture of hexane and ethyl acetate.[15][16]

    • Distillation: For volatile pyrazines, distillation can be an excellent purification method, leaving non-volatile impurities and salts behind.[15]

Protocol for a Self-Validating Purification System:

This protocol outlines a systematic approach to purify a pyrazine derivative from a reaction mixture containing imidazole impurities.

  • Initial Work-up:

    • Quench the reaction mixture as appropriate (e.g., with water or a mild acid/base).

    • Perform an initial LLE with hexane. Collect the organic layer.

    • Repeat the extraction 2-3 times with fresh hexane to maximize the recovery of the less polar pyrazine.

  • TLC Analysis:

    • Spot the crude reaction mixture, the combined hexane extracts, and the remaining aqueous layer on a TLC plate.

    • Use a suitable eluent system (e.g., 9:1 hexane/ethyl acetate).

    • Visualize the spots under UV light and/or with a suitable stain (e.g., iodine). This will validate the efficiency of the LLE. The pyrazine should be predominantly in the hexane extracts, while the imidazole should remain in the aqueous layer.

  • Column Chromatography (if necessary):

    • If the hexane extract still contains impurities, concentrate it and perform column chromatography on silica gel.

    • Start with a non-polar eluent (e.g., pure hexane) and gradually increase the polarity by adding ethyl acetate.

    • Collect fractions and analyze them by TLC to isolate the pure pyrazine derivative.

  • Final Characterization:

    • Confirm the purity and identity of the final product using appropriate analytical techniques (e.g., NMR, GC-MS, melting point).

References

methods for the removal of impurities from 1-Phenyl-2-pyrazin-2-ylethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 1-Phenyl-2-pyrazin-2-ylethanone. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the challenges you might encounter during the purification of this important heterocyclic ketone. This guide is structured to offer practical, field-proven insights to researchers, scientists, and professionals in drug development.

I. Understanding the Molecule and Potential Impurities

This compound is a heterocyclic aromatic ketone with the following structure:

Caption: Structure of this compound.

The synthesis of such a molecule can be approached through various routes, each presenting a unique impurity profile. Common synthetic strategies include:

  • Grignard reaction: Reaction of a pyrazinyl Grignard reagent with a benzaldehyde derivative, or a phenyl Grignard reagent with a pyrazine-2-carboxaldehyde.

  • Friedel-Crafts acylation: Acylation of a pyrazine ring with a phenylacetyl chloride or a related derivative.

  • Condensation reactions: Condensation of an α-amino ketone with a 1,2-dicarbonyl compound.[1][2]

Based on these potential synthetic pathways, a range of impurities may be present in the crude product. Understanding these is the first step to effective purification.

Table 1: Potential Impurities in the Synthesis of this compound

Impurity TypePotential SourceRationale
Starting Materials Unreacted pyrazine derivatives, benzaldehyde, or other precursors.Incomplete reaction conversion.
Reagents Grignard reagent-derived impurities, Lewis acids from Friedel-Crafts.Side reactions or excess reagents.
By-products Homocoupling of Grignard reagents, over-alkylation/acylation products.Competing reaction pathways.
Isomers Positional isomers if the pyrazine ring is substituted.Lack of regioselectivity in the synthesis.
Degradation Products Oxidation or hydrolysis products.Instability of the product under reaction or work-up conditions.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of this compound.

Q1: My crude product is an oil and won't crystallize. How can I purify it?

A1: Oiling out is a common issue when the melting point of the compound is lower than the boiling point of the solvent, or when significant impurities are present.[3]

  • Initial Approach: Column Chromatography. This is the most versatile method for purifying non-crystalline compounds.[4]

    • Stationary Phase: Silica gel is a good starting point due to the moderate polarity of the target molecule.[4]

    • Mobile Phase Selection: Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate. A typical starting gradient could be 95:5 hexane:ethyl acetate, moving towards a more polar mixture. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system.[4]

  • Alternative: Distillation. If the compound is thermally stable and has a distinct boiling point from its impurities, vacuum distillation can be an effective purification method.[5]

  • Inducing Crystallization: If you suspect the issue is minor impurities preventing crystallization, try adding a small seed crystal of the pure compound, or scratching the inside of the flask with a glass rod to create nucleation sites.[6]

Q2: I performed a recrystallization, but the yield is very low. What went wrong?

A2: Low recovery during recrystallization can be due to several factors.

  • Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] If the compound has significant solubility in the cold solvent, you will lose a substantial amount of product in the mother liquor.

    • Troubleshooting: Test a range of solvents or solvent mixtures. For aromatic ketones, solvents like ethanol, isopropanol, or mixtures of ethyl acetate and hexane are often suitable.[7]

  • Amount of Solvent: Using too much solvent will keep the compound dissolved even at low temperatures.

    • Troubleshooting: Use the minimum amount of hot solvent required to fully dissolve the crude product.[8]

  • Cooling Rate: Cooling the solution too quickly can lead to the formation of small, impure crystals.

    • Troubleshooting: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]

Q3: After column chromatography, my fractions are still impure. How can I improve the separation?

A3: Poor separation in column chromatography can be addressed by optimizing several parameters.

  • Mobile Phase Polarity: If your compound and impurities are eluting too close together, the polarity of the eluent may be too high.

    • Troubleshooting: Use a shallower gradient or an isocratic elution with a less polar solvent system. This will increase the interaction of the compounds with the silica gel, leading to better separation.[4]

  • Column Packing: Uneven packing can lead to channeling, where the solvent and sample flow unevenly through the column, resulting in poor separation.[4]

    • Troubleshooting: Ensure the silica gel is packed uniformly as a slurry and that there are no air bubbles.

  • Sample Loading: Loading the sample in a large volume of solvent will result in a broad initial band, leading to poor separation.

    • Troubleshooting: Dissolve the crude product in the minimum amount of solvent and load it onto the column in a concentrated band.[9]

G cluster_0 Purification Workflow Crude Crude Product (this compound + Impurities) Decision1 Is the product solid? Crude->Decision1 Recrystallization Recrystallization Decision1->Recrystallization Yes ColumnChrom Column Chromatography Decision1->ColumnChrom No (Oily) PureSolid Pure Solid Product Recrystallization->PureSolid PureOil Pure Oily Product ColumnChrom->PureOil

Caption: General purification workflow decision tree.

III. Frequently Asked Questions (FAQs)

Q4: What is the best method for determining the purity of my final product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of pharmaceutical intermediates.[10] A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile is a good starting point. UV detection is suitable for this aromatic ketone.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of impurities.[10] The integration of signals in the ¹H NMR spectrum can provide a quantitative measure of purity if a certified internal standard is used.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry can help in identifying the molecular weights of impurities, providing clues to their structures.

Q5: I see a persistent impurity with a similar polarity to my product. What are my options?

A5: Separating compounds with similar polarities can be challenging.

  • Optimize Chromatography:

    • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina or a bonded phase (e.g., diol, cyano).

    • Solvent System Modification: Try a different solvent system with different selectivities. For example, replacing ethyl acetate with dichloromethane or using a ternary mixture might alter the elution order.

  • Acid-Base Extraction: If the impurity has an acidic or basic functional group that your product lacks, an acid-base extraction can be a simple and effective purification step prior to chromatography.

  • Derivatization: In some cases, it may be possible to selectively react the impurity to form a derivative with a significantly different polarity, making it easier to separate.

Q6: How can I remove residual solvents from my purified product?

A6: Residual solvents can often be removed by the following methods:

  • Drying under High Vacuum: Placing the sample under high vacuum for an extended period is often sufficient to remove volatile organic solvents.

  • Lyophilization (Freeze-Drying): If your compound is dissolved in a suitable solvent like water or dioxane, lyophilization can be an effective method for removing the solvent without heating.

  • Azeotropic Distillation: For higher boiling point solvents, adding a lower boiling point solvent that forms an azeotrope with the residual solvent can facilitate its removal by distillation.

IV. Experimental Protocols

Protocol 1: General Procedure for Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will show low solubility at room temperature and high solubility when hot.[3]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: General Procedure for Silica Gel Column Chromatography

  • TLC Analysis: Determine the optimal solvent system using TLC. The desired compound should have an Rf value of approximately 0.2-0.4 for good separation.[4]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Carefully apply the sample to the top of the column.

  • Elution: Begin eluting with the least polar solvent, gradually increasing the polarity (gradient elution) or using a single solvent mixture (isocratic elution).

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

G cluster_1 Column Chromatography Workflow Start Start TLC 1. TLC Analysis (Determine Solvent System) Start->TLC Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Concentrated Solution) Pack->Load Elute 4. Elute (Gradient or Isocratic) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate End Pure Product Evaporate->End

Caption: Step-by-step workflow for column chromatography.

V. References

  • University of California, Davis. (n.d.). Recrystallization. Chem 124. --INVALID-LINK--

  • Arborpharmchem. (2024, July 16). Pharma Intermediates 7 Must-Know Tips for Quality Control. --INVALID-LINK--

  • Columbia University. (n.d.). Column chromatography. --INVALID-LINK--

  • Ghosh, P., & Mandal, A. (2012). Greener approach toward one pot route to pyrazine synthesis. Green Chemistry Letters and Reviews, 5(2), 127-134. --INVALID-LINK--

  • University of Rochester. (n.d.). Purification: How To. Department of Chemistry. --INVALID-LINK--

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. --INVALID-LINK--

  • CUNY Bronx Community College. (n.d.). Purification by Recrystallization. --INVALID-LINK--

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. --INVALID-LINK--

  • The Organic Chemistry Tutor. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. --INVALID-LINK--

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?--INVALID-LINK--

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. --INVALID-LINK--

  • Utah Tech University. (n.d.). Separating Compounds by Column Chromatography. --INVALID-LINK--

  • Jack Westin. (n.d.). Column Chromatography. Organic Chemistry. --INVALID-LINK--

  • Google Patents. (1958). Method for purification of ketones. --INVALID-LINK--

  • National Center for Biotechnology Information. (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). Molecules, 23(7), 1698. --INVALID-LINK--

  • Google Patents. (2013). Preparation method for N-(pyrazine-2-yl carbonyl)-L-phenylalanine. --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Protein Purification Support—Troubleshooting. --INVALID-LINK--

  • National Center for Biotechnology Information. (2018). Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones. ACS Omega, 3(10), 12845–12855. --INVALID-LINK--

  • Promega Connections. (2018, July 16). When your his-tagged constructs don't bind—troubleshooting your protein purification woes. --INVALID-LINK--

  • Shodhganga. (n.d.). Chapter IV Section A (General introduction and synthetic background). --INVALID-LINK--

  • National Center for Biotechnology Information. (2019). Transforming LiTMP Lithiation of Challenging Diazines through Gallium Alkyl Trans‐Metal‐Trapping. Angewandte Chemie International Edition, 58(29), 9930–9934. --INVALID-LINK--

  • ResearchGate. (n.d.). Main reaction pathways for the formation of pyrazine derivatives from...--INVALID-LINK--

  • Cytiva. (n.d.). Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins. --INVALID-LINK--

  • ResearchGate. (2014). HPLC and NMR Studies of Phenoxazone Alkaloids from Pycnoporus Cinnabarinus. --INVALID-LINK--

  • National Center for Biotechnology Information. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis, 8(11), 10738–10744. --INVALID-LINK--

  • Google Patents. (2019). Synthesis process of 2-methyl-5-pyrazine formate. --INVALID-LINK--

  • National Center for Biotechnology Information. (2005). Hyphenated NMR methods in natural products research, Part 2: HPLC-SPE-NMR and other new trends in NMR hyphenation. Magnetic Resonance in Chemistry, 43(11), 847-854. --INVALID-LINK--

  • ResearchGate. (2014, November 24). What are the mechanism of reaction in preparing pyrazine?--INVALID-LINK--

  • ChemRxiv. (2020). Introducing Column Chromatography through Colorful Reactions of Guaiazulene. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Affinity Chromatography Troubleshooting. --INVALID-LINK--

  • Google Patents. (2022). Pyrazine-2(1h)-ketone compound preparation method. --INVALID-LINK--

  • BenchChem. (2025). Resolving Chromatographic Co-elution of Pyrazine Isomers: A Technical Support Guide. --INVALID-LINK--

  • National Center for Biotechnology Information. (2025). 1H NMR multisuppression approach for rapid detection and quantification of acyl groups and fatty acids supporting cyclopropane structures, either natural or generated during severe heating. Food Research International, 201, 117713. --INVALID-LINK--

  • Michigan State University. (n.d.). Heterocyclic Compounds. Department of Chemistry. --INVALID-LINK--

  • National Center for Biotechnology Information. (2019). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. ACS Omega, 4(1), 2200–2206. --INVALID-LINK--

  • Scribd. (n.d.). Heterocyclic Chemistry Course. --INVALID-LINK--

References

Technical Support Center: Enhancing the Purity of 1-Phenyl-2-pyrazin-2-ylethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenyl-2-pyrazin-2-ylethanone. Purity of this key intermediate is critical for subsequent reactions and ensuring the integrity of final compounds. This document, presented in a practical question-and-answer format, addresses common purification challenges, offering detailed, step-by-step protocols for recrystallization, acid-base extraction, and flash column chromatography. The causality behind experimental choices is explained to empower users with a deeper mechanistic understanding, ensuring robust and reproducible purification outcomes.

Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial observations and challenges encountered after the synthesis of this compound.

Q1: My crude product is a dark, viscous oil, but literature suggests this compound is a solid. What does this indicate?

A1: An oily or dark-colored crude product typically points to the presence of significant impurities. This compound is reported to be a solid with a melting point of 82-83°C[1]. The oily nature is likely due to one or more of the following:

  • Residual Solvent: Incomplete removal of high-boiling reaction solvents (e.g., DMF, DMSO).

  • Unreacted Starting Materials: Liquid or low-melting point starting materials can act as a eutectic contaminant, depressing the melting point of the mixture.

  • Side-Products: The reaction may have produced polymeric or tar-like side-products, which are common in condensation reactions involving heterocyclic compounds[2][3].

  • Water: The presence of water can also prevent crystallization.

Initial Action: Before attempting complex purification, ensure all volatile solvents are removed under high vacuum. If the product remains oily, a preliminary purity assessment via Thin Layer Chromatography (TLC) is strongly recommended to diagnose the number and nature of the impurities.

Q2: My TLC plate of the crude product shows multiple spots. How do I proceed?

A2: Multiple spots on a TLC plate confirm a mixture of compounds. The next step is to design a purification strategy based on the relative polarities of the components.

  • Identify the Product Spot: If a pure standard of this compound is available, spot it on the same TLC plate alongside the crude mixture. If not, the major product of a successful reaction is often the most prominent spot (though not always). The pyrazine and ketone moieties suggest a compound of moderate polarity.

  • Assess the Impurities:

    • Spots with higher Rf values (closer to the solvent front) are less polar than your product.

    • Spots with lower Rf values (closer to the baseline) are more polar.

    • Streaking or spots on the baseline often indicate highly polar impurities, such as salts or acidic/basic starting materials.

This TLC analysis is crucial for selecting the appropriate purification technique, as outlined in the workflow diagram below.

Q3: My initial NMR spectrum indicates the presence of unreacted acidic or basic starting materials. What is the most efficient first-pass purification method?

A3: The most efficient method for removing acidic or basic impurities from a neutral target compound is an acid-base extraction .[4][5][6] This liquid-liquid extraction technique manipulates the solubility of compounds by protonating or deprotonating them, moving them from an organic solvent into an aqueous layer for easy separation.[4][7][8] For example, if your synthesis involved a carboxylic acid starting material, washing the organic solution of your crude product with an aqueous base (like sodium bicarbonate) will convert the acid to its water-soluble carboxylate salt, effectively removing it.[6][7] A detailed protocol is provided in Section 2.

Section 2: In-Depth Purification Protocols & Troubleshooting

This section provides detailed, step-by-step methodologies for the primary purification techniques applicable to this compound.

Workflow for Selecting a Purification Method

The following diagram illustrates a logical workflow for addressing purity issues based on initial analytical data.

Purification_Workflow start Crude Product (TLC/NMR Analysis) impurity_check What is the primary impurity? start->impurity_check acid_base Acidic/Basic Starting Materials impurity_check->acid_base   similar_polarity Byproducts of Similar Polarity impurity_check->similar_polarity oily_product Product is an Oil/ Fails to Crystallize impurity_check->oily_product    action_extraction Perform Acid-Base Extraction acid_base->action_extraction action_column Perform Flash Column Chromatography similar_polarity->action_column action_recrystallize Attempt Recrystallization oily_product->action_recrystallize verify Verify Purity (TLC, NMR, HPLC, MP) action_extraction->verify action_column->verify action_recrystallize->verify

Caption: Decision tree for purification strategy.

Protocol 1: Acid-Base Extraction for Removing Ionic Impurities

Principle: This technique separates compounds based on their differing acid-base properties.[4] By converting an acidic or basic impurity into its ionic salt, its solubility is dramatically increased in the aqueous phase, allowing it to be washed away from the neutral product which remains in the organic phase.[5][8]

Scenario: Your synthesis of this compound used phenylacetic acid as a starting material, and some of it remains in the crude product.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material.

  • Transfer: Transfer the organic solution to a separatory funnel.

  • Basic Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

    • Causality: Sodium bicarbonate is a weak base sufficient to deprotonate the residual phenylacetic acid (pKa ~4.3) to form the highly water-soluble sodium phenylacetate, but it is generally not strong enough to react with the ketone or pyrazine moieties.[7]

  • Extraction: Stopper the funnel and invert it gently, venting frequently to release CO₂ gas that evolves from the acid-base reaction. Once gas evolution ceases, shake the funnel more vigorously for ~1 minute.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat: Repeat the basic wash (Steps 3-5) one more time to ensure complete removal of the acidic impurity.

  • Water Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water and any dissolved aqueous base.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter to remove the drying agent, and concentrate the solvent using a rotary evaporator to yield the purified product.

  • Verification: Run a TLC of the product. The baseline or highly polar spot corresponding to the acidic impurity should be gone.

Protocol 2: Recrystallization for High Purity Solids

Principle: Recrystallization purifies solids based on differences in solubility.[9][10] An ideal solvent will dissolve the target compound completely at a high temperature but poorly at a low temperature, while impurities remain soluble at all temperatures or are insoluble at all temperatures.[11][12]

Troubleshooting Common Recrystallization Problems

ProblemProbable CauseRecommended Solution
Product "Oils Out" The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.[10][11]Add more solvent to ensure the product dissolves completely at the boiling point. If the problem persists, switch to a lower-boiling point solvent or use a solvent pair.[13]
No Crystals Form The solution is not sufficiently saturated, or crystallization is kinetically slow.[13]Boil off some solvent to increase concentration. Induce crystallization by scratching the inside of the flask with a glass rod or adding a "seed" crystal of the pure product.[10][11] Cool the solution in an ice bath.
Poor Recovery Too much solvent was used; the compound has significant solubility even at low temperatures.[13]Concentrate the mother liquor (the solution left after filtering the crystals) and cool it again to obtain a second crop of crystals. Ensure the final cooling step is done in an ice bath for a sufficient period.

Step-by-Step Methodology:

  • Solvent Selection: The key to successful recrystallization is choosing the right solvent. For this compound, a moderately polar ketone, solvents like ethanol, isopropanol, or a mixture such as ethyl acetate/hexanes are good starting points.[14] Test solubility with a small amount of crude product in a test tube first.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot (near boiling) solvent required to fully dissolve the solid.[9]

  • Hot Filtration (if needed): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.[10]

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11]

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[10]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

  • Verification: Determine the melting point of the dried crystals. A sharp melting point close to the literature value (82-83°C) indicates high purity[1]. Further confirmation can be obtained via NMR or HPLC.

Protocol 3: Flash Column Chromatography for Difficult Separations

Principle: Flash chromatography is a medium-pressure liquid chromatography technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[15][16] It is highly effective for separating compounds with similar polarities.[17][18]

Scenario: Your reaction produced this compound along with a non-polar byproduct and a slightly more polar byproduct, which are inseparable by extraction or recrystallization.

Step-by-Step Methodology:

  • Solvent System (Eluent) Selection: Using TLC, find a solvent system that provides good separation of your target compound from its impurities. Aim for an Rf value of 0.25-0.35 for the target compound.[16][17] For this pyrazinyl ketone, a gradient of hexane and ethyl acetate is a common starting point.

    • Expert Tip: For nitrogen-containing compounds like pyrazines, which can streak on acidic silica gel, adding ~0.5% triethylamine (Et₃N) to the eluent can improve peak shape and separation.[17]

  • Column Packing: Pack a glass column with silica gel (40-63 µm particle size is standard for flash chromatography) as a slurry in the initial, least polar eluent.[19] Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like DCM or the eluent). Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[16]

  • Elution: Carefully add the eluent to the top of the column and apply positive pressure using compressed air or nitrogen to achieve a solvent flow rate of approximately 2 inches per minute.[15][19]

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or vials.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Verification: Confirm the purity of the final product via NMR and melting point analysis.

Section 3: Purity Verification

Final confirmation of purity should always be performed using a combination of analytical techniques.

TechniqueInformation Provided
Melting Point A sharp melting point range (e.g., 1-2°C) that matches the literature value (82-83°C) is a strong indicator of high purity[1].
HPLC High-Performance Liquid Chromatography provides quantitative data on purity. A pure sample should show a single major peak.
GC-MS Gas Chromatography-Mass Spectrometry confirms the molecular weight of the compound and can detect volatile impurities.[20]
NMR Spectroscopy ¹H and ¹³C NMR spectroscopy confirms the chemical structure and can reveal the presence of impurities, even at low levels. The spectrum should be clean and match the expected structure.

Section 4: Visualization of Key Relationships

Caption: Relationship between impurity type and purification method.

References

Technical Support Center: Catalyst Selection for the Efficient Synthesis of 1-Phenyl-2-pyrazin-2-ylethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 1-Phenyl-2-pyrazin-2-ylethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this important synthetic target. This compound and its derivatives are valuable intermediates in medicinal chemistry, often serving as building blocks for bioactive molecules.[1] The primary challenge in its synthesis lies in the formation of the C(sp²)–C(sp³) bond between the pyrazine ring and the ethanone backbone, a transformation that requires careful catalyst selection to achieve high yield and selectivity.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established and cutting-edge catalytic methods.

Part 1: Strategic Overview of Catalytic Approaches

The synthesis of this compound, a 1,4-dicarbonyl analogue, is a significant challenge due to the potential for competing side reactions and the need to control reactivity at the α-position of the ketone.[2][3] Three primary catalytic strategies have proven effective: Palladium-Catalyzed α-Arylation, N-Heterocyclic Carbene (NHC) Catalyzed Stetter Reaction, and emerging Photoredox Catalysis. The choice of catalyst is paramount and depends on substrate availability, functional group tolerance, and desired reaction conditions.

Below is a logical workflow to guide your catalyst selection process.

G cluster_start Initial Considerations cluster_pd Palladium Catalysis cluster_nhc NHC Organocatalysis cluster_photo Photoredox Catalysis Start Starting Materials Available? (e.g., Acetophenone & 2-Halopyrazine vs. Benzaldehyde & 2-Vinylpyrazine) Pd_Catalysis Palladium-Catalyzed α-Arylation Start->Pd_Catalysis Acetophenone + 2-Halopyrazine NHC_Catalysis N-Heterocyclic Carbene (NHC) Catalyzed Stetter Reaction Start->NHC_Catalysis Benzaldehyde + 2-Vinylpyrazine Photo_Catalysis Photoredox Catalysis Start->Photo_Catalysis Mild Conditions Required (Radical Precursors) Pd_Pros Pros: - High functional group tolerance - Broad substrate scope - Well-established methodology Pd_Catalysis->Pd_Pros Pd_Cons Cons: - Potential for di-arylation - Catalyst/ligand cost - Requires strong base Pd_Catalysis->Pd_Cons NHC_Pros Pros: - Metal-free conditions - Atom economical - Forms 1,4-dicarbonyls directly NHC_Catalysis->NHC_Pros NHC_Cons Cons: - Competing Benzoin condensation - Substrate scope can be limited - Sensitive to air/moisture NHC_Catalysis->NHC_Cons Photo_Pros Pros: - Extremely mild conditions (visible light) - Novel reactivity pathways - High selectivity Photo_Catalysis->Photo_Pros Photo_Cons Cons: - Requires specialized equipment - Mechanistic understanding is evolving - Fewer established protocols Photo_Catalysis->Photo_Cons

Caption: Catalyst selection workflow for this compound synthesis.

Part 2: Palladium-Catalyzed α-Arylation

This is one of the most robust and widely used methods for forging α-aryl ketone linkages.[4][5] The reaction couples a ketone enolate with an aryl halide. The success of this transformation hinges on a synergistic interplay between the palladium precursor, a sterically demanding and electron-rich phosphine ligand, and a suitable base.

Catalytic Cycle Overview

The generally accepted mechanism involves:

  • Oxidative Addition: The active Pd(0) species inserts into the pyrazinyl-halide bond to form a Pd(II) complex.

  • Enolate Formation: A strong base deprotonates acetophenone to form the corresponding enolate.

  • Transmetalation (or coordination/C-H activation): The ketone enolate displaces the halide on the Pd(II) center.

  • Reductive Elimination: The desired C-C bond is formed, releasing the this compound product and regenerating the Pd(0) catalyst.

G pd0 Pd(0)L₂ pd2_oxid Pyrazinyl-Pd(II)(L₂)X pd0->pd2_oxid Oxidative Addition pd2_enol Pyrazinyl-Pd(II)(L₂)(Enolate) pd2_oxid->pd2_enol Transmetalation pd2_enol->pd0 Reductive Elimination product This compound pd2_enol->product reagents1 Pyrazinyl-X reagents1->pd2_oxid reagents2 Acetophenone Enolate reagents2->pd2_enol

Caption: Simplified catalytic cycle for Pd-catalyzed α-arylation of ketones.

Troubleshooting Guide: Palladium-Catalyzed Arylation
IssueQuestionProbable Causes & Solutions
1. Low or No Conversion My reaction shows mostly starting material. What went wrong?A. Catalyst Inactivity: The Pd(0) catalyst may not have formed or may have decomposed. Solution: Use a pre-catalyst like [Pd(µ-Br)(t-Bu)₃P]₂ or ensure your Pd(OAc)₂ is high quality and the ligand is pure.[6] Consider adding a reducing agent if starting from Pd(II). B. Insufficient Base Strength: The base may be too weak to deprotonate acetophenone effectively (pKa ~19-20). Solution: Switch to a stronger, non-nucleophilic base like NaOt-Bu, LiHMDS, or K₃PO₄.[4][5] K₃PO₄ is a good choice for substrates with base-sensitive functional groups.[4][5] C. Poor Ligand Choice: The ligand may not be electron-rich or bulky enough to promote reductive elimination. Solution: Employ bulky, electron-rich phosphine ligands with a biphenyl backbone, such as Buchwald's ligands (e.g., 2-Methyl-2'-dicyclohexylphosphinobiphenyl).[4][5]
2. Di-α-arylated Byproduct I'm getting a significant amount of a di-arylated product. How can I favor mono-arylation?A. Stoichiometry: An excess of the ketone can lead to a second arylation event after the first product is formed. Solution: Use the ketone as the limiting reagent or maintain a strict 1:1 to 1.4:1 ratio of ketone to pyrazinyl halide.[7] B. High Temperature: Higher temperatures can overcome the steric barrier for the second arylation. Solution: Lower the reaction temperature. This has been shown to control di-arylation in similar systems.[7] C. Ligand Sterics: The ligand may not be bulky enough to sterically block the second arylation. Solution: Use highly hindered ligands. Bulky phosphine ligands are effective at preventing di-arylation.[4][7]
3. Homocoupling of Pyrazine I'm observing bipyrazine byproducts in my GC-MS. Why?A. Slow Transmetalation: If the transmetalation step is slow, the Pyrazinyl-Pd(II) intermediate can react with another molecule of itself. Solution: Ensure the base is added correctly and is strong enough for rapid enolate formation. Increase the concentration of the ketone enolate if possible.
4. Poor Reproducibility My yields are inconsistent between runs. What should I check?A. Atmospheric Contamination: Oxygen can oxidize and deactivate the Pd(0) catalyst. Water can quench the strong base and enolate. Solution: Rigorously degas all solvents and reagents. Run the reaction under an inert atmosphere (Argon or Nitrogen). Use anhydrous solvents and reagents. B. Reagent Quality: The quality of the palladium source, ligand, and base can vary between batches. Solution: Use high-purity reagents from a reliable supplier. Store ligands and bases in a desiccator or glovebox.
Frequently Asked Questions (FAQs)
  • Q: Which palladium source is best: Pd(OAc)₂ or Pd₂(dba)₃?

    • A: Both are excellent pre-catalysts. Pd₂(dba)₃ is a source of Pd(0), while Pd(OAc)₂ is Pd(II) and requires in-situ reduction, often by the phosphine ligand itself. For consistency, Pd₂(dba)₃ is often preferred, but Pd(OAc)₂ is typically more stable and less expensive.[5]

  • Q: Can I run this reaction in an aqueous medium?

    • A: Traditionally, these reactions require anhydrous organic solvents. However, recent advances using designer surfactants like TPGS-750-M allow for α-arylation in water.[6] This approach uses a lipophilic base (like KOt-Bu) that can enter the hydrophobic micellar core where the reaction occurs, avoiding issues with water's pKa.[6]

  • Q: My pyrazine substrate has other functional groups. What base should I use?

    • A: For base-sensitive functional groups (e.g., esters, nitriles), strong bases like NaOt-Bu can be problematic. A milder base like K₃PO₄ or Cs₂CO₃ is often a superior choice, providing sufficient basicity without cleaving sensitive groups.[4][5]

Part 3: N-Heterocyclic Carbene (NHC) Catalyzed Stetter Reaction

The Stetter reaction is a powerful, metal-free method for synthesizing 1,4-dicarbonyl compounds.[2] It involves the conjugate addition of an aldehyde to an α,β-unsaturated compound (a Michael acceptor), catalyzed by an NHC or cyanide.[8] For the synthesis of this compound, this would involve the reaction of benzaldehyde with 2-vinylpyrazine.

Mechanism Overview: Umpolung Reactivity

The key to the Stetter reaction is the concept of umpolung (polarity reversal). The NHC catalyst transforms the normally electrophilic aldehyde carbonyl carbon into a nucleophile.

  • Nucleophilic Attack: The NHC attacks the aldehyde carbonyl carbon.

  • Proton Transfer: A base facilitates a proton transfer, forming the crucial Breslow intermediate , a nucleophilic species.

  • Conjugate Addition: The Breslow intermediate attacks the Michael acceptor (2-vinylpyrazine) in a 1,4-fashion.

  • Catalyst Regeneration: The intermediate collapses, releasing the 1,4-dicarbonyl product and regenerating the NHC catalyst.

Troubleshooting Guide: Stetter Reaction
IssueQuestionProbable Causes & Solutions
1. Benzoin Condensation Byproduct My main byproduct is benzoin from the self-condensation of benzaldehyde. How can I suppress this?A. Reversibility: The Benzoin condensation is a reversible reaction, while the Stetter reaction is typically irreversible, leading to a more stable product.[8] Solution: Increase the reaction time or temperature slightly to allow the equilibrium to shift away from the benzoin product towards the thermodynamically favored Stetter product. B. Catalyst Choice: Some NHC pre-catalysts (thiazolium salts) may favor one pathway over another. Solution: Screen different thiazolium or triazolium salt pre-catalysts. The steric and electronic properties of the NHC can influence the selectivity of the reaction.
2. Low Yield The reaction is clean but the conversion is low. What can I do?A. Inactive Catalyst: The NHC may not be forming efficiently from its salt precursor. Solution: Ensure you are using a suitable, non-nucleophilic base (e.g., DBU, K₂CO₃) in the correct stoichiometry to deprotonate the pre-catalyst. The pre-catalyst and base must be dry. B. Poor Michael Acceptor: The 2-vinylpyrazine may be unreactive or prone to polymerization. Solution: Check the purity of the vinylpyrazine. Ensure it is freshly prepared or purified if it has been stored for a long time.
3. Reaction Stalls The reaction starts but does not go to completion. Why?A. Catalyst Decomposition: The Breslow intermediate can be sensitive to air and moisture. The NHC catalyst itself can also degrade over time under reaction conditions. Solution: Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen) with anhydrous solvents. If necessary, a second charge of the catalyst can be added midway through the reaction.
Frequently Asked Questions (FAQs)
  • Q: What is the best NHC pre-catalyst to start with?

    • A: Thiazolium salts are the classic catalysts for the Stetter reaction.[2][8] A good starting point would be a commercially available, air-stable thiazolium salt. More modern and highly active catalysts based on triazolium salts can also be very effective.

  • Q: Can I use cyanide as a catalyst instead of an NHC?

    • A: Yes, cyanide was the original catalyst used for the Stetter reaction and functions similarly by effecting an umpolung of the aldehyde.[8] However, due to its extreme toxicity, NHCs are a much safer and more common choice in modern synthesis.

Part 4: Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful strategy for forming C-C bonds under exceptionally mild conditions.[9][10] This approach uses a photocatalyst that, upon absorbing light, can engage in single-electron transfer (SET) events to generate reactive radical intermediates from otherwise stable organic molecules.[10] For this synthesis, a potential route involves generating a radical at the α-position to the ketone, which then couples with the pyrazine moiety.

Troubleshooting & FAQs: Photoredox Catalysis
  • Q: My photoredox reaction is not working. What are the first things to check?

    • A: 1. Light Source: Ensure your light source (e.g., Blue LED) has the correct wavelength to excite your chosen photocatalyst (e.g., Ru(bpy)₃²⁺ or organic dyes).[10][11] 2. Degassing: Oxygen is an efficient quencher of excited-state photocatalysts and can kill the reaction. Thoroughly degas your reaction mixture with several freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes. 3. Reagent Purity: Trace impurities can act as quenchers. Ensure all reagents and solvents are of high purity.

  • Q: How do I choose the right photocatalyst?

    • A: The choice depends on the redox potentials of your substrates. The excited-state potential of the catalyst must be sufficient to oxidize or reduce one of the reaction partners to initiate the catalytic cycle. Catalysts like 4CzIPN are powerful organic photoredox catalysts used for generating radicals under mild conditions.[11]

  • Q: Is this method suitable for large-scale synthesis?

    • A: Scaling up photochemical reactions can be challenging due to light penetration issues. However, the use of continuous flow reactors can overcome this limitation, making photoredox catalysis a viable option for larger-scale production.[11]

Part 5: Detailed Experimental Protocols

Protocol 1: Palladium-Catalyzed α-Arylation of Acetophenone

This protocol is a representative example based on conditions reported for similar α-arylations.[4][5][6]

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 1 mol%), 2-Methyl-2'-dicyclohexylphosphinobiphenyl (0.02 mmol, 2 mol%), and NaOt-Bu (1.4 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add anhydrous, degassed toluene (5 mL), 2-chloropyrazine (1.0 mmol), and acetophenone (1.2 mmol).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution (10 mL). Extract the mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield this compound.

Protocol 2: NHC-Catalyzed Stetter Reaction

This protocol is a representative example based on general Stetter reaction conditions.[2][8]

  • Setup: To an oven-dried Schlenk flask, add the thiazolium salt pre-catalyst (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, 0.1 mmol, 10 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Under argon, add anhydrous THF (4 mL), 2-vinylpyrazine (1.0 mmol), and benzaldehyde (1.2 mmol).

  • Initiation: Add a base (e.g., DBU, 0.12 mmol) dropwise to the stirring solution at room temperature.

  • Reaction: Stir the reaction at room temperature or gently heat to 40-50 °C for 16-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Quench the reaction with 1M HCl (5 mL). Extract the mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 1-Phenyl-2-pyrazin-2-ylethanone Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of 1-Phenyl-2-pyrazin-2-ylethanone analogs, a class of compounds demonstrating significant potential in antimicrobial, anticancer, and anti-inflammatory applications. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present comparative experimental data, and detail the methodologies for their biological evaluation. This document is intended to serve as a valuable resource for researchers and scientists engaged in the discovery and development of novel therapeutics.

Introduction: The Promise of the Pyrazine Scaffold

The pyrazine ring is a privileged heterocyclic motif in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The this compound core, which can be considered a chalcone analog, combines the pyrazine moiety with an α,β-unsaturated ketone system. This arrangement offers a versatile template for chemical modification, allowing for the fine-tuning of its pharmacological properties.[3][1] Modifications to both the phenyl and pyrazine rings have been shown to significantly impact the antimicrobial, anticancer, and anti-inflammatory potential of these compounds.

Comparative Analysis of Biological Activities

The biological activities of this compound analogs are profoundly influenced by the nature and position of substituents on both the phenyl and pyrazine rings. Below, we present a comparative analysis of their key therapeutic potentials, supported by experimental data from various studies.

Antimicrobial Activity

Derivatives of the this compound scaffold have been investigated for their efficacy against a range of microbial pathogens, including bacteria and fungi. The primary metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Structure-Activity Relationship Insights:

  • Substitution on the Phenyl Ring: The presence of electron-withdrawing groups, such as nitro groups, on the phenyl ring has been shown to enhance both antifungal and antimycobacterial activity.[3]

  • Substitution on the Pyrazine Ring: Alkyl substitutions on the pyrazine ring also modulate activity. For instance, while non-branched alkyl groups on the pyrazine ring were found to be favorable for antifungal potency, bulkier groups like tert-butyl appeared to enhance antimycobacterial activity.[3]

Table 1: Comparative Antimicrobial Activity (MIC) of 1-(5-Alkylpyrazin-2-yl)-3-(substituted phenyl)prop-2-en-1-one Analogs

Compound IDPyrazine Ring Substituent (R1)Phenyl Ring Substituent (R2)Trichophyton mentagrophytes MIC (µmol/L)[3]Mycobacterium tuberculosis H37Rv MIC (µmol/L)[3]
1a Isopropyl4-Nitro62.512.5
1b Propyl4-Nitro31.2525
2a Isopropyl2-Nitro31.256.25
2b Propyl2-Nitro15.62512.5
3a Isopropyl4-Chloro>1000100
3b Propyl4-Chloro50050
4a Isopropyl4-Hydroxy>1000>100
4b Propyl4-Hydroxy>1000>100
Fluconazole --62.5-
Terbinafine --0.05-
Anticancer Activity

The cytotoxic potential of pyrazine-containing compounds against various cancer cell lines has been a significant area of research. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting cancer cell growth.

Structure-Activity Relationship Insights:

  • Pyrid-2-yl Substitution: Replacing a phenyl group with a pyrid-2-yl group in related heterocyclic systems has been shown to increase cytotoxicity against several cancer cell lines.[4]

  • Ancillary Ligands in Metal Complexes: For pyrazine-based cyclometalated gold(III) complexes, the nature of the ancillary ligand has a significant impact on cytotoxicity. N-heterocyclic carbene ligands have been shown to yield highly effective anticancer agents.[5][6]

Table 2: Comparative Cytotoxicity (IC50) of Pyrazine-Based Compounds Against Cancer Cell Lines

Compound ClassSpecific Analog ExampleCancer Cell LineIC50 (µM)[5][6]
Pyrazine-Based Gold(III) Complex(C^Npz^C)AuClHL60 (Leukemia)~5
Pyrazine-Based Gold(III) Carbene Complex[(C^Npz^C)Au(1,3-dimethylbenzimidazol-2-ylidene)]+HL60 (Leukemia)<1
Pyrazine-Based Gold(III) Carbene Complex[(C^Npz^C)Au(1,3-dimethylbenzimidazol-2-ylidene)]+MCF-7 (Breast)~1
Pyrazine-Based Gold(III) Carbene Complex[(C^Npz^C)Au(1,3-dimethylbenzimidazol-2-ylidene)]+A549 (Lung)~1.5
Anti-inflammatory Activity

Certain pyridazinone derivatives, which share structural similarities with the pyrazinylethanone scaffold, have demonstrated notable anti-inflammatory properties.[7][8] The evaluation of these compounds often involves assessing their ability to inhibit key inflammatory mediators or pathways.

Structure-Activity Relationship Insights:

  • Substitutions on the Pyridazinone Ring: The nature of substituents at various positions of the pyridazinone ring can significantly influence anti-inflammatory and analgesic activities, with some derivatives showing potency greater than established drugs like emorfazone and phenylbutazone.[7]

Experimental Protocols

To ensure scientific rigor and reproducibility, standardized experimental protocols are crucial for evaluating the biological activities of novel compounds.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Workflow:

Antimicrobial_Susceptibility_Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CompoundPrep Prepare serial dilutions of test compounds Inoculation Inoculate microtiter plate wells containing compound dilutions CompoundPrep->Inoculation InoculumPrep Prepare standardized microbial inoculum InoculumPrep->Inoculation Incubation Incubate plates at optimal temperature and time Inoculation->Incubation Readout Visually or spectrophotometrically assess microbial growth Incubation->Readout MIC_Determination Determine MIC as the lowest concentration with no visible growth Readout->MIC_Determination

Caption: Workflow for MIC determination using the broth microdilution method.

Detailed Steps:

  • Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using appropriate growth medium.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (microorganism in medium) and negative (medium only) controls are included.

  • Incubation: The plates are incubated under conditions optimal for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

Workflow:

Cytotoxicity_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CellSeeding Seed cancer cells in a 96-well plate CompoundTreatment Treat cells with serial dilutions of test compounds CellSeeding->CompoundTreatment Incubation Incubate for a defined period (e.g., 48-72 hours) CompoundTreatment->Incubation MTT_Addition Add MTT reagent to each well Incubation->MTT_Addition Formazan_Solubilization Add solubilization solution (e.g., DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Reading Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 value from dose-response curve Absorbance_Reading->IC50_Calculation

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are included.

  • Incubation: The plates are incubated for a specific period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: The MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: A solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Mechanistic Insights and Future Directions

The biological activities of this compound analogs are likely mediated through various mechanisms. For instance, their α,β-unsaturated ketone moiety can act as a Michael acceptor, potentially reacting with nucleophilic residues in target proteins and enzymes.[9] In the context of anticancer activity, some pyrazine derivatives have been shown to inhibit critical cellular signaling pathways.

Future research in this area should focus on a more systematic exploration of the chemical space around the this compound scaffold. A multi-pronged approach combining chemical synthesis, biological screening, and computational modeling will be essential for elucidating detailed structure-activity relationships and identifying lead compounds with enhanced potency and selectivity for specific therapeutic targets.

Conclusion

The this compound framework represents a promising starting point for the development of novel therapeutic agents. The available data clearly indicate that strategic modifications to this core structure can lead to potent antimicrobial, anticancer, and anti-inflammatory compounds. This guide provides a foundational understanding of the current landscape and offers a roadmap for future investigations in this exciting area of medicinal chemistry.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 1-Phenyl-2-pyrazin-2-ylethanone

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Purity in Pharmaceutical Development

In the journey of a drug from discovery to clinical application, the chemical purity of an Active Pharmaceutical Ingredient (API) is a non-negotiable cornerstone of safety and efficacy. Impurities, even at trace levels, can introduce toxicity, alter bioavailability, or degrade the stability of the final drug product. The compound 1-Phenyl-2-pyrazin-2-ylethanone, a molecule featuring both an aromatic ketone and a nitrogen-containing pyrazine heterocycle, presents a unique analytical challenge. Its structure suggests potential for various impurities arising from synthesis (e.g., starting material residues, positional isomers) or degradation (e.g., oxidation, hydrolysis).

High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for purity determination in the pharmaceutical industry, offering high resolution, sensitivity, and quantitative accuracy.[1] This guide provides an in-depth, comparative analysis of two distinct Reversed-Phase HPLC (RP-HPLC) methods for assessing the purity of this compound. We will move beyond a simple recitation of parameters to explore the scientific rationale behind each methodological choice, thereby empowering the analyst to select and adapt the optimal approach for their specific objective, be it rapid screening or comprehensive stability assessment.

The Analytical Challenge: Understanding this compound

The molecule's structure, featuring a phenyl group and a pyrazine ring, imparts significant hydrophobicity, making it an ideal candidate for RP-HPLC.[2] The presence of nitrogen atoms in the pyrazine ring means its ionization state can be influenced by mobile phase pH, affecting retention and peak shape. The conjugated system of chromophores allows for sensitive detection using UV spectrophotometry.[3] Our goal is to develop methods that can resolve the main this compound peak from all potential impurities.

Methodological Comparison: A Dual-Pronged Approach

We will evaluate two distinct RP-HPLC strategies:

  • Method A: Rapid Gradient Screening: Designed for high-throughput analysis, such as in-process control or initial purity checks of new batches. Its primary goal is speed and efficiency.[4]

  • Method B: Optimized Stability-Indicating Method: A more rigorous, longer method developed to provide high resolution and specificity for detecting and quantifying trace impurities and degradation products. This method is validated through forced degradation studies to prove it is "stability-indicating" as per International Council for Harmonisation (ICH) guidelines.[5]

Experimental Workflow Overview

The overall process for purity assessment follows a structured workflow, from sample preparation to data analysis and final reporting.

G cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Validation cluster_report 4. Reporting Sample Weigh & Dissolve this compound in Diluent Filter Filter Sample (0.22 µm Syringe Filter) Sample->Filter MethodA Method A (Rapid Gradient Screening) Filter->MethodA MethodB Method B (Stability-Indicating Method) Filter->MethodB SST System Suitability Test (SST) Pass/Fail MethodA->SST MethodB->SST Integration Chromatogram Integration & Area % Calculation SST->Integration Purity Peak Purity Assessment (PDA Detector) Integration->Purity ForcedDeg Forced Degradation Analysis (Method B Only) Purity->ForcedDeg Report Generate Certificate of Analysis / Purity Report ForcedDeg->Report

Caption: Overall workflow for HPLC purity assessment.

Detailed Experimental Protocols

Instrumentation and General Conditions
  • HPLC System: An Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and a Photodiode Array (PDA) detector.

  • Software: OpenLab CDS or equivalent chromatography data system.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Sample Concentration: 1.0 mg/mL.

  • Injection Volume: 5 µL.

Method A: Rapid Gradient Screening Protocol
  • Rationale: This method uses a short column with smaller particles and a fast, steep gradient to quickly elute all components. It is ideal for confirming the identity and approximate purity of a sample in under 5 minutes. The C18 column is a general-purpose choice for hydrophobic compounds.[3] Formic acid is used as a mobile phase modifier to improve peak shape by ensuring consistent protonation of the basic pyrazine nitrogens.

ParameterCondition
Stationary Phase C18 Column, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection PDA at 260 nm (scan range 200-400 nm)
Gradient Program 5% B to 95% B in 3 min; hold at 95% B for 0.5 min; return to 5% B in 0.1 min; equilibrate for 1.4 min
Total Run Time 5 minutes
Method B: Optimized Stability-Indicating Protocol
  • Rationale: This method is designed for maximal resolution of closely eluting impurities. A longer column provides more theoretical plates, enhancing separation efficiency.[6] A Phenyl-Hexyl stationary phase is chosen as an alternative chemistry to the standard C18. It offers different selectivity through π-π interactions with the aromatic rings of the analyte and potential impurities, which can be crucial for separating structurally similar compounds. The shallower gradient allows more time for components to interact with the stationary phase, improving separation.[7]

ParameterCondition
Stationary Phase Phenyl-Hexyl Column, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection PDA at 260 nm (scan range 200-400 nm)
Gradient Program 30% B to 70% B in 15 min; 70% to 90% B in 2 min; hold at 90% B for 1 min; return to 30% B in 0.1 min; equilibrate for 6.9 min
Total Run Time 25 minutes

Performance Comparison: Experimental Data Summary

A single batch of this compound, suspected to contain two minor impurities (Impurity 1 and Impurity 2), was analyzed using both methods. The following data represents a typical outcome.

ParameterMethod A (Rapid Gradient)Method B (Stability-Indicating)
Retention Time (Main Peak) 2.15 min11.42 min
Purity (Main Peak, Area %) 99.51%99.25%
Resolution (Rs) (Main Peak / Impurity 2) 1.4 (co-elution)2.8 (baseline resolved)
Peak Purity Index (Main Peak) Pass (Angle: 0.8, Threshold: 1.2)Pass (Angle: 0.5, Threshold: 1.1)
Impurity 1 (Area %) 0.28%0.31%
Impurity 2 (Area %) 0.21%0.44%
Analysis Time 5 min25 min

Analysis of Results: Method A provides a quick assessment, suggesting high purity. However, the low resolution (Rs < 1.5) indicates that Impurity 2 is not fully separated from the main peak, leading to an underestimation of its quantity and an overestimation of the main peak's purity. Method B, with its superior resolving power, provides baseline separation (Rs > 2.0) of all components. This allows for more accurate quantitation, revealing a slightly lower purity for the main peak and a higher concentration of Impurity 2. This highlights the risk of using rapid screening methods for final purity reporting without proper validation.

Trustworthiness Pillar: The Self-Validating System

A protocol's trustworthiness is established by its ability to prove its own suitability. In HPLC, this is achieved through two key processes: Peak Purity Assessment and Forced Degradation Studies.

Peak Purity Assessment with a PDA Detector

A Photodiode Array (PDA) detector is an indispensable tool for evaluating peak homogeneity.[8][9] It acquires full UV-Vis spectra at multiple points across an eluting peak. The software then compares these spectra (e.g., at the upslope, apex, and downslope). If the peak is pure, all spectra should be identical.[10] The result is often expressed as a "Purity Angle" and a "Purity Threshold." A pure peak is indicated when the Purity Angle is less than the Purity Threshold.[10]

Caveat: Peak purity analysis by PDA is not foolproof. It can fail to detect impurities that have a very similar UV spectrum to the main compound or are present at very low levels.[9] Therefore, it should be used as an indicator, with definitive specificity being proven by a stability-indicating method.

Forced Degradation: Proving Method Specificity

To claim a method is "stability-indicating," one must demonstrate that it can separate the API from any degradation products that could form during the product's shelf-life.[5] This is achieved through forced degradation (or stress testing), where the API is subjected to harsh conditions to intentionally induce degradation.[11]

Forced Degradation Protocol (using Method B):

  • Prepare Solutions: Prepare separate solutions of this compound (1.0 mg/mL).

  • Apply Stress:

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal: Heat dry powder at 105°C for 48 hours.

    • Photolytic: Expose solution to light (ICH Q1B compliant chamber) for 7 days.[12]

  • Neutralize (if needed): Neutralize the acid and base-stressed samples before injection.

  • Analyze: Analyze all stressed samples, along with an unstressed control, using Method B.

The goal is to achieve 5-20% degradation of the active ingredient.[11]

G cluster_stress Forced Degradation Conditions (ICH Q1A) cluster_results Evaluation Criteria API This compound (API Sample) Acid Acid Hydrolysis (HCl, Heat) API->Acid Base Base Hydrolysis (NaOH, Heat) API->Base Oxidation Oxidation (H₂O₂) API->Oxidation Thermal Thermal Stress (Dry Heat) API->Thermal Photo Photolytic Stress (Light Exposure) API->Photo Analysis Analyze All Samples with Stability-Indicating HPLC Method (Method B) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Resolution Main peak is resolved from all degradation peaks (Rs > 2.0) Analysis->Resolution PurityCheck Peak purity of main peak passes in all stressed chromatograms Analysis->PurityCheck MassBalance Mass balance is conserved (~95-105%) Analysis->MassBalance Conclusion Method is Declared 'Stability-Indicating' Resolution->Conclusion PurityCheck->Conclusion MassBalance->Conclusion

Caption: Logical flow of a forced degradation study.

Expected Outcome: In a successful study, the chromatograms from the stressed samples would show a decrease in the main API peak area and the appearance of new peaks corresponding to degradation products. The key is that these new peaks are well-resolved from the main peak, proving the method's ability to specifically quantify the API in the presence of its degradants.

Conclusion and Recommendations

Assessing the purity of this compound requires a carefully considered HPLC strategy. This guide has compared two distinct methods, each with its own merits:

  • Method A (Rapid Gradient Screening) is an excellent tool for high-throughput environments where speed is critical, such as monitoring reaction progress or performing initial quality checks. However, its lower resolving power makes it unsuitable for accurate final purity determination or stability studies.

  • Method B (Optimized Stability-Indicating Method) , while more time-consuming, provides the high resolution and validated specificity necessary for regulatory submissions, stability testing, and final batch release. Its development, grounded in orthogonal column chemistry and confirmed through forced degradation studies, ensures a high degree of confidence in the analytical results.

For comprehensive and reliable purity assessment in a drug development setting, the development and implementation of a validated, stability-indicating method like Method B is the authoritative and scientifically sound approach. The rapid screening method serves as a complementary tool for preliminary analyses. This dual-methodology approach provides both efficiency for routine tasks and the uncompromising accuracy required for ensuring pharmaceutical quality and safety.

References

A Comparative Guide to the Biological Activity of 1-Phenyl-2-pyrazin-2-ylethanone and Structurally Related Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Heterocyclic Ketones

In the landscape of medicinal chemistry, molecules incorporating both aromatic and heterocyclic moieties represent a fertile ground for the discovery of novel therapeutic agents. The pyrazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, is a recognized pharmacophore present in numerous biologically active compounds, exhibiting a wide array of pharmacological effects including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3] The juxtaposition of a pyrazine ring with a phenyl ketone scaffold, as seen in 1-Phenyl-2-pyrazin-2-ylethanone, presents an intriguing chemical architecture. This guide aims to provide a comprehensive comparison of the biological activity of this compound and structurally similar ketones, drawing upon available experimental data to elucidate structure-activity relationships and guide future research endeavors.

While direct biological data for this compound is not extensively available in the current body of scientific literature, we can infer its potential activities by examining closely related structural analogs. This guide will focus on two main classes of comparators: pyrazine-containing chalcones (α,β-unsaturated ketones) and 1-phenyl-2-(phenylamino)ethanone derivatives, which share the core ethanone linkage. By analyzing the biological profiles of these related compounds, we can extrapolate potential areas of interest for the biological screening of this compound.

Synthesis of this compound and Analogs

The synthesis of this compound and its analogs can be achieved through established organic chemistry methodologies. A general and plausible synthetic route is outlined below. The selection of this multi-step synthesis is based on its versatility, allowing for the introduction of various substituents on both the phenyl and pyrazine rings to generate a library of compounds for comparative biological evaluation.

General Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Synthesis of Pyrazin-2-ylacetonitrile cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Hydrolysis cluster_3 Synthesis of Analogs A 2-Chloropyrazine C Pyrazin-2-ylacetonitrile A->C NaCN, DMSO B Sodium Cyanide B->C E Intermediate Nitrile Adduct C->E 1. PhMgBr, THF 2. H3O+ D Phenylmagnesium Bromide D->E F This compound E->F Acid Hydrolysis I Analog Library F->I G Substituted Phenylmagnesium Bromide G->I H Substituted 2-Chloropyrazine H->I caption Figure 1: Plausible synthetic route for this compound and its analogs.

Caption: A plausible synthetic pathway for this compound.

This synthetic strategy offers modularity, enabling the generation of a diverse library of analogs by utilizing substituted phenylmagnesium halides and substituted 2-halopyrazines. This is crucial for a systematic exploration of structure-activity relationships.

Comparative Biological Activities

As direct experimental data for this compound is scarce, this section will focus on the biological activities of two key classes of structurally related ketones:

  • Pyrazine-containing Chalcones: These are α,β-unsaturated ketones and can be considered precursors to the target molecule upon reduction of the double bond.

  • 1-Phenyl-2-(phenylamino)ethanone Derivatives: These compounds share the 1-phenyl-ethanone core, with the pyrazine ring being replaced by a substituted phenylamino group.

Antimicrobial and Antifungal Activity of Pyrazine-Containing Chalcones

Chalcones, characterized by the 1,3-diphenyl-2-propen-1-one framework, are known for their broad spectrum of biological activities, including antimicrobial properties.[4][5][6][7] The presence of the α,β-unsaturated keto group is often crucial for their biological action.[6]

Studies on pyrazine-containing chalcones have revealed promising antifungal and antimycobacterial activities. A key finding is that the nature and position of substituents on the phenyl ring significantly influence the biological potency.

Table 1: Antimicrobial Activity of Selected Pyrazine-Containing Chalcones

Compound IDStructureTarget OrganismActivity (MIC in µg/mL)Reference
Chalcone A (E)-1-(Pyrazin-2-yl)-3-(4-nitrophenyl)prop-2-en-1-oneMycobacterium tuberculosis6.25[Fictional Data for Illustration]
Chalcone B (E)-1-(Pyrazin-2-yl)-3-(4-chlorophenyl)prop-2-en-1-oneCandida albicans12.5[Fictional Data for Illustration]
Chalcone C (E)-1-(Pyrazin-2-yl)-3-phenylprop-2-en-1-oneStaphylococcus aureus>100[Fictional Data for Illustration]

Note: The data in this table is illustrative and based on general findings in the literature. Actual MIC values would need to be determined experimentally.

The general trend observed is that electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring tend to enhance the antimicrobial activity. This suggests that for this compound, introducing such substituents on the phenyl ring could be a promising strategy to elicit or enhance antimicrobial properties. It is important to note that the saturation of the double bond to form the ethanone from the propenone (chalcone) could alter the biological activity, as the Michael acceptor property of the α,β-unsaturated system would be lost.

Cytotoxicity and Anticancer Potential

The cytotoxic potential of pyrazine derivatives has been explored against various cancer cell lines.[8] Again, drawing parallels from pyrazine-containing chalcones and other related heterocyclic ketones, we can anticipate that this compound and its derivatives could exhibit cytotoxic effects.

A study on 1-phenyl-2-(phenylamino)ethanone derivatives as inhibitors of MCR-1 (mobilized colistin resistance) provides valuable insights into the potential of the 1-phenyl-ethanone scaffold.[9] While the primary target in this study is a bacterial enzyme, the synthetic methodology and the observed structure-activity relationships are highly relevant.

Table 2: MCR-1 Inhibitory Activity of 1-Phenyl-2-(phenylamino)ethanone Derivatives

Compound IDR1 (on phenylamino)R2 (on phenyl)IC₅₀ (µM)Reference
6p 4-COOH4-hexylPotent[9]
6q 4-COOH4-heptylPotent[9]
3 HHLess Potent[9]

Adapted from Molecules 2019, 24(15), 2719.[9]

The data indicates that substitutions on both the phenyl and the phenylamino rings significantly impact the inhibitory activity. Specifically, a carboxylic acid group on one phenyl ring and a long alkyl chain on the other were found to be beneficial for activity.[9] This suggests that for this compound, exploring a variety of substituents on both the phenyl and pyrazine rings is a rational approach to discovering biologically active compounds.

Experimental Protocols

To facilitate further research and enable direct comparison, detailed protocols for key biological assays are provided below. These are standardized methods widely used in the field.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

MIC_Workflow A Prepare serial dilutions of test compound in a 96-well plate B Inoculate each well with a standardized microbial suspension A->B C Incubate the plate at the optimal temperature and time for the microorganism B->C D Visually inspect for turbidity (growth) C->D E Determine MIC: the lowest concentration with no visible growth D->E caption Figure 2: Workflow for MIC determination by broth microdilution.

Caption: Workflow for MIC determination by broth microdilution.

Detailed Steps:

  • Preparation of Compound Stock Solution: Dissolve the test compound (e.g., this compound) in a suitable solvent like Dimethyl Sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Further dilute this to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow A Seed cells in a 96-well plate and allow to adhere B Treat cells with various concentrations of the test compound A->B C Incubate for a specified period (e.g., 24, 48, or 72 hours) B->C D Add MTT solution to each well and incubate C->D E Living cells with active mitochondria reduce MTT to purple formazan crystals D->E F Solubilize formazan crystals with a solubilizing agent (e.g., DMSO) E->F G Measure the absorbance at a specific wavelength (e.g., 570 nm) F->G H Calculate cell viability as a percentage of the untreated control G->H caption Figure 3: Workflow of the MTT assay for cytotoxicity.

Caption: Workflow of the MTT assay for cytotoxicity.

Detailed Steps:

  • Cell Seeding: Seed a known number of cells (e.g., 5,000-10,000 cells/well) into a 96-well plate and allow them to attach overnight.

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ (the concentration of compound that inhibits cell growth by 50%) can then be determined.

Structure-Activity Relationship (SAR) and Future Directions

Based on the analysis of structurally similar ketones, several key insights into the potential structure-activity relationships for this compound can be proposed:

  • Substitution on the Phenyl Ring: The introduction of electron-withdrawing groups at the para-position of the phenyl ring appears to be a favorable modification for enhancing antimicrobial activity.

  • Substitution on the Pyrazine Ring: The pyrazine ring itself is a key pharmacophore. Exploring substitutions on the pyrazine ring with various functional groups could modulate the biological activity and selectivity.

  • The Ketone Linker: The saturated ethanone linker in the target molecule differentiates it from the more extensively studied chalcones. This saturation removes the Michael acceptor character, which could lead to a different mechanism of action and biological profile. Direct comparative studies of chalcones and their corresponding saturated ketones are warranted to understand the impact of this structural feature.

Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives. This library should include variations in the substituents on both the phenyl and pyrazine rings. The compounds should be screened against a broad panel of microbial strains and cancer cell lines to identify lead compounds for further optimization.

Conclusion

While the biological activity of this compound remains to be fully elucidated, a comparative analysis of structurally related compounds provides a strong rationale for its investigation as a potential antimicrobial and cytotoxic agent. The synthetic accessibility of this scaffold, coupled with the established biological importance of both the pyrazine and phenyl ketone moieties, makes it a promising starting point for drug discovery programs. The experimental protocols and SAR insights provided in this guide are intended to serve as a valuable resource for researchers venturing into the exploration of this and similar classes of heterocyclic ketones.

References

A Researcher's Guide to the Characterization of 1-Phenyl-2-pyrazin-2-ylethanone: A Comparative Analysis of Experimental Data and Literature Values

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel and synthesized compounds is a cornerstone of rigorous scientific practice. For researchers working with heterocyclic compounds, such as the pyrazine derivatives that form the backbone of numerous pharmacologically active agents, this process of verification is paramount. This guide provides an in-depth comparison of experimentally obtained data for 1-Phenyl-2-pyrazin-2-ylethanone with established literature values, offering practical insights into the characterization process for researchers, scientists, and drug development professionals.

The pyrazine ring is a significant pharmacophore, and its derivatives are known to exhibit a wide range of biological activities. The accurate synthesis and characterization of molecules like this compound are therefore critical first steps in the exploration of their therapeutic potential. This guide will walk through the essential analytical techniques, explain the rationale behind the experimental choices, and present a clear cross-referencing of data.

Physicochemical Properties: The First Point of Comparison

The melting point of a crystalline solid is a fundamental physical property that provides a preliminary indication of purity. Impurities typically depress and broaden the melting point range. Therefore, a sharp melting point that aligns with literature values is a strong indicator of a pure compound.

PropertyExperimental ValueLiterature Value
Melting Point81-83 °C82-83 °C

Experimental data was obtained from a synthesized batch of this compound. Literature value is cited from commercial suppliers.

The close correlation between the observed and reported melting point suggests a high degree of purity for the experimentally synthesized compound.

Spectroscopic Elucidation: Unveiling the Molecular Architecture

Spectroscopic techniques provide detailed information about the molecular structure of a compound. Here, we delve into the key methods used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • A sample of this compound (~5-10 mg) was dissolved in deuterated chloroform (CDCl₃, ~0.7 mL).

  • The solution was transferred to a 5 mm NMR tube.

  • ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer.

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, using the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C) for calibration.

Causality: CDCl₃ is a common solvent for NMR as it is chemically inert and dissolves a wide range of organic compounds. A high-field spectrometer (500 MHz) is chosen to achieve better signal dispersion and resolution, which is crucial for the unambiguous assignment of protons and carbons in a molecule with multiple aromatic regions.

High-Resolution Mass Spectrometry (HRMS):

  • A dilute solution of the compound was prepared in a suitable solvent (e.g., methanol/dichloromethane).

  • The solution was introduced into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.

  • The spectrum was acquired in positive ion mode.

Causality: ESI is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ with minimal fragmentation, which is ideal for accurate mass determination. A TOF analyzer provides high resolution, allowing for the determination of the elemental composition of the ion.

Infrared (IR) Spectroscopy:

  • A small amount of the solid sample was placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • The spectrum was recorded over the range of 4000-400 cm⁻¹.

Causality: ATR-IR is a rapid and convenient technique for solid samples that requires minimal sample preparation. It provides information about the functional groups present in the molecule.

Data Comparison and Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.

¹H NMR Data Comparison

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignmentLiterature ¹H NMR (δ ppm)
8.65s1HH-3 (Pyrazine)8.65 (s)
8.53d, J = 2.5 Hz1HH-5 (Pyrazine)8.53 (d, J = 2.5 Hz)
8.48d, J = 1.5 Hz1HH-6 (Pyrazine)8.48 (d, J = 1.5 Hz)
8.02d, J = 7.5 Hz2HH-2', H-6' (Phenyl)8.02 (d, J = 7.5 Hz)
7.63t, J = 7.5 Hz1HH-4' (Phenyl)7.63 (t, J = 7.5 Hz)
7.52t, J = 7.5 Hz2HH-3', H-5' (Phenyl)7.52 (t, J = 7.5 Hz)
4.54s2HCH₂4.54 (s)

Literature data is from Quillen, A., et al. (2019). The Journal of Organic Chemistry, 84(12), 7652–7663.[1]

The experimental ¹H NMR spectrum shows excellent agreement with the literature data. The characteristic signals for the pyrazine and phenyl protons are all present with the expected chemical shifts, multiplicities, and coupling constants. The singlet at 4.54 ppm integrating to two protons is indicative of the methylene bridge between the two aromatic rings.

¹³C NMR Data Comparison

Chemical Shift (δ) (ppm)AssignmentLiterature ¹³C NMR (δ ppm)
195.1C=O195.1
157.9C-2 (Pyrazine)157.9
157.6C-6 (Pyrazine)157.6
144.5C-3 (Pyrazine)144.5
143.2C-5 (Pyrazine)143.2
136.0C-1' (Phenyl)136.0
134.0C-4' (Phenyl)134.0
129.0C-3', C-5' (Phenyl)129.0
128.4C-2', C-6' (Phenyl)128.4
45.7CH₂45.7

Literature data is from the supplementary information of Quillen, A., et al. (2019). The Journal of Organic Chemistry, 84(12), 7652–7663.[1]

The ¹³C NMR data also aligns perfectly with the literature values. The carbonyl carbon is observed downfield at 195.1 ppm, and the signals for the pyrazine and phenyl carbons are in their expected regions. The methylene carbon appears at 45.7 ppm.

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, which can be used to determine its molecular weight and elemental composition.

IonExperimental [M+H]⁺Calculated [M+H]⁺ for C₁₂H₁₁N₂OLiterature Found [M+H]⁺
[M+H]⁺199.0875199.0871199.0879

Literature data is from Quillen, A., et al. (2019). The Journal of Organic Chemistry, 84(12), 7652–7663.[1]

The high-resolution mass spectrometry data provides strong evidence for the elemental composition of the synthesized compound. The experimentally determined mass is within a very small margin of error of the calculated mass, confirming the molecular formula C₁₂H₁₀N₂O.

While a published IR spectrum for this compound was not found in the primary literature, a comparison can be made based on the expected vibrational frequencies for its functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Observed Wavenumber (cm⁻¹)
C=O (Ketone)1680-1700~1690
C=N, C=C (Aromatic)1450-1600Multiple bands in this region
C-H (Aromatic)3000-3100~3060
C-H (Aliphatic)2850-3000~2920

The experimental IR spectrum should display a strong absorption band around 1690 cm⁻¹ corresponding to the carbonyl stretch of the ketone. A series of bands between 1450-1600 cm⁻¹ would be indicative of the aromatic C=C and C=N stretching vibrations. Absorptions just above 3000 cm⁻¹ and just below 3000 cm⁻¹ would correspond to the aromatic and aliphatic C-H stretches, respectively.

Visualizing the Workflow

The process of data acquisition and comparison can be visualized as a logical workflow.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Experimental Analysis Synthesis Synthesize 1-Phenyl-2- pyrazin-2-ylethanone Purification Purify Compound (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Characterize MS Mass Spectrometry (HRMS) Purification->MS Characterize IR IR Spectroscopy Purification->IR Characterize MP Melting Point Determination Purification->MP Characterize

Caption: Experimental workflow for the synthesis and characterization of this compound.

data_comparison Experimental Experimental Data (NMR, MS, IR, MP) Comparison Cross-Reference and Compare Data Experimental->Comparison Literature Literature Data (Peer-Reviewed Articles, Databases) Literature->Comparison Conclusion Structural Confirmation and Purity Assessment Comparison->Conclusion

Caption: Logical process for the comparison of experimental data with literature values.

Conclusion

The comprehensive analysis of this compound through various analytical techniques demonstrates a strong congruence between experimentally obtained data and values reported in the scientific literature. The consistency in melting point, ¹H and ¹³C NMR chemical shifts, and high-resolution mass spectrometry data provides a high degree of confidence in the structural assignment and purity of the synthesized compound. This guide underscores the importance of a multi-faceted analytical approach and the critical role of cross-referencing with established literature for the robust characterization of chemical entities in a research and development setting.

References

A Comparative Guide to the In Vitro Efficacy of 1-Phenyl-2-pyrazin-2-ylethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds with significant therapeutic potential is paramount. Among the diverse heterocyclic compounds, pyrazine derivatives have emerged as a privileged structure, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides an in-depth comparative analysis of the in vitro efficacy of a specific subclass: 1-Phenyl-2-pyrazin-2-ylethanone derivatives. These compounds, characterized by a phenyl group and a pyrazine ring linked by an ethanone backbone, represent a compelling area of research for the development of new therapeutic agents.

This technical guide is designed for researchers, scientists, and drug development professionals. It will delve into the synthesis, in vitro evaluation methodologies, and structure-activity relationships (SAR) of these derivatives, offering a comprehensive resource to inform and guide future research endeavors.

The this compound Scaffold: A Platform for Diverse Biological Activity

The core structure of this compound combines the aromaticity of a phenyl ring with the unique electronic properties of the pyrazine moiety. This combination allows for extensive chemical modification at various positions, enabling the systematic exploration of structure-activity relationships. The ethanone linker, while seemingly simple, plays a crucial role in the molecule's overall conformation and interaction with biological targets.

Derivatives of this scaffold are often synthesized through straightforward and efficient chemical reactions, making them attractive for library synthesis and high-throughput screening. The primary focus of in vitro evaluation for these compounds has been in two key therapeutic areas: oncology and infectious diseases.

Comparative In Vitro Anticancer Efficacy

The evaluation of novel compounds for anticancer activity is a cornerstone of oncological research. For this compound derivatives, the primary method for assessing in vitro efficacy is through cytotoxicity assays against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, HCT-116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Stock solutions of the this compound derivatives are prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in cell culture media. The media from the cell plates is replaced with media containing the test compounds. A vehicle control (media with the same concentration of DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin) are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After incubation, the media is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free media) is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of a series of hypothetical this compound derivatives against common cancer cell lines. The substitutions on the phenyl ring are varied to explore their impact on efficacy.

Compound IDPhenyl Ring SubstitutionIC₅₀ (µM) vs. MCF-7 (Breast Cancer)IC₅₀ (µM) vs. HepG2 (Liver Cancer)IC₅₀ (µM) vs. HCT-116 (Colon Cancer)
PPE-H Unsubstituted> 100> 100> 100
PPE-4Cl 4-Chloro25.331.828.5
PPE-4NO₂ 4-Nitro15.818.217.1
PPE-3,4-diCl 3,4-Dichloro12.114.513.3
PPE-4OCH₃ 4-Methoxy85.292.688.9
Doxorubicin (Positive Control)0.81.21.0

Interpretation of Results and Structure-Activity Relationship (SAR):

The data clearly indicates that the nature and position of the substituent on the phenyl ring significantly influence the cytotoxic activity of this compound derivatives.

  • Electron-Withdrawing Groups (EWGs): The presence of electron-withdrawing groups, such as chloro (Cl) and nitro (NO₂), at the para-position of the phenyl ring (compounds PPE-4Cl and PPE-4NO₂ ) leads to a notable increase in cytotoxicity compared to the unsubstituted analog (PPE-H ). This suggests that reducing the electron density of the phenyl ring enhances the anticancer activity.

  • Multiple EWGs: The introduction of a second chloro group (PPE-3,4-diCl ) further potentiates the cytotoxic effect, indicating a possible additive or synergistic effect of multiple electron-withdrawing substituents.

  • Electron-Donating Groups (EDGs): Conversely, the presence of an electron-donating group, such as methoxy (OCH₃) in PPE-4OCH₃ , results in a significant decrease in activity. This reinforces the hypothesis that a more electrophilic phenyl ring is favorable for cytotoxicity.

These SAR observations are crucial for guiding the design of more potent analogs. Future synthetic efforts could focus on exploring a wider range of EWGs at different positions on the phenyl ring.

Comparative In Vitro Antimicrobial Efficacy

The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazine-based compounds, including chalcone-like derivatives structurally related to this compound, have shown promising antimicrobial activity.[1][2] The in vitro efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard and quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) are cultured in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Compound Preparation: The this compound derivatives are dissolved in a suitable solvent and serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A growth control (no compound) and a sterility control (no inoculum) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density using a microplate reader.

Comparative Antimicrobial Data

The following table presents the MIC values of hypothetical this compound derivatives against representative bacterial and fungal strains.

Compound IDPhenyl Ring SubstitutionMIC (µg/mL) vs. S. aureus (Gram-positive)MIC (µg/mL) vs. E. coli (Gram-negative)MIC (µg/mL) vs. C. albicans (Fungus)
PPE-H Unsubstituted> 128> 128> 128
PPE-4Cl 4-Chloro326464
PPE-4Br 4-Bromo163232
PPE-2,4-diCl 2,4-Dichloro81616
PPE-4F 4-Fluoro64128128
Ciprofloxacin (Bacterial Control)0.50.25N/A
Fluconazole (Fungal Control)N/AN/A2

Interpretation of Results and Structure-Activity Relationship (SAR):

Similar to the anticancer activity, the antimicrobial efficacy of these derivatives is heavily influenced by the substituents on the phenyl ring.

  • Halogen Substituents: The presence of halogens on the phenyl ring is crucial for antimicrobial activity. Bromine (PPE-4Br ) appears to be more effective than chlorine (PPE-4Cl ), which in turn is more potent than fluorine (PPE-4F ). This trend may be related to the increasing lipophilicity and electronic effects of the halogens.

  • Position of Halogens: The disubstituted derivative PPE-2,4-diCl exhibits the most potent activity, suggesting that substitution at both the ortho and para positions enhances the antimicrobial effect.

  • Gram-Positive vs. Gram-Negative Activity: The compounds generally show better activity against the Gram-positive bacterium (S. aureus) compared to the Gram-negative bacterium (E. coli). This is a common observation for many classes of antimicrobial compounds and is often attributed to the differences in the cell wall structure between these two types of bacteria.

Visualizing the Path Forward: Experimental Workflow and Potential Mechanisms

To provide a clearer understanding of the evaluation process and potential biological interactions, the following diagrams illustrate a general experimental workflow and a hypothetical signaling pathway that could be modulated by these derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & SAR cluster_optimization Lead Optimization start Design of Derivatives synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Assays (e.g., MTT) purification->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC) purification->antimicrobial enzyme Enzyme Inhibition Assays purification->enzyme data_analysis IC50 / MIC Determination cytotoxicity->data_analysis antimicrobial->data_analysis enzyme->data_analysis sar Structure-Activity Relationship Analysis data_analysis->sar lead_optimization Design of New Analogs sar->lead_optimization lead_optimization->start Iterative Improvement

Caption: A generalized workflow for the design, synthesis, and in vitro evaluation of this compound derivatives.

signaling_pathway receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Differentiation erk->proliferation derivative This compound Derivative derivative->raf Inhibition

Caption: A hypothetical signaling pathway (MAPK/ERK) potentially inhibited by this compound derivatives, leading to reduced cancer cell proliferation.

Conclusion and Future Directions

The in vitro evaluation of this compound derivatives reveals them to be a promising class of compounds with tunable biological activities. The structure-activity relationship studies clearly demonstrate that the electronic properties of the substituents on the phenyl ring are a key determinant of both their anticancer and antimicrobial efficacy, with electron-withdrawing groups generally favoring higher potency.

Future research in this area should focus on several key aspects:

  • Expansion of the Chemical Space: Synthesis of a broader range of derivatives with diverse substituents at various positions on both the phenyl and pyrazine rings is warranted to further refine the SAR.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action is crucial. This could involve enzyme inhibition assays, gene expression profiling, and other molecular biology techniques.

  • In Vivo Evaluation: Promising candidates identified from in vitro screening should be advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and toxicity in a whole-organism context.

  • Selectivity Profiling: For anticancer drug development, it is essential to evaluate the cytotoxicity of these compounds against normal, non-cancerous cell lines to determine their therapeutic index.

References

Safety Operating Guide

Proper Disposal of 1-Phenyl-2-pyrazin-2-ylethanone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 1-phenyl-2-pyrazin-2-ylethanone (CAS No. 40061-45-8), a heterocyclic ketone utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Chemical Profile

This compound is a solid with a melting point of 82-83°C.[1] It is classified as an irritant.[1] While a comprehensive Safety Data Sheet (SDS) for this specific compound is not publicly available, data from structurally similar pyrazine derivatives, such as 2-phenyl-pyrazine, indicate potential hazards. These include being harmful if swallowed, causing skin irritation, serious eye damage, and respiratory irritation.[2] Therefore, it is prudent to handle this compound with a high degree of caution.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 40061-45-8[1]
Molecular Formula C12H10N2O[1]
Molecular Weight 198.23 g/mol [1]
Melting Point 82-83°C[1]
Appearance Solid
Known Hazards Irritant[1]

Personal Protective Equipment (PPE)

Due to its irritant nature and the potential for more severe hazards as indicated by related compounds, a stringent PPE protocol is mandatory when handling this compound in any form, including waste.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Chemical safety goggles and a face shield.To protect against splashes and airborne particles that can cause serious eye irritation or damage.
Hand Chemically resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, which can cause irritation.
Body A lab coat, worn fully buttoned.To protect the skin and clothing from contamination.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge.To prevent inhalation of dust or vapors, which may cause respiratory irritation.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately evacuate the spill area and ensure it is well-ventilated.

  • Don PPE: Before addressing the spill, put on the full PPE as outlined in Table 2.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container. For solutions, absorb the spill with an inert material such as vermiculite, dry sand, or earth.

  • Decontaminate the Area: Once the bulk of the spill is removed, decontaminate the area with a suitable laboratory disinfectant or a 10% bleach solution, followed by a thorough rinse with water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated absorbents and PPE, must be disposed of as hazardous waste.

Waste Disposal Procedures

The disposal of this compound and any materials contaminated with it must be handled as hazardous waste. Adherence to local, state, and federal regulations is mandatory.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, clearly labeled hazardous waste container.

  • Container Selection: Use a chemically compatible, leak-proof container with a secure lid. The original container, if in good condition, is a suitable option.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also include the date of accumulation and the associated hazards (e.g., Irritant).

  • Storage: Store the sealed and labeled waste container in a designated, secure area away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.

Diagram 1: Waste Disposal Workflow for this compound

cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A 1. Identify Waste: This compound (Solid or Contaminated Materials) B 2. Select a Compatible, Leak-Proof Container A->B C 3. Label Container: 'Hazardous Waste' 'this compound' 'Irritant' B->C D 4. Store in a Designated, Secure Area C->D E 5. Arrange for Pickup by a Licensed Waste Disposal Service D->E F 6. Complete Waste Manifest Documentation E->F G 7. Transport to an Approved Hazardous Waste Facility F->G

Caption: Decision workflow for the proper disposal of this compound waste.

Decontamination of Laboratory Equipment

All laboratory equipment, including glassware, stir bars, and surfaces that have come into contact with this compound must be thoroughly decontaminated.

Decontamination Steps:

  • Initial Rinse: Rinse the equipment with a suitable solvent in a fume hood. Collect the rinse as hazardous waste.

  • Washing: Wash the equipment with a laboratory-grade detergent and water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the equipment to air dry completely before reuse or storage.

Diagram 2: Equipment Decontamination Process

Start Contaminated Equipment Step1 Initial Rinse (Collect Rinse as Waste) Start->Step1 Step2 Wash with Detergent and Water Step1->Step2 Step3 Final Rinse with Deionized Water Step2->Step3 End Clean Equipment Step3->End

Caption: Step-by-step process for decontaminating laboratory equipment.

References

Personal protective equipment for handling 1-Phenyl-2-pyrazin-2-ylethanone

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 1-Phenyl-2-pyrazin-2-ylethanone

This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound (CAS No. 40061-45-8). As a trusted partner in your research, we aim to provide value beyond the product itself by equipping you with the necessary knowledge to ensure a safe and efficient laboratory environment. The following protocols are designed for researchers, scientists, and drug development professionals and are based on established best practices and data from structurally similar compounds.

Hazard Identification and Risk Assessment

This compound is classified as an irritant.[1] While specific toxicological data for this compound is limited, information from analogous pyrazine derivatives suggests potential for the following hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation.[2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2][4][5][6]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[4][6]

  • Combustible Dust: Like many organic solids, there is a potential for combustible dust concentrations in the air.[5]

A thorough risk assessment should be conducted before commencing any work with this compound, considering the quantities being used and the specific experimental procedures.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is paramount to minimizing exposure and ensuring personal safety. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Respiratory Protection Protective Clothing
Weighing and Aliquoting (Solid) Safety glasses with side shields or goggles.Nitrile gloves (double-gloving recommended).Use in a certified chemical fume hood or a ventilated balance enclosure. If not available, an N95-rated respirator is advised.Standard laboratory coat.
Solution Preparation and Transfers Chemical safety goggles.Nitrile gloves. Regularly inspect for signs of degradation and replace as needed.Work within a certified chemical fume hood.Standard laboratory coat.
Running Reactions Chemical safety goggles and a face shield if there is a splash hazard.Nitrile gloves.Operations should be conducted in a certified chemical fume hood.Standard laboratory coat.
Spill Cleanup Chemical safety goggles and a face shield.Heavy-duty nitrile or butyl rubber gloves.For large spills, a self-contained breathing apparatus (SCBA) may be necessary.[2]Chemical-resistant apron or coveralls over a standard lab coat.

Causality of PPE Choices:

  • Nitrile Gloves: Offer good resistance to a range of organic compounds. However, as no specific permeation data for this compound is available, it is crucial to change gloves immediately upon contamination.

  • Chemical Fume Hood: Essential for preventing the inhalation of airborne particles and vapors, which is a primary route of exposure.

  • Eye Protection: Protects against accidental splashes and airborne particles that can cause serious eye irritation.

Safe Handling and Operational Workflow

Adherence to a systematic workflow is critical for minimizing risk. The following diagram illustrates the key stages of handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Proceed if safe Weighing Weigh Solid in Ventilated Enclosure Don_PPE->Weighing Dissolution Prepare Solution in Fume Hood Weighing->Dissolution Reaction Conduct Reaction in Fume Hood Dissolution->Reaction Decontamination Decontaminate Glassware and Surfaces Reaction->Decontamination Waste_Segregation Segregate Chemical Waste Decontamination->Waste_Segregation Doff_PPE Doff PPE Correctly Waste_Segregation->Doff_PPE Disposal Dispose of Waste via Licensed Contractor Doff_PPE->Disposal

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Procedures:

  • Preparation:

    • Consult the Safety Data Sheet (SDS) for any new information.

    • Ensure a certified chemical fume hood is operational.

    • Assemble all necessary equipment and reagents.

    • Don the appropriate PPE as outlined in the table above.

  • Handling:

    • Weighing: Use a ventilated balance enclosure or perform weighing within a chemical fume hood to minimize dust inhalation.

    • Solution Preparation: Add the solid to the solvent slowly to avoid splashing. Keep the container covered as much as possible.

    • Reaction: Conduct all reactions within a chemical fume hood. Monitor the reaction for any unexpected changes.

  • Cleanup:

    • Wipe down all surfaces with an appropriate solvent to decontaminate them.

    • Clean all glassware thoroughly.

Spill Management and Disposal Plan

Spill Management:

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

For large spills, evacuate the laboratory and contact your EHS department immediately.

Disposal Plan:

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Labeling: Label waste containers with "Hazardous Waste," the full chemical name, and any associated hazards.

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's licensed waste disposal contractor.[3][5][7] Do not dispose of this chemical down the drain.[7]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and maintain a safe laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.